molecular formula C22H29NO2 B1675174 Levopropoxyphene CAS No. 2338-37-6

Levopropoxyphene

Katalognummer: B1675174
CAS-Nummer: 2338-37-6
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: XLMALTXPSGQGBX-PGRDOPGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levopropoxyphene is a 1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate. It has a role as an antitussive. It is an enantiomer of a dextropropoxyphene.
This compound is a stereoisomer of propoxyphene in the form of 2S, 3R enantiomer. It was sold as an antitussive, but it was removed from the market in the 70s. This compound was developed by Lilly and FDA approved on March 21st, 1962. This drug presented different dosages and it was administered as a capsule or suspension.
A propionate derivative that is used to suppress coughing.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023212
Record name Levopropoxyphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/
Record name Levopropoxyphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-PROPOXYPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM PETROLEUM ETHER

CAS No.

2338-37-6
Record name (-)-Propoxyphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levopropoxyphene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levopropoxyphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levopropoxyphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOPROPOXYPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-PROPOXYPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/
Record name Levopropoxyphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-PROPOXYPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Levopropoxyphene: A Technical Examination of its Antitussive Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is a centrally acting antitussive agent, recognized as the levo-isomer of dextropropoxyphene.[1][2] While dextropropoxyphene is known for its analgesic properties, this compound is characterized by its antitussive effects with minimal to no analgesic activity.[3][4] Formerly marketed for the suppression of cough, this compound was withdrawn from the market in the 1970s, which has resulted in a limited availability of contemporary, in-depth pharmacological data.[5] This guide synthesizes the available historical and pharmacological information to provide a technical overview of its mechanism of action as a cough suppressant.

Core Mechanism of Action: Central Suppression of the Cough Reflex

This compound exerts its antitussive effect by acting on the central nervous system (CNS), specifically targeting the cough center located in the medulla oblongata.[5] This central action is a key differentiator from peripherally acting antitussives. The cough reflex is a complex process involving sensory afferent pathways from the respiratory tract to the brainstem, central processing in the medulla, and efferent pathways to the respiratory muscles. Centrally acting antitussives like this compound are thought to elevate the threshold for the cough reflex within the brainstem.[6]

While the precise molecular targets of this compound have not been extensively elucidated in recent literature, its structural relationship to the opioid analgesic dextropropoxyphene suggests a potential interaction with opioid receptors or related central pathways involved in cough modulation.[7] Narcotic antitussives, such as codeine, primarily exert their effects via μ-opioid receptors in the CNS.[1] However, it is important to note that the stereochemistry of propoxyphene isomers plays a critical role in their pharmacological activity; the (2R,3S) configuration of this compound results in its lack of significant analgesic effects, which are prominent with the dextro-isomer.[7]

One distinguishing feature of this compound is its poor binding affinity for the sigma-1 receptor.[2] This is noteworthy as the sigma-1 receptor is a target for other antitussives like dextromethorphan and is implicated in their mechanism of action.[8][9] This suggests that this compound's antitussive activity is mediated through a pathway distinct from that of sigma-1 receptor agonists.

Hypothetical Signaling Pathway

Given the limited specific data on this compound's downstream signaling, a hypothetical pathway can be proposed based on the general mechanism of centrally acting antitussives that modulate neuronal activity in the medullary cough center. This would likely involve the inhibition of excitatory neurotransmission or the enhancement of inhibitory signaling within the neural circuits that generate the cough response.

cluster_periphery Airway Sensory Nerves cluster_cns Central Nervous System (Medulla) cluster_efferent Motor Output Cough Stimuli Cough Stimuli Afferent Vagal Signals Afferent Vagal Signals Cough Stimuli->Afferent Vagal Signals Activation Cough Center Cough Center Afferent Vagal Signals->Cough Center Excitatory Input Neuronal Hyperpolarization / \nReduced Excitability Neuronal Hyperpolarization / Reduced Excitability Cough Center->Neuronal Hyperpolarization / \nReduced Excitability This compound This compound This compound->Cough Center Inhibitory Modulation Efferent Motor Signals Efferent Motor Signals Neuronal Hyperpolarization / \nReduced Excitability->Efferent Motor Signals Decreased Output Cough Suppression Cough Suppression Efferent Motor Signals->Cough Suppression

References

Stereoisomerism of Propoxyphene: A Technical Guide to Antitussive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphene, a synthetic opioid analgesic, presents a classic case of stereoisomerism where individual isomers exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoisomers of propoxyphene, with a primary focus on their differential antitussive effects. We will explore the pharmacodynamics of dextropropoxyphene and levopropoxyphene, detail the experimental protocols for evaluating cough suppression, and delineate the associated signaling pathways. Quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction to Propoxyphene and Stereoisomerism

Propoxyphene is a centrally acting analgesic that is structurally related to methadone. It possesses two chiral centers, giving rise to four stereoisomers.[1] The primary distinction in pharmacological activity lies between the dextrorotatory and levorotatory isomers. Dextropropoxyphene is recognized for its analgesic properties, while this compound is noted for its antitussive (cough suppressant) effects.[1][2][3] This divergence in action underscores the importance of stereochemistry in drug design and function, as the spatial arrangement of atoms can dramatically alter a molecule's interaction with its biological targets.

The Stereoisomers: Dextropropoxyphene and this compound

The two principal isomers of propoxyphene are dextropropoxyphene and this compound.

  • Dextropropoxyphene: This isomer is a mu-opioid receptor agonist and is primarily responsible for the analgesic effects of propoxyphene.[4] It also possesses some antitussive and local anesthetic properties.[5] Due to concerns over cardiotoxicity and fatal overdoses, dextropropoxyphene has been withdrawn from the market in several countries.[5]

  • This compound: In contrast to its dextro-isomer, this compound has little to no analgesic activity.[3][6] Its primary pharmacological effect is the suppression of cough.[1][2] It has been marketed as a centrally acting antitussive.[2][3][6]

Antitussive Effects and Potency

Table 1: Comparative Antitussive Information for Propoxyphene Isomers

IsomerPrimary Pharmacological EffectAntitussive ActivityNotes
Dextropropoxyphene Analgesic (mu-opioid agonist)Present, but secondary to analgesic effect.[5]Possesses abuse potential and has been withdrawn from many markets due to safety concerns.[5]
This compound AntitussivePrimary pharmacological effect.[1][2][3]Described as a centrally acting antitussive with minimal analgesic activity.[2][3][6]

Mechanism of Action

The mechanisms underlying the antitussive effects of the propoxyphene isomers differ significantly, reflecting their distinct interactions with the central nervous system.

Dextropropoxyphene: Opioid Receptor Agonism

The antitussive effect of dextropropoxyphene is attributed to its action as a mu-opioid receptor agonist.[4] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately suppresses the cough reflex at the level of the brainstem.

The signaling pathway is as follows:

  • Receptor Binding: Dextropropoxyphene binds to and activates the mu-opioid receptor.

  • G-Protein Activation: This leads to the activation of an associated inhibitory G-protein (Gi/o).

  • Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • Ion Channel Modulation: Reduced cAMP levels lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.

  • Neuronal Hyperpolarization: These changes in ion flow cause hyperpolarization of the neuron, making it less likely to fire an action potential and thereby suppressing the transmission of cough-inducing signals.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Dextropropoxyphene Dextropropoxyphene MOR Mu-Opioid Receptor (GPCR) Dextropropoxyphene->MOR Binds to G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_Active Gi/o Protein (Active) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to AC->cAMP X ATP ATP Ion_Channels Ion Channels (K+, Ca2+) cAMP->Ion_Channels Modulates Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Leads to Cough_Suppression Suppression of Cough Reflex Hyperpolarization->Cough_Suppression Results in

Opioid Receptor Signaling Pathway for Dextropropoxyphene.
This compound: Central Antitussive Action

This compound is classified as a centrally acting antitussive, suggesting it acts on the cough center in the medulla.[2][3][6] However, its precise molecular targets are less well-defined than those of dextropropoxyphene. Notably, it is reported to bind poorly to the sigma-1 receptor, a target for other antitussive agents like dextromethorphan.[1] This indicates that its mechanism may be distinct from many common non-opioid antitussives. Further research is required to fully elucidate the specific receptors and signaling pathways involved in the antitussive action of this compound.

Experimental Protocols for Antitussive Activity Assessment

The evaluation of antitussive agents commonly employs animal models where a cough reflex is induced by chemical or mechanical stimuli. The citric acid-induced cough model in guinea pigs is a widely accepted and standardized method.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • 0.4 M Citric acid solution in saline

  • Test compounds (dextropropoxyphene, this compound) and vehicle control

  • Acoustic recording and analysis software

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmography chamber for 10-15 minutes prior to the experiment.

  • Baseline Cough Response: Each animal is exposed to a nebulized 0.4 M citric acid solution for a fixed period (e.g., 10 minutes) to establish a baseline cough count. The number of coughs is recorded by trained observers and/or acoustic analysis.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral). A pre-treatment period (e.g., 30-60 minutes) is allowed for drug absorption.

  • Post-Treatment Challenge: Following the pre-treatment period, the animals are re-challenged with the citric acid aerosol under the same conditions as the baseline measurement.

  • Data Collection and Analysis: The number of coughs during the post-treatment challenge is recorded. The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Guinea Pigs Acclimatization Acclimatize Animal to Chamber Animal_Selection->Acclimatization Drug_Prep Prepare Test Compounds and Vehicle Drug_Admin Administer Drug or Vehicle Drug_Prep->Drug_Admin Baseline Establish Baseline Cough Count (Citric Acid Challenge) Acclimatization->Baseline Baseline->Drug_Admin Post_Challenge Post-Treatment Citric Acid Challenge Drug_Admin->Post_Challenge Record_Coughs Record Coughs (Acoustic & Observational) Post_Challenge->Record_Coughs Calculate_Inhibition Calculate % Inhibition of Cough Response Record_Coughs->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

Workflow for the Citric Acid-Induced Cough Assay in Guinea Pigs.

Conclusion and Future Directions

The stereoisomers of propoxyphene, dextropropoxyphene and this compound, exhibit markedly different pharmacological activities. Dextropropoxyphene's antitussive effect is a component of its broader activity as a mu-opioid agonist. In contrast, this compound functions as a more specific, centrally acting antitussive with minimal analgesic properties. While the mechanism of dextropropoxyphene is well-understood through opioid receptor signaling, the precise molecular targets of this compound remain an area for further investigation.

For drug development professionals, the case of propoxyphene serves as a critical reminder of the therapeutic potential that can be unlocked through the study of stereoisomers. Future research should focus on elucidating the specific central nervous system receptors responsible for this compound's antitussive action and conducting direct, quantitative comparisons of the antitussive potencies of the propoxyphene isomers in standardized preclinical models. This knowledge could pave the way for the development of novel, more targeted antitussive therapies with improved safety and efficacy profiles.

References

An In-depth Technical Guide to the Synthesis and Chiral Separation of Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropoxyphene, the levorotatory enantiomer of the α-diastereomer of propoxyphene, is primarily recognized for its antitussive properties, in contrast to its analgesic dextrorotatory counterpart, dextropropoxyphene.[1][2] The synthesis of the racemic propoxyphene precursor is a multi-step process involving classic organic reactions. The subsequent separation of the enantiomers to isolate the desired this compound is a critical step, achievable through several chiral separation techniques. This technical guide provides a detailed overview of the core methodologies for the synthesis of racemic propoxyphene and the subsequent chiral separation to obtain this compound. It includes experimental protocols, quantitative data, and workflow visualizations to aid researchers and professionals in the field.

Synthesis of Racemic α-Propoxyphene

The synthesis of racemic α-propoxyphene is typically achieved through a four-step sequence starting from readily available commercial reagents. The overall pathway involves a Friedel-Crafts acylation, a Mannich reaction, a Grignard reaction, and finally, an esterification.[1][3]

Synthesis Pathway

Synthesis_Pathway Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) Mannich_Base β-Dimethylaminopropiophenone (Mannich Base) Propiophenone->Mannich_Base 2. Mannich Reaction (Formaldehyde, Dimethylamine HCl) Amino_Alcohol α-dl-4-Dimethylamino-1,2-diphenyl- 3-methyl-2-butanol (Amino Alcohol) Mannich_Base->Amino_Alcohol 3. Grignard Reaction (Benzylmagnesium Bromide) Propoxyphene Racemic α-Propoxyphene Amino_Alcohol->Propoxyphene 4. Esterification (Propionic Anhydride)

Diagram 1: Synthesis Pathway of Racemic α-Propoxyphene.
Experimental Protocols

This initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield propiophenone.[1][4]

  • Reactants: Benzene, Propionyl Chloride, Aluminum Chloride (catalyst).

  • Procedure: To a cooled solution of benzene, aluminum chloride is added portion-wise, followed by the slow addition of propionyl chloride. The reaction mixture is stirred until completion and then quenched with ice-cold water. The organic layer is separated, washed, dried, and distilled to yield propiophenone.

The synthesized propiophenone undergoes a Mannich reaction with formaldehyde and dimethylamine hydrochloride to form the corresponding aminoketone, β-dimethylaminopropiophenone.[1][5]

  • Reactants: Propiophenone, Formaldehyde (or Paraformaldehyde), Dimethylamine Hydrochloride.

  • Procedure: A mixture of propiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed.[6] The reaction mixture is then cooled, and the product is isolated, often as the hydrochloride salt, which can be recrystallized for purification.

The β-dimethylaminopropiophenone is then reacted with a Grignard reagent, benzylmagnesium bromide, to form the amino alcohol intermediate. This reaction creates the two chiral centers of the molecule.[1][7][8]

  • Reactants: β-Dimethylaminopropiophenone, Benzylmagnesium Bromide (prepared from benzyl bromide and magnesium).

  • Procedure: The Grignard reagent is prepared in anhydrous ether. A solution of β-dimethylaminopropiophenone in an anhydrous solvent is then added slowly to the Grignard reagent at a low temperature. After the addition is complete, the reaction is stirred and then quenched with a saturated ammonium chloride solution. The product, a mixture of diastereomeric amino alcohols, is extracted, and the desired α-diastereomer is isolated.

The final step is the esterification of the hydroxyl group of the amino alcohol with propionic anhydride to yield racemic α-propoxyphene.[1][9]

  • Reactants: α-dl-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol, Propionic Anhydride.

  • Procedure: The amino alcohol is dissolved in an excess of propionic anhydride and heated.[9] The reaction can be carried out at temperatures between 70-80°C for several hours.[9] After the reaction is complete, the mixture is cooled and added to water to hydrolyze the excess anhydride. The pH is then adjusted to precipitate the free base of propoxyphene, which is filtered, washed, and dried.

Quantitative Data for Synthesis
StepReactantsMolar Ratio (approx.)SolventTemperatureYieldReference
Esterification d-oxyphene, Propionic Anhydride1 : 2.2-2.3None70-80°C>95%[9]
Esterification d-oxyphene, Propionyl Chloride, Thionyl Chloride1 : 2 : 0.15Dichloromethane20-25°C76%[10][11]

Chiral Separation Techniques for this compound

The resolution of racemic α-propoxyphene is essential to isolate the therapeutically desired this compound. The primary methods employed for this chiral separation are classical resolution, chiral High-Performance Liquid Chromatography (HPLC), and chiral Supercritical Fluid Chromatography (SFC).

Chiral Separation Workflow

Chiral_Separation cluster_0 Separation Methods Classical_Resolution Classical Resolution This compound This compound Classical_Resolution->this compound Dextropropoxyphene Dextropropoxyphene Classical_Resolution->Dextropropoxyphene Chiral_HPLC Chiral HPLC Chiral_HPLC->this compound Chiral_HPLC->Dextropropoxyphene Chiral_SFC Chiral SFC Chiral_SFC->this compound Chiral_SFC->Dextropropoxyphene Racemic_Propoxyphene Racemic α-Propoxyphene Racemic_Propoxyphene->Classical_Resolution Racemic_Propoxyphene->Chiral_HPLC Racemic_Propoxyphene->Chiral_SFC

Diagram 2: Workflow for Chiral Separation of Propoxyphene Enantiomers.
Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[12][13]

  • Resolving Agents: d-camphorsulfonic acid or dibenzoyl-(-)-tartaric acid are commonly used.[9][14][15]

  • Experimental Protocol (General):

    • The racemic α-propoxyphene free base is dissolved in a suitable solvent (e.g., acetone).

    • An equimolar amount of the chiral resolving agent, also dissolved in the same solvent, is added to the solution.

    • The mixture is allowed to crystallize. The less soluble diastereomeric salt will precipitate out.

    • The precipitated salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

    • The resolved diastereomeric salt is then treated with a base (e.g., ammonium hydroxide) to liberate the enantiomerically enriched free base.[9] The resolving agent can be recovered from the aqueous layer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[3][16]

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as Chiralcel OD (cellulose-based), are effective for the separation of propoxyphene enantiomers.[17][18][19]

  • Experimental Protocol (Analytical):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is typically used. For example, a mobile phase of heptane:ethanol:dichloromethane (95:3:2 v/v/v) has been reported for similar separations.[19]

    • Flow Rate: Approximately 0.7-1.0 mL/min.[19]

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase. It often provides faster separations and reduced solvent consumption.[20][21][22]

  • Mobile Phase: Supercritical carbon dioxide mixed with a small percentage of an organic modifier, typically an alcohol like methanol or ethanol.

  • Stationary Phase: The same polysaccharide-based chiral stationary phases used in HPLC, such as Chiralcel OD, are also highly effective in SFC.[23][24]

  • Experimental Protocol (General):

    • Column: Chiral stationary phase column (e.g., Chiralcel OD).

    • Mobile Phase: CO₂ / Methanol gradient.

    • Back Pressure: Typically maintained between 125 and 250 bar.[21]

    • Temperature: Controlled, often between 20-40°C.

    • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min for analytical scale.

Quantitative Data for Chiral Separation
TechniqueStationary Phase/Resolving AgentMobile Phase/SolventKey ParametersOutcomeReference
Classical Resolution Dibenzoyl-(-)-tartaric acidAcetoneCrystallizationSeparation of diastereomeric salts[14]
Classical Resolution d-camphorsulfonic acid-Fractional crystallization of carbinol precursorIsolation of α-d and α-l carbinols[9]
Chiral HPLC Chiralcel OD-HHeptane:Ethanol:Dichloromethane (95:3:2)Flow: 0.7 mL/min, Temp: 15°CBaseline separation of stereoisomers[19]
Chiral SFC Polysaccharide-based CSPsCO₂ with alcohol modifierBack Pressure: 150 bar, Flow: 4 mL/minEfficient enantioseparation[21]

Conclusion

The synthesis of this compound involves a well-established synthetic route to the racemic precursor, followed by a crucial chiral separation step. While classical resolution remains a viable option, especially for large-scale production, chromatographic techniques like chiral HPLC and SFC offer high-resolution analytical and preparative separations. The choice of the separation method depends on the scale of the synthesis, the required purity, and the available instrumentation. This guide provides a foundational understanding of the key experimental methodologies and parameters involved in the production of this compound, serving as a valuable resource for professionals in drug development and organic synthesis.

References

A Deep Dive into the Contrasting Pharmacological Profiles of Levopropoxyphene and Dextropropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological profiles of the optical isomers, levopropoxyphene and dextropropoxyphene. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, receptor binding affinities, metabolic pathways, and functional effects. The information presented herein is curated from a wide range of scientific literature to facilitate a clear and comparative understanding of these two compounds.

Executive Summary

This compound and dextropropoxyphene are stereoisomers of propoxyphene, yet they exhibit markedly different pharmacological activities. Dextropropoxyphene is a weak opioid analgesic, formerly marketed for the management of mild to moderate pain. In contrast, this compound possesses antitussive properties with little to no analgesic effects.[1][2] Both isomers are metabolized in the liver to the active metabolite, norpropoxyphene, which contributes significantly to the cardiotoxicity observed with propoxyphene use.[3][4] This guide will systematically compare and contrast the pharmacological characteristics of these two isomers, supported by available quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.

Mechanism of Action

Dextropropoxyphene: A Mu-Opioid Receptor Agonist

Dextropropoxyphene exerts its analgesic effects primarily as an agonist at the mu (µ)-opioid receptor (MOR).[5] As a G-protein coupled receptor (GPCR), the activation of MOR by dextropropoxyphene initiates a downstream signaling cascade characteristic of opioid agonists.[6][7] This involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The signaling cascade also includes the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[9] This cascade culminates in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters, thereby producing analgesia.[10]

Beyond its primary opioid activity, dextropropoxyphene has also been reported to act as a weak serotonin reuptake inhibitor and a noncompetitive antagonist of α3β4 neuronal nicotinic acetylcholine receptors.[11]

This compound: A Centrally Acting Antitussive

The mechanism of action for this compound's antitussive effect is less definitively characterized than the analgesic action of its dextro-isomer. It is known to be a centrally acting cough suppressant, with its site of action located in the medullary cough center.[12] Unlike many other antitussives, it binds poorly to the sigma-1 receptor.[2] While the precise molecular targets have not been fully elucidated, it is hypothesized that this compound modulates the excitability of neurons within the nucleus tractus solitarius (NTS), a key region in the brainstem for processing afferent cough signals.[13] It is important to note that this compound has little to no analgesic activity, suggesting a lack of significant interaction with the mu-opioid receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, dextropropoxyphene, and their active metabolite, norpropoxyphene. It is important to note that there is a scarcity of modern, comprehensive binding data for this compound.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

CompoundMu (µ) ReceptorKappa (κ) ReceptorDelta (δ) ReceptorReference(s)
Dextropropoxyphene>100Not DifferentiatedNot Differentiated[14][15]
This compoundData Not AvailableData Not AvailableData Not Available
NorpropoxypheneWeaker than DextropropoxypheneData Not AvailableData Not Available

Note: A Ki value of >100 nM for dextropropoxyphene indicates a low affinity for the mu-opioid receptor. One study described it as mu-selective but did not differentiate its affinity for kappa and delta sites.

Table 2: Ion Channel Interactions

CompoundIon ChannelEffectIC50Reference(s)
DextropropoxyphenehERG (IKr)Block~40 µM[3][16]
NorpropoxyphenehERG (IKr)Block~40 µM[3][16]
DextropropoxypheneSodium Channels (INa)Block-[17]
NorpropoxypheneSodium Channels (INa)Block-[4]

Signaling Pathways and Experimental Workflows

Dextropropoxyphene: Mu-Opioid Receptor Signaling

dextropropoxyphene_pathway cluster_cytosol Cytosol Dextro Dextropropoxyphene MOR Mu-Opioid Receptor (MOR) Dextro->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates AC->AC ATP ATP Ca_channel->Ca_channel K_channel->K_channel cAMP cAMP ATP->cAMP Conversion

Dextropropoxyphene's Mu-Opioid Receptor Signaling Pathway.
This compound: Proposed Central Antitussive Action

levopropoxyphene_pathway cluster_brainstem Brainstem (Medulla) Levo This compound NTS Nucleus Tractus Solitarius (NTS) Levo->NTS Modulates/Inhibits (Mechanism Unclear) Cough_Pattern_Generator Cough Pattern Generator NTS->Cough_Pattern_Generator Activates Motor_Output Cough Motor Output (to respiratory muscles) Cough_Pattern_Generator->Motor_Output Initiates Cough Afferent_Input Afferent Vagal Input (from airway receptors) Afferent_Input->NTS Excitatory Signal

Proposed Central Mechanism of this compound's Antitussive Effect.
Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow start Start: Prepare Receptor Membranes (e.g., from cell lines or brain tissue) incubation Incubate Membranes with: 1. Radioligand (e.g., [³H]DAMGO) 2. Varying concentrations of Test Compound (Dextro- or this compound) start->incubation separation Separate Bound and Free Radioligand (via rapid filtration) incubation->separation counting Quantify Bound Radioactivity (using scintillation counting) separation->counting analysis Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 counting->analysis calculation Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) analysis->calculation end End: Determine Binding Affinity (Ki) calculation->end

Workflow for Determining Receptor Binding Affinity.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane Preparation: Homogenates from cells expressing the target receptor (e.g., CHO cells with human mu-opioid receptor) or from brain tissue.

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

    • Test Compounds: this compound and dextropropoxyphene.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold assay buffer.

    • Scintillation Cocktail.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding.

  • Materials:

    • Membrane Preparation: As described above.

    • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

    • GDP: To ensure G-proteins are in an inactive state at the start of the assay.

    • Test Compounds: this compound and dextropropoxyphene.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Pre-incubate the membrane preparation with GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.

    • Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.[18][19]

In Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)

This assay is a standard method for evaluating the efficacy of antitussive agents.[20]

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle to the animals via an appropriate route (e.g., oral gavage).

    • After a set pretreatment time, place the animal in a whole-body plethysmograph.

    • Expose the animal to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period to induce coughing.

    • Record the number of coughs during and after the exposure period.

    • Compare the number of coughs in the drug-treated group to the vehicle-treated group to determine the percent inhibition of cough.

Conclusion

The pharmacological profiles of this compound and dextropropoxyphene provide a classic example of stereospecificity in drug action. Dextropropoxyphene's weak mu-opioid agonism underpins its analgesic effect, while this compound's distinct central action on the medullary cough center confers its antitussive properties without significant analgesia. The shared metabolic pathway leading to norpropoxyphene highlights the potential for cardiotoxicity with both isomers, a factor that ultimately led to the withdrawal of dextropropoxyphene from many markets. This guide has synthesized the available data to provide a clear, comparative overview to aid in further research and understanding of these compounds. The lack of comprehensive, modern quantitative data for this compound, in particular, represents a knowledge gap that future research may address.

References

The Antitussive That Vanished: A Technical History of Levopropoxyphene's Clinical Use and Market Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical context surrounding the clinical application and eventual market withdrawal of Levopropoxyphene. Developed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile, clinical efficacy, and safety concerns that defined the lifecycle of this once-promising antitussive agent.

Executive Summary

Clinical Use and Mechanism of Action

This compound was indicated for the symptomatic relief of cough.[2] As a centrally acting antitussive, its primary mechanism of action was believed to be the suppression of the cough reflex in the medulla oblongata.[1] It also exhibited a local anesthetic action.[1] The drug was administered orally in capsule or suspension form.[2]

Diagram of Proposed Central Antitussive Action

Levopropoxyphene_Mechanism_of_Action cluster_CNS Central Nervous System Cough_Center Cough Center (Medulla Oblongata) Efferent_Signal Efferent Signal (to respiratory muscles) Cough_Center->Efferent_Signal Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Afferent_Signal Afferent Cough Signal (from periphery) Afferent_Signal->Cough_Center This compound This compound This compound->Cough_Center Suppresses

Figure 1: Proposed central mechanism of action for this compound.

Quantitative Clinical Data Summary

Detailed clinical trial data from the era of this compound's use are scarce. However, available information provides some insight into its efficacy and adverse effect profile.

Efficacy Data

There is no evidence to suggest that this compound was superior to other antitussives available at the time, such as codeine or dextromethorphan.[2] Its routine effectiveness was even questioned in veterinary medicine.[2]

Adverse Event Data

One study noted a 40% incidence of side effects after one week of use at doses of 50 to 100 mg for cough control.[2] While most adverse effects were reported to be mild, the high incidence rate is a notable finding.[1]

Table 1: Summary of this compound Adverse Event Data

ParameterReported FindingSource
Incidence of Side Effects 40% after one week of use (50-100 mg dose)PubChem[2]
Severity of Side Effects Generally reported as mildResearchGate[1]

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are not available in the public domain. Based on standard practices of the time for evaluating antitussive drugs, it can be inferred that methodologies likely involved:

  • Patient Population: Adults and potentially children with acute or chronic cough of various etiologies.

  • Study Design: Likely placebo-controlled and/or comparative trials against other antitussives like codeine and dextromethorphan.

  • Efficacy Endpoints: Subjective measures such as cough frequency and severity, and potentially objective measures like cough counts.

  • Safety Assessments: Monitoring and recording of adverse events reported by patients.

Logical Workflow for a Hypothetical this compound Clinical Trial

Hypothetical_Levopropoxyphene_Trial_Workflow Patient_Recruitment Patient Recruitment (with cough) Randomization Randomization Patient_Recruitment->Randomization Treatment_A This compound Randomization->Treatment_A Treatment_B Placebo or Active Comparator Randomization->Treatment_B Efficacy_Assessment Efficacy Assessment (Cough Frequency/Severity) Treatment_A->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_A->Safety_Assessment Treatment_B->Efficacy_Assessment Treatment_B->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Figure 2: Inferred workflow of a typical clinical trial for an antitussive agent during the period of this compound's use.

Market Withdrawal and Unanswered Questions

  • Lack of Superior Efficacy: As noted, there was no clear evidence of this compound's superiority over existing treatments.[2]

  • High Incidence of Side Effects: A 40% incidence of side effects, even if mild, may have raised concerns about its risk-benefit profile.[2]

  • Emerging Safety Concerns with the Propoxyphene Class: While the definitive withdrawal of dextropropoxyphene due to cardiac toxicity occurred much later in 2010, it is conceivable that early safety signals related to the propoxyphene molecule, including potential for cardiac arrhythmias, could have influenced the decision regarding this compound. Dextropropoxyphene was known to cause dose-related cardiac conduction abnormalities.[4]

Logical Relationship Leading to Potential Withdrawal

Levopropoxyphene_Withdrawal_Logic Clinical_Use Clinical Use of This compound Efficacy_Data Lack of Superior Efficacy Clinical_Use->Efficacy_Data Safety_Data High Incidence of Side Effects (40%) Clinical_Use->Safety_Data Risk_Benefit_Analysis Unfavorable Risk-Benefit Analysis Efficacy_Data->Risk_Benefit_Analysis Safety_Data->Risk_Benefit_Analysis Propoxyphene_Concerns Potential Emerging Concerns with Propoxyphene Isomers (e.g., Cardiac Effects) Propoxyphene_Concerns->Risk_Benefit_Analysis Market_Withdrawal Market Withdrawal (1970s) Risk_Benefit_Analysis->Market_Withdrawal

Figure 3: A logical model illustrating the potential factors contributing to the market withdrawal of this compound.

Conclusion

This compound represents a chapter in the history of antitussive therapy that underscores the evolving standards of drug safety and efficacy. While it offered a non-analgesic alternative for cough suppression, its clinical profile did not demonstrate a significant advantage over existing therapies and was accompanied by a notable incidence of side effects. The lack of detailed public records surrounding its withdrawal highlights the challenges in reconstructing the complete regulatory history of older pharmaceuticals. Further research into archived regulatory documents may provide a more definitive understanding of the specific events that led to the discontinuation of this compound. This historical case serves as a valuable reference for drug development professionals, emphasizing the importance of a favorable and well-documented risk-benefit profile for long-term market viability.

References

In Vivo Metabolism and N-Demethylation of Levopropoxyphene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is the levo-isomer of propoxyphene, a compound structurally related to methadone. Unlike its dextro-isomer, dextropropoxyphene, which has analgesic properties, this compound is primarily recognized for its antitussive (cough suppressant) effects. Understanding the in vivo metabolism of this compound is critical for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of this compound, with a particular focus on its primary route of biotransformation: N-demethylation. The information presented herein is intended to support research, drug development, and clinical pharmacology applications.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive and occurs primarily in the liver. The metabolic processes are designed to convert the lipophilic parent drug into more polar, water-soluble metabolites that can be readily excreted from the body. The principal metabolic pathway is N-demethylation, mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Minor pathways, including ring hydroxylation and glucuronide conjugation, also contribute to its metabolism.[1]

Primary Metabolic Pathway: N-Demethylation

The major metabolic fate of this compound is the removal of a methyl group from its tertiary amine, a process known as N-demethylation. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme, with a potential contribution from CYP3A5.[2] This metabolic step results in the formation of the primary and pharmacologically active metabolite, norpropoxyphene .

Norpropoxyphene itself can undergo further metabolism. One identified pathway involves a chemical rearrangement and dehydration, leading to the formation of a dehydrated rearrangement product, which has been detected in human urine.[3][4][5][6]

Secondary Metabolic Pathways

In addition to N-demethylation, this compound can undergo other metabolic transformations, although these are considered minor routes:

  • Ring Hydroxylation: The aromatic rings of the this compound molecule can be hydroxylated.

  • Glucuronidation: The parent drug or its hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides.[1]

Within 48 hours of administration, approximately 20% to 25% of a dose of propoxyphene is excreted in the urine, primarily as free or conjugated norpropoxyphene.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for propoxyphene (as a proxy for this compound) and its major metabolite, norpropoxyphene, following oral administration in healthy human subjects. It is important to note that most available data is for the racemic mixture (propoxyphene) or the dextro-isomer.

Table 1: Single Dose Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene (65 mg Oral Dose)

ParameterPropoxypheneNorpropoxypheneReference
Peak Plasma Concentration (Cmax) 0.05 - 0.1 mcg/mL0.1 - 0.2 mcg/mL[1]
Time to Peak Concentration (Tmax) 2 - 2.5 hours-[1]
Elimination Half-Life (t½) 6 - 12 hours30 - 36 hours[1]

Table 2: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene in Cirrhotic Patients vs. Healthy Subjects (130 mg Oral Dose)

ParameterHealthy SubjectsCirrhotic PatientsReference
Ratio of AUC (0-12h) Norpropoxyphene:Propoxyphene 3.94 ± 0.830.70 ± 0.46[7]

Experimental Protocols

This section outlines generalized methodologies for the in vitro and in vivo study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled, in vitro setting.

1. Materials:

  • This compound
  • Pooled human liver microsomes (HLMs)
  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile or other suitable organic solvent for quenching
  • Internal standard (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure: a. Pre-warm a solution of HLMs in phosphate buffer at 37°C. b. Add this compound to the HLM solution and pre-incubate for a short period. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture. e. Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. f. Centrifuge the samples to precipitate proteins. g. Transfer the supernatant for analysis.

3. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug and the formation of metabolites over time.

In Vivo Analysis of this compound and Metabolites in Biological Matrices

This protocol describes the extraction and analysis of this compound and norpropoxyphene from biological samples such as plasma, serum, or urine.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1-2 mL of the biological sample (e.g., plasma, urine), add an internal standard.[8] b. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and mix.[8] c. Centrifuge the sample to remove any precipitates.[8] d. Condition a mixed-mode SPE column with methanol, deionized water, and phosphate buffer (pH 6.0).[8] e. Load the sample onto the conditioned SPE column.[8] f. Wash the column with deionized water, 100 mM acetic acid, and methanol to remove interferences.[8] g. Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2).[8] h. Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[8]

2. "Dilute-and-Shoot" Method for Urine (LC-MS/MS): a. Dilute a small volume of urine (e.g., 25 µL) with water.[5] b. Add an internal standard solution. c. Directly inject the diluted sample into the LC-MS/MS system.[5]

3. Analytical Instrumentation (LC-MS/MS):

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5]
  • Flow Rate: Typically around 0.4 mL/min.[5]
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization (ESI) in positive ion mode.[5]
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, norpropoxyphene, and the internal standard.

Visualizations

Metabolic Pathway of this compound

Levopropoxyphene_Metabolism This compound This compound Norpropoxyphene Norpropoxyphene This compound->Norpropoxyphene N-demethylation (CYP3A4/5) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Ring Hydroxylation (Minor) Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Glucuronidation (Minor) Dehydrated_Rearrangement_Product Dehydrated Rearrangement Product Norpropoxyphene->Dehydrated_Rearrangement_Product Rearrangement & Dehydration Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Analysis

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sample Blood Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Urine_Sample Urine Sample Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Plasma_Separation->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Dilute_Shoot Dilute-and-Shoot (Urine) Internal_Standard->Dilute_Shoot LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Dilute_Shoot->LC_MSMS Quantification Quantification of This compound & Metabolites LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for in vivo analysis.

References

Early-Phase Clinical Insights into Levopropoxyphene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed early-phase clinical trial data for Levopropoxyphene is scarce. This is largely due to its development and marketing era (FDA approved in 1962) and its subsequent withdrawal from the market in the 1970s.[1] Much of the contemporary clinical data relates to a different antitussive agent, Levodropropizine. This document summarizes the available historical data for this compound and, for illustrative purposes, presents more recent clinical trial methodologies and data for Levodropropizine, a peripherally acting antitussive, to provide context for modern research practices.

This compound: Core Concepts

This compound is the levo-isomer of propoxyphene.[2] While its dextro-isomer, dextropropoxyphene, is known for its analgesic properties, this compound was developed and marketed as an antitussive, or cough suppressant.[2][3] It is considered a centrally acting antitussive and also possesses a local anesthetic action.[1]

Chemical and Pharmacological Distinction

It is critical to distinguish this compound from Levodropropizine, a distinct non-opioid, peripherally acting antitussive.[4] Levodropropizine's mechanism involves the inhibition of sensory neuropeptide release in the respiratory tract.[5]

The isomeric relationship of this compound to its analgesic counterpart, Dextropropoxyphene, is a key aspect of its pharmacology.

racemic Propoxyphene (Racemic Mixture) levo This compound (l-isomer) racemic->levo Separation dextro Dextropropoxyphene (d-isomer) racemic->dextro Separation antitussive Antitussive Effect levo->antitussive analgesic Analgesic Effect dextro->analgesic

Isomeric Relationship of Propoxyphene

This compound: Available Data

Metabolism and Excretion

The primary metabolic pathway for propoxyphene (the racemic mixture including this compound) is N-demethylation to form norpropoxyphene.[6] Animal studies on radiolabeled propoxyphene indicated that it was completely and rapidly absorbed and excreted, primarily through bile in rats and dogs, and more so in urine in rabbits and humans.[1][6]

Dosage and Adverse Effects

Doses of 50 to 100 mg were historically used for cough suppression.[1] One study noted a 40% incidence of side effects after one week of use at this dosage level.[1] Caution was advised for patients with renal failure due to decreased biotransformation and elimination.[1]

Levodropropizine: A Modern Analog for Methodological Reference

To provide an in-depth guide that aligns with the requested format, this section details the experimental protocols and data from early and later-phase clinical trials of Levodropropizine . This information should be understood as pertaining to a different chemical entity and is presented here as a reference for modern clinical trial design in the field of antitussives.

Levodropropizine Pharmacokinetic Profile

A study involving 40 healthy Korean men provided pharmacokinetic data for Levodropropizine following a single oral dose.[7][8]

ParameterValueReference
T1/2 (half-life) ~2.3 hours[8]
Tmax (time to peak concentration) 0.25 - 2 hours[8]
Experimental Protocol: Phase 3 Clinical Trial of Levodropropizine (NCT03837938)

This section outlines the methodology of a multicenter, open-label, randomized clinical trial comparing the efficacy and safety of Levodropropizine syrup with Libexin® tablets in patients with dry, non-productive cough.[9]

Objective: To assess the efficacy of Levodropropizine based on the resolution of daytime cough by the eighth day of treatment.[9]

Study Population: Male and female patients aged 18 to 65 with a dry, non-productive cough associated with an acute upper respiratory infection and a daytime cough score of at least 3 on a 6-point scale.[9]

Treatment Regimen:

  • Levodropropizine Group: 60 mg (10 ml of 30 mg/5 ml syrup) administered three times daily for seven days.[9]

  • Control Group (Libexin®): 100 mg tablet administered three times daily for seven days.[9]

  • Dosing was scheduled at intervals of at least six hours, between meals.[9]

Key Assessments:

  • Efficacy:

    • Cough severity and frequency were assessed using a "Six-point daytime and nighttime cough assessment scale."[9]

    • Cough intensity was evaluated using a visual-analogue scale.[9]

    • Assessments were performed at baseline (Day 1) and on Days 4 and 8.[3]

  • Safety:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).[9]

    • Physical examinations, vital signs, and laboratory tests (blood and urine) were conducted.[3]

    • ECG and spirometry were performed at baseline and on Day 8.[3]

cluster_screening Screening & Baseline (Day 1) cluster_treatment Treatment Period (7 Days) cluster_followup Follow-up Assessments s1 Inclusion/Exclusion Criteria Met s2 Informed Consent s1->s2 s3 Baseline Assessments: - Cough Score (6-point scale) - Visual Analogue Scale - Vitals, ECG, Spirometry - Lab Tests s2->s3 rand Randomization s3->rand groupA Group A: Levodropropizine Syrup (60mg t.i.d.) rand->groupA groupB Group B: Libexin® Tablets (100mg t.i.d.) rand->groupB diary Patient Diary: - Cough Data - Dosing Times - AEs groupA->diary groupB->diary day4 Day 4 Visit: - Efficacy & Safety Assessment diary->day4 day8 Day 8 Visit (End of Treatment): - Efficacy & Safety Assessment - Final Lab Tests & Spirometry day4->day8

Workflow for Levodropropizine Phase 3 Trial (NCT03837938)
Levodropropizine Mechanism of Action: Signaling Pathway

Levodropropizine is thought to exert its antitussive effect by inhibiting the activation of C-fibers in the airways and modulating the levels of sensory neuropeptides, such as Substance P.[5] This peripheral action contrasts with the central mechanism of opioids.

stimulus Cough Stimulus (e.g., irritant, inflammation) cfiber Airway C-Fibers stimulus->cfiber neuropeptide Release of Sensory Neuropeptides (e.g., Substance P) cfiber->neuropeptide cough_reflex Cough Reflex Arc (Afferent Signal to Brainstem) neuropeptide->cough_reflex cough Cough cough_reflex->cough levo Levodropropizine levo->neuropeptide Inhibits

Proposed Peripheral Mechanism of Levodropropizine

Conclusion

While a comprehensive, in-depth technical guide on the early-phase clinical trial data for this compound cannot be constructed from publicly available information, this document serves to summarize the known historical context of the drug. The provided detailed protocols and data for Levodropropizine illustrate the rigorous standards of modern clinical research for antitussive agents and offer a valuable reference for researchers, scientists, and drug development professionals. The clear distinction between these two compounds is essential for accurate scientific discourse and future research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Levopropoxyphene Napsylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropoxyphene napsylate, the 2-naphthalenesulfonate salt of this compound, is a centrally acting antitussive agent.[1][2] Understanding its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound napsylate, including detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound and its napsylate salt are summarized in the tables below. These parameters are critical for predicting the drug's behavior in biological systems and for designing appropriate dosage forms.

General Properties
PropertyThis compoundThis compound Napsylate AnhydrousReference
Chemical Formula C22H29NO2C32H37NO5S[1][3]
Molecular Weight 339.47 g/mol 547.70 g/mol [4]
Appearance Crystals from petroleum etherWhite, crystalline powder[1]
Taste BitterBitter[1]
Odor Essentially odorlessEssentially odorless[1]
Physicochemical Data
PropertyValueConditionReference
Melting Point 75-76 °C (this compound)[1][4]
158-165 °C (this compound Napsylate)[1]
Solubility 3.32 mg/L (this compound)25 °C[1]
LogP 4.11 (this compound)[1]
pKa Not explicitly found, but expected to be basic
Optical Rotation -68.2° (this compound)25 °C/D (c=0.6 in chloroform)[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols applicable to this compound napsylate.

Melting Point Determination

The melting point is determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[5]

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • A small amount of finely powdered this compound napsylate is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate (e.g., 1 °C/minute) near the expected melting point.[5]

    • The temperature range is recorded from the point at which the substance begins to collapse to the point at which it is completely melted.[5]

Solubility Determination

The equilibrium solubility is determined using the shake-flask method.[6]

  • Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound napsylate is added to a known volume of the desired solvent (e.g., water, buffers of different pH).

    • The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).[7]

    • The suspension is then centrifuged to separate the undissolved solid.

    • The concentration of this compound napsylate in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8][9][10]

  • Apparatus: Calibrated pH meter with an electrode, automatic titrator or burette, magnetic stirrer.

  • Procedure:

    • A known concentration of this compound napsylate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[11]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8]

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.[8][10]

Polymorphism Investigation

Polymorphism is investigated using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[12][13]

  • X-Ray Powder Diffraction (XRPD):

    • A powdered sample of this compound napsylate is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded.

    • Different polymorphic forms will exhibit distinct diffraction patterns.[12]

  • Differential Scanning Calorimetry (DSC):

    • A small amount of the sample is heated at a constant rate in a controlled atmosphere.

    • The difference in heat flow between the sample and a reference is measured as a function of temperature.

    • Polymorphs will show different melting points and may exhibit solid-solid phase transitions at specific temperatures.[12]

Mechanism of Action and Signaling Pathway

This compound is a centrally acting antitussive that exerts its effect on the medullary cough center in the brainstem.[1] Unlike its isomer, dextropropoxyphene, it has minimal analgesic activity.[14] The exact signaling pathway is not extensively detailed in the literature, but a logical workflow can be proposed.

Antitussive_Mechanism_of_Action cluster_periphery Periphery cluster_cns Central Nervous System (Brainstem) Irritant Irritant Airway_Receptors Airway_Receptors Irritant->Airway_Receptors Stimulates Medullary_Cough_Center Medullary_Cough_Center Airway_Receptors->Medullary_Cough_Center Afferent Signal Cough_Suppression Cough_Suppression Medullary_Cough_Center->Cough_Suppression Cough_Motor_Response Cough_Motor_Response Medullary_Cough_Center->Cough_Motor_Response Efferent Signal Levopropoxyphene_Napsylate Levopropoxyphene_Napsylate Levopropoxyphene_Napsylate->Medullary_Cough_Center Inhibits

Caption: Proposed mechanism of action for this compound Napsylate.

The diagram illustrates that peripheral irritants stimulate airway receptors, sending an afferent signal to the medullary cough center. This center then initiates an efferent signal leading to a cough motor response. This compound napsylate acts by inhibiting the medullary cough center, thereby suppressing the cough reflex.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the systematic characterization of an active pharmaceutical ingredient (API) like this compound napsylate.

API_Characterization_Workflow cluster_solid_state Solid-State Characterization cluster_solution_properties Solution Properties API_Sample API_Sample Polymorphism_Screening Polymorphism_Screening API_Sample->Polymorphism_Screening Melting_Point Melting_Point API_Sample->Melting_Point Solubility Solubility API_Sample->Solubility pKa pKa API_Sample->pKa LogP LogP API_Sample->LogP XRPD XRPD Polymorphism_Screening->XRPD DSC DSC Polymorphism_Screening->DSC Stability_Assessment Stability_Assessment Polymorphism_Screening->Stability_Assessment Melting_Point->Stability_Assessment Formulation_Development Formulation_Development Solubility->Formulation_Development pKa->Formulation_Development ADME_Prediction ADME_Prediction LogP->ADME_Prediction

Caption: Workflow for physicochemical characterization of an API.

This workflow demonstrates the logical progression from obtaining an API sample to performing solid-state and solution property analyses. The data from these experiments are then used to inform critical drug development activities such as formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and stability assessment.

References

Preclinical Antitussive Profile of Levopropoxyphene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene, the levo-isomer of propoxyphene, is a centrally acting antitussive agent. Unlike its dextro-isomer, dextropropoxyphene, which possesses analgesic properties, this compound's primary pharmacological effect is the suppression of cough.[1][2][3] This technical guide provides an in-depth overview of the preclinical data supporting the antitussive properties of this compound, with a focus on quantitative data from animal models, detailed experimental protocols, and a proposed mechanism of action.

Quantitative Antitussive Efficacy in Preclinical Models

The primary preclinical evidence for the antitussive efficacy of this compound comes from studies in cats. Research conducted by Strapková, Nosálová, and Korpás in the mid-1980s provides the most detailed quantitative data available. These studies utilized a mechanically induced cough model in non-anesthetized cats to assess the dose-dependent effects of this compound.

Table 1: Antitussive Effect of Intraperitoneally Administered this compound in Non-Anesthetized Cats [1][4]

Treatment GroupDose (mg/kg, i.p.)Primary OutcomeResult
This compound10Reduction in cough parametersStatistically significant suppression of cough
This compound20Reduction in cough parametersStatistically significant suppression of cough
Codeine10Reduction in cough parametersStatistically significant suppression of cough
Codeine20Reduction in cough parametersStatistically significant suppression of cough

Note: The specific percentage of cough suppression and other detailed quantitative parameters were not available in the accessible abstracts. The results are based on the reported significant antitussive activity.

A later study by the same research group investigated the efficacy of this compound in cats with experimentally induced respiratory tract inflammation, a model designed to mimic pathological coughing. The study found that the antitussive activity of this compound was significantly enhanced in the presence of inflammation, whereas the effect of codeine was not.[4] This suggests a potentially different or augmented mechanism of action for this compound under inflammatory conditions.

Experimental Protocols

The following is a detailed description of the experimental methodology used in the key preclinical studies assessing the antitussive properties of this compound.

Mechanically Induced Cough Model in Non-Anesthetized Cats[1][4][5]

This model is a classic approach for evaluating centrally acting antitussive agents.

1. Animal Model:

  • Species: Domestic cats (Felis catus) of either sex.

  • Preparation: Animals are conscious and unrestrained to allow for natural coughing reflexes. For chronic studies, a tracheal cannula may be surgically implanted to facilitate repeated mechanical stimulation and measurement of intratracheal pressure changes.

2. Cough Induction:

  • Method: Mechanical irritation of the laryngopharyngeal and tracheobronchial areas.

  • Apparatus: A nylon fiber or a soft polyethylene catheter is inserted into the trachea, often down to the level of the carina (the bifurcation of the trachea).

  • Procedure: The fiber or catheter is moved back and forth and rotated at a controlled frequency (e.g., 1 rotation per second) to elicit a cough reflex.

3. Drug Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in these models.

  • Dosing: this compound has been studied at doses of 10 mg/kg and 20 mg/kg.[4] A suitable vehicle (e.g., saline) is used for drug dissolution or suspension.

4. Data Acquisition and Analysis:

  • Primary Endpoint: The number of cough efforts, frequency of coughing, and intensity of the cough are the primary measures of antitussive efficacy.

  • Measurement: Changes in lateral tracheal pressure are recorded to objectively quantify cough events. Electromyography (EMG) of respiratory muscles can also be used for a more detailed analysis of the motor pattern of the cough.

  • Statistical Analysis: Appropriate statistical tests are used to compare the cough parameters before and after drug administration and between different treatment groups.

Experimental Workflow for Assessing Antitussive Efficacy

G cluster_0 Animal Preparation cluster_1 Cough Induction & Baseline Measurement cluster_2 Drug Administration cluster_3 Post-Treatment Assessment animal_selection Selection of Non-Anesthetized Cats cannulation Surgical Implantation of Tracheal Cannula (for chronic studies) animal_selection->cannulation stimulation Mechanical Stimulation of Trachea with Nylon Fiber cannulation->stimulation baseline_recording Record Baseline Cough Parameters (Frequency, Intensity) stimulation->baseline_recording drug_prep Prepare this compound Solution (10 or 20 mg/kg) baseline_recording->drug_prep administration Intraperitoneal (i.p.) Injection drug_prep->administration post_stimulation Repeat Mechanical Stimulation administration->post_stimulation post_recording Record Post-Treatment Cough Parameters post_stimulation->post_recording data_analysis Compare Pre- and Post-Treatment Data post_recording->data_analysis

Experimental workflow for evaluating this compound's antitussive effect.

Mechanism of Action

This compound is classified as a centrally acting antitussive agent.[2][5] This indicates that its primary site of action is within the central nervous system (CNS), specifically targeting the cough center located in the medulla oblongata.

The proposed mechanism of action involves the depression of this medullary cough center, which leads to an increase in the threshold for the cough reflex. Afferent signals from sensory nerves in the airways that would normally trigger a cough are less effective at activating the central cough-generating network after the administration of this compound.

In addition to its central effects, this compound has been reported to possess a local anesthetic action.[2] This peripheral effect could contribute to its overall antitussive efficacy by reducing the sensitivity of the sensory nerve endings in the respiratory tract that initiate the cough reflex.

Proposed Signaling Pathway for this compound's Antitussive Action

G cluster_0 Peripheral Airways cluster_1 Central Nervous System cluster_2 Respiratory Muscles irritant Airway Irritant (Mechanical/Chemical) sensory_nerve Sensory Nerve Endings (Vagal Afferents) irritant->sensory_nerve Stimulates cough_center Medullary Cough Center sensory_nerve->cough_center Afferent Signal motor_output Efferent Motor Signal cough_center->motor_output Generates cough Cough motor_output->cough Initiates levopropoxyphene_peripheral This compound (Local Anesthetic Effect) levopropoxyphene_peripheral->sensory_nerve Inhibits levopropoxyphene_central This compound (Central Action) levopropoxyphene_central->cough_center Depresses

Proposed dual mechanism of this compound's antitussive action.

Conclusion

Preclinical studies, primarily in feline models, demonstrate that this compound is an effective, centrally acting antitussive agent. Its efficacy appears to be dose-dependent and is notably enhanced in the presence of airway inflammation. The primary mechanism of action is believed to be the depression of the medullary cough center, potentially supplemented by a peripheral local anesthetic effect on airway sensory nerves. Further research to fully elucidate the specific receptor interactions and intracellular signaling pathways involved in its central antitussive effect would be beneficial for the development of novel antitussive therapies.

References

Methodological & Application

Application Note: Quantification of Levopropoxyphene in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of levopropoxyphene (levodropropizine) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a straightforward liquid-liquid extraction for sample preparation and a reversed-phase HPLC system for separation and quantification.

Introduction

This compound, the levorotatory isomer of dropropizine, is a peripherally acting antitussive agent.[1] Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a comprehensive protocol for its determination using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): 1-phenylpiperazine

  • Methanol (HPLC grade)

  • Diethylamine (analytical grade)

  • Phosphoric acid (analytical grade)

  • Dichloromethane (HPLC grade)

  • Diethylether (HPLC grade)

  • Human plasma (drug-free)

  • Deionized water

Equipment
  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol: 0.05 M Diethylamine (pH 3.0, adjusted with H₃PO₄) (20:80, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 240 nm[2]
Column Temperature Ambient
Internal Standard 1-phenylpiperazine[2]
Sample Preparation: Liquid-Liquid Extraction
  • Pipette 500 µL of plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard solution (1-phenylpiperazine in methanol).

  • Add 100 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH.

  • Add 3 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 2:3 v/v).[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 25.25 - 2020 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 25.25 ng/mL[2]
Intra-day Precision (CV %) < 7%[2]
Inter-day Precision (CV %) < 7%[2]
Intra-day Accuracy (RE %) Within ±6%[2]
Inter-day Accuracy (RE %) Within ±6%[2]
Absolute Recovery 70.28%[2]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_base Basification add_is->add_base extraction Liquid-Liquid Extraction (Dichloromethane:Diethyl Ether) add_base->extraction centrifuge1 Centrifugation extraction->centrifuge1 separate_org Separate Organic Layer centrifuge1->separate_org evaporate Evaporation to Dryness separate_org->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject 20 µL into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 240 nm separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Plotting integration->calibration quantification Quantification of this compound calibration->quantification

References

Application Note: Identification of Levopropoxyphene Metabolites by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levopropoxyphene, an antitussive agent, is the levorotatory isomer of the analgesic dextropropoxyphene. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and toxicological analysis. The primary route of metabolism for propoxyphene isomers is N-demethylation to form norpropoxyphene, which is pharmacologically active and has a longer half-life than the parent drug.[1][2] Further metabolism can occur through ring hydroxylation, ester hydrolysis, and conjugation.[3] This application note provides a detailed protocol for the extraction and identification of this compound and its primary metabolite, norpropoxyphene, from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

A significant analytical challenge in the GC-MS analysis of propoxyphene metabolites is the thermal instability of norpropoxyphene. Under the high temperatures of the GC injector and alkaline pH conditions during extraction, norpropoxyphene can undergo a chemical rearrangement and dehydration to form a more stable cyclic amide.[4][5] This can complicate the accurate quantification of the native metabolite. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between norpropoxyphene and its dehydrated rearrangement product, GC-MS remains a widely accessible technique for metabolic profiling.[4][5] This protocol addresses these challenges by providing robust extraction and derivatization procedures to improve the chromatographic properties of the analytes.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver. The major metabolic pathway is N-demethylation to norpropoxyphene. Other minor pathways include aromatic hydroxylation and ester hydrolysis, followed by conjugation for excretion.

This compound This compound Norpropoxyphene Norpropoxyphene This compound->Norpropoxyphene N-demethylation Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites Ring Hydroxylation Hydrolyzed_Metabolites Hydrolyzed_Metabolites This compound->Hydrolyzed_Metabolites Ester Hydrolysis Conjugated_Metabolites Conjugated_Metabolites Norpropoxyphene->Conjugated_Metabolites Conjugation Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Hydrolyzed_Metabolites->Conjugated_Metabolites Conjugation

Caption: Metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound and its metabolites involves sample preparation, derivatization, GC-MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Urine/Plasma) Extraction Solid-Phase Extraction Sample_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Metabolite_ID Metabolite Identification Data_Acquisition->Metabolite_ID

Caption: Experimental workflow for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for propoxyphene and norpropoxyphene obtained from various studies. While the data is for dextropropoxyphene, it serves as a reliable estimate for this compound due to their stereoisomeric nature.

AnalyteMatrixMethodLinear Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Reference
DextropropoxypheneUrineGC-FID0 - 20009027[1]
NorpropoxypheneUrineGC-FID0 - 200016048[1]
PropoxyphenePlasmaGC-MSNot Specified0.51 (SIM mode)Not Specified[6]
NorpropoxyphenePlasmaGC-MSNot SpecifiedNot SpecifiedNot Specified[2]

LOQ: Limit of Quantitation, LOD: Limit of Detection, GC-FID: Gas Chromatography-Flame Ionization Detection, GC-MS: Gas Chromatography-Mass Spectrometry, SIM: Selected Ion Monitoring.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound and its metabolites from urine.

Materials:

  • Mixed-mode SPE columns (e.g., C8/cation exchange)

  • Urine sample

  • Sodium hydroxide (35%)

  • Hydrochloric acid

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Internal standard (e.g., SKF 525)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add one drop of 35% sodium hydroxide and vortex for 30 seconds to adjust the pH to >12. This step facilitates the rearrangement of norpropoxyphene to its amide form for improved chromatography, though it prevents the quantification of the native form.[1]

  • Adjust the pH to 6.0 with hydrochloric acid and add 2 mL of phosphate buffer.

  • Condition the SPE column by passing 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.0).

  • Load the prepared urine sample onto the SPE column.

  • Wash the column with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the column under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

Derivatization is crucial for improving the volatility and thermal stability of polar metabolites containing hydroxyl and amine groups.

Materials:

  • Dried sample extract from SPE

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with 5975C MSD).

  • Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5MS or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 40-550)

  • Solvent Delay: 3 minutes

Data Analysis and Interpretation

Metabolite identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of reference standards or with library spectra (e.g., NIST/Wiley). The mass spectrum of the silylated norpropoxyphene rearrangement product will show a characteristic molecular ion and fragmentation pattern. Under electron ionization, the dehydrated norpropoxyphene amide typically presents a major ion at m/z 308.[1]

By following these detailed protocols, researchers can effectively utilize GC-MS for the identification and semi-quantitative analysis of this compound and its primary metabolites in biological samples. For accurate quantification of the unstable norpropoxyphene, LC-MS/MS is recommended as a complementary technique.[5]

References

Application Notes and Protocols for the Enantioselective Synthesis of Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropoxyphene, the levorotatory enantiomer of propoxyphene, is known for its antitussive properties, in contrast to its dextrorotatory counterpart, which is an analgesic.[1][2] The synthesis of enantiomerically pure this compound is a critical process in pharmaceutical manufacturing to ensure therapeutic efficacy and safety. The primary and industrially established method for obtaining this compound is not a direct asymmetric synthesis but rather a stereoselective synthesis achieved through the resolution of a racemic intermediate. This document provides detailed protocols for the synthesis of the racemic precursor and its subsequent resolution to yield the desired l-enantiomer, which is then converted to this compound. The key stereochemical control is introduced by the resolution of the aminoketone intermediate, β-dimethylamino-α-methylpropiophenone, using a chiral resolving agent.

Introduction

The synthesis of propoxyphene involves a four-step sequence starting from readily available starting materials. The overall synthesis route is outlined below. The critical step for obtaining the enantiomerically pure this compound is the resolution of the racemic aminoketone intermediate. This is achieved by forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization. The desired enantiomer of the aminoketone is then carried forward to the final product.

Overall Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process beginning with simple aromatic compounds and culminating in the final esterified product after a key resolution step.

This compound Synthesis Workflow Overall Synthesis of this compound Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Propiophenone Aminoketone Racemic β-Dimethylamino-α-methylpropiophenone Propiophenone->Aminoketone Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Aminoketone Dimethylamine Dimethylamine HCl Dimethylamine->Aminoketone DiastereomericSalts Diastereomeric Salts Aminoketone->DiastereomericSalts Resolution ResolvingAgent (-)-Dibenzoyl-L-tartaric Acid ResolvingAgent->DiastereomericSalts l_Aminoketone (-)-β-Dimethylamino- α-methylpropiophenone DiastereomericSalts->l_Aminoketone Fractional Crystallization & Liberation l_Aminoalcohol α-l-4-Dimethylamino-1,2-diphenyl- 3-methyl-2-butanol l_Aminoketone->l_Aminoalcohol Grignard Reaction BenzylmagnesiumChloride Benzylmagnesium Chloride BenzylmagnesiumChloride->l_Aminoalcohol This compound This compound l_Aminoalcohol->this compound Esterification PropionicAnhydride Propionic Anhydride PropionicAnhydride->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Propiophenone (Friedel-Crafts Acylation)

This protocol describes the synthesis of propiophenone from benzene and propionyl chloride via a Friedel-Crafts acylation reaction.

Materials:

  • Benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred and cooled (0-5 °C) mixture of anhydrous aluminum chloride in dry benzene, slowly add propionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude propiophenone can be purified by vacuum distillation.

Protocol 2: Synthesis of Racemic β-Dimethylamino-α-methylpropiophenone (Mannich Reaction)

This protocol outlines the synthesis of the racemic aminoketone intermediate via a Mannich reaction.[3]

Materials:

  • Propiophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Acetone

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine propiophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

  • Add a catalytic amount of concentrated hydrochloric acid in 95% ethanol.

  • Reflux the mixture on a steam bath for 2 hours. The mixture should become a homogeneous solution.

  • Filter the hot solution if necessary.

  • Transfer the solution to a wide-mouthed Erlenmeyer flask and, while still warm, dilute with acetone.

  • Cool the solution in an ice bath to induce crystallization of the hydrochloride salt of the aminoketone.

  • Collect the crystals by filtration, wash with cold acetone, and dry. A yield of approximately 60-70% can be expected.[4]

Protocol 3: Resolution of Racemic β-Dimethylamino-α-methylpropiophenone

This crucial step separates the racemic aminoketone into its enantiomers using a chiral resolving agent.[5]

Materials:

  • Racemic β-dimethylamino-α-methylpropiophenone hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • (-)-Dibenzoyl-L-tartaric acid

  • Acetone or other suitable solvent for crystallization

Procedure:

  • Liberate the free base of the racemic aminoketone from its hydrochloride salt by treatment with an aqueous solution of sodium hydroxide and extraction with a suitable organic solvent like diethyl ether. Dry the organic extract and remove the solvent.

  • Dissolve the racemic aminoketone free base in a minimal amount of hot acetone.

  • In a separate flask, dissolve an equimolar amount of (-)-Dibenzoyl-L-tartaric acid in hot acetone.

  • Add the resolving agent solution to the aminoketone solution.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The salt of the (-)-aminoketone with (-)-dibenzoyl-L-tartaric acid is typically less soluble and will precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold acetone.

  • The enantiomeric purity of the resolved aminoketone can be determined after liberating the free base.

  • To obtain the (-)-aminoketone, treat the diastereomeric salt with an aqueous base (e.g., NaOH) and extract the liberated free base with an organic solvent.

Protocol 4: Synthesis of α-l-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol (Grignard Reaction)

This protocol describes the reaction of the resolved aminoketone with a Grignard reagent to form the corresponding amino alcohol.[4]

Materials:

  • (-)-β-Dimethylamino-α-methylpropiophenone

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare the benzylmagnesium chloride Grignard reagent by reacting magnesium turnings with benzyl chloride in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the Grignard reagent in an ice bath.

  • Dissolve the (-)-β-dimethylamino-α-methylpropiophenone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • The product can be purified by recrystallization. A yield of approximately 69% has been reported for the analogous reaction with the racemic aminoketone.[5]

Protocol 5: Synthesis of this compound (Esterification)

This final step involves the esterification of the resolved amino alcohol to yield this compound.[4]

Materials:

  • α-l-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol

  • Propionic anhydride

  • Pyridine or triethylamine (as catalyst and acid scavenger)

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the α-l-amino alcohol in pyridine or a mixture of an inert solvent and triethylamine.

  • Add propionic anhydride (in slight excess) to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Make the solution basic with sodium bicarbonate and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

  • The product can be further purified by conversion to its hydrochloride salt and recrystallization. A yield of approximately 70% after recrystallization has been reported for the synthesis of the racemic propoxyphene.[4]

Data Summary

The following table summarizes the key reactants, products, and reported yields for the synthesis of this compound.

Step No.ReactionKey ReactantsKey ProductReported YieldReference
1Friedel-Crafts AcylationBenzene, Propionyl ChloridePropiophenoneHighGeneral Knowledge
2Mannich ReactionPropiophenone, Formaldehyde, Dimethylamine HClRacemic β-Dimethylamino-α-methylpropiophenone~60-70%[4]
3ResolutionRacemic Aminoketone, (-)-Dibenzoyl-L-tartaric Acid(-)-β-Dimethylamino-α-methylpropiophenone-[5]
4Grignard Reaction(-)-Aminoketone, Benzylmagnesium Chlorideα-l-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol~69%[5]
5Esterificationl-Amino alcohol, Propionic AnhydrideThis compound~70% (after recrystallization)[4]

Key Intermediates and Resolution Pathway

The critical transformation for achieving enantioselectivity is the resolution of the racemic aminoketone. This process relies on the differential solubility of the diastereomeric salts formed with a chiral resolving agent.

Resolution_Pathway Chiral Resolution of Aminoketone Intermediate Racemic_Aminoketone Racemic (±)-Aminoketone Salt_Formation Diastereomeric Salt Formation (in Acetone) Racemic_Aminoketone->Salt_Formation Resolving_Agent (-)-Dibenzoyl-L-tartaric Acid Resolving_Agent->Salt_Formation l_Salt (-)-Aminoketone:(-)-DBTA Salt (Less Soluble) Salt_Formation->l_Salt d_Salt (+)-Aminoketone:(-)-DBTA Salt (More Soluble) Salt_Formation->d_Salt Crystallization Fractional Crystallization l_Salt->Crystallization d_Salt->Crystallization l_Aminoketone_Isolated Isolated Crystalline Salt Crystallization->l_Aminoketone_Isolated Precipitates d_Aminoketone_Solution Salt in Mother Liquor Crystallization->d_Aminoketone_Solution Remains in solution Liberation Base Treatment (e.g., NaOH) l_Aminoketone_Isolated->Liberation l_Aminoketone_Final (-)-Aminoketone Liberation->l_Aminoketone_Final Yields

Caption: Resolution of the racemic aminoketone.

Conclusion

The synthesis of this compound is a well-established process that relies on a classical resolution methodology to achieve the desired enantiomer. The protocols provided herein detail the necessary steps from common starting materials to the final active pharmaceutical ingredient. Careful execution of the resolution of the β-dimethylamino-α-methylpropiophenone intermediate is paramount for the successful and efficient synthesis of this compound. The provided data and workflows offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: In Vitro Models for Assessing Levopropoxyphene's Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is recognized for its antitussive properties and is characterized as a centrally acting agent.[1] It is the levo-isomer of propoxyphene; the dextro-isomer, dextropropoxyphene, is known for its analgesic effects.[2] While its primary mechanism is considered central, acting on the medullary cough center, this compound also possesses a local anesthetic action, suggesting a potential peripheral component to its antitussive activity.[1] The lack of comprehensive efficacy data for many over-the-counter cough suppressants has highlighted the need for robust preclinical assessment.

These application notes provide a detailed overview of contemporary in vitro models that can be employed to investigate the potential peripheral antitussive efficacy of compounds like this compound. The focus is on models utilizing primary sensory neurons, which are pivotal in initiating the cough reflex. The protocols described herein are based on established methods for evaluating antitussive agents that target peripheral mechanisms.

Rationale for In Vitro Peripheral Models

The cough reflex is initiated by the activation of sensory nerve endings, primarily C-fibers, in the airways.[3] Key molecular players in this process are the Transient Receptor Potential (TRP) ion channels, specifically TRPV1 (the capsaicin receptor) and TRPA1.[4][5][6] These channels are activated by a wide range of irritants, including chemical stimuli like capsaicin and citric acid, which are commonly used to induce cough in preclinical models.[7][8] Therefore, in vitro models that assess the modulation of sensory neuron activity, particularly through these channels, are highly relevant for screening potential antitussive compounds.

Key In Vitro Experimental Models

Two primary in vitro models are proposed for assessing the peripheral effects of this compound:

  • Primary Culture of Vagal Sensory Neurons: This model allows for the direct investigation of a compound's effect on the primary cells responsible for initiating the cough reflex. Neurons can be isolated from the nodose and jugular ganglia of the vagus nerve.

  • Calcium Imaging Assays: This high-throughput method enables the visualization and quantification of changes in intracellular calcium ([Ca²⁺]i), a key second messenger in neuronal activation.[9][10] The inhibitory effect of a test compound on agonist-induced calcium influx provides a measure of its potential to suppress neuronal activation.

  • Electrophysiology (Patch-Clamp): This technique offers a detailed analysis of ion channel function, allowing for the direct measurement of a compound's effect on the activity of specific channels like TRPV1 and TRPA1.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Vagal Sensory Neurons

This protocol describes the isolation and culture of sensory neurons from the nodose and jugular ganglia of rodents (e.g., guinea pigs or rats), which are commonly used in cough research.[11]

Materials:

  • HBSS (Hank's Balanced Salt Solution), Ca²⁺/Mg²⁺-free

  • Collagenase Type IA

  • Dispase II

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine and laminin-coated culture dishes

  • Sterile dissection tools

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the nodose and jugular ganglia located near the carotid bifurcation.

  • Transfer the ganglia to ice-cold HBSS.

  • Trim away any connective tissue and nerve fibers.

  • Digest the ganglia in an enzymatic solution containing Collagenase Type IA (1 mg/mL) and Dispase II (2 mg/mL) in HBSS for 60-90 minutes at 37°C.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 growth medium supplemented with NGF (100 ng/mL).

  • Plate the cells on poly-D-lysine/laminin-coated dishes.

  • Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours before conducting experiments.

Protocol 2: Calcium Imaging of Sensory Neuron Activation

This protocol details the use of a fluorescent calcium indicator to measure the effect of a test compound on capsaicin-induced activation of cultured vagal sensory neurons.

Materials:

  • Cultured primary vagal sensory neurons (from Protocol 3.1)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+)

  • Capsaicin (TRPV1 agonist) stock solution

  • This compound stock solution

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS+.

    • Incubate the cultured neurons with the loading buffer for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS+ to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading for 1-2 minutes to establish a stable signal.

  • Compound Application:

    • Add varying concentrations of this compound to the cells and incubate for 5-10 minutes. Record fluorescence during this period.

  • Agonist Stimulation:

    • Add a known concentration of capsaicin (e.g., 100 nM) to stimulate the neurons.

    • Record the resulting change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Compare the capsaicin-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.

    • Calculate the IC₅₀ value for this compound.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison and analysis. Below are examples of how data could be presented.

Table 1: Hypothetical Inhibitory Effect of this compound on Capsaicin-Induced Calcium Influx in Vagal Sensory Neurons

This compound Concentration (µM)Peak Fluorescence (ΔF/F₀)% Inhibition
0 (Vehicle Control)2.5 ± 0.30%
12.1 ± 0.216%
101.3 ± 0.1548%
500.8 ± 0.168%
1000.4 ± 0.0584%
IC₅₀ 12.5 µM

Data are presented as mean ± SEM. This is example data and does not represent actual experimental results.

Table 2: Hypothetical Effect of this compound on TRPV1 Channel Current

CompoundConcentration (µM)Peak Current (pA/pF)% Inhibition
Capsaicin (1 µM)100150.2 ± 12.5N/A
Capsaicin + this compound1095.8 ± 9.336.2%
Capsaicin + this compound5042.1 ± 5.871.9%

Data are presented as mean ± SEM from patch-clamp recordings. This is example data and does not represent actual experimental results.

Visualization of Pathways and Workflows

Signaling Pathway

Cough_Reflex_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Irritants Irritants (e.g., Capsaicin, Citric Acid) TRPV1 TRPV1/TRPA1 Channels Irritants->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Afferent Signal Cough Cough Brainstem->Cough Efferent Signal This compound This compound (Hypothesized Peripheral Site) This compound->TRPV1 Inhibition?

Caption: Hypothesized peripheral cough reflex pathway and potential point of inhibition.

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis A1 Isolate Vagal Sensory Ganglia A2 Enzymatic Digestion & Trituration A1->A2 A3 Culture Neurons on Coated Plates A2->A3 B1 Load Cells with Fluo-4 AM Dye A3->B1 B2 Record Baseline Fluorescence B1->B2 B3 Add this compound (Test Compound) B2->B3 B4 Add Capsaicin (Agonist) B3->B4 B5 Record Ca²⁺ Influx B4->B5 C1 Calculate ΔF/F₀ B5->C1 C2 Determine % Inhibition C1->C2 C3 Calculate IC₅₀ C2->C3

Caption: Experimental workflow for assessing antitussive compounds using calcium imaging.

Logical Relationship Diagram

Screening_Cascade Start Compound Library PrimaryScreen Primary Screen: Calcium Imaging Assay (TRPV1/TRPA1 Agonist) Start->PrimaryScreen Hit_Identified Hit Identification (>50% Inhibition) PrimaryScreen->Hit_Identified Active No_Activity No Significant Activity PrimaryScreen->No_Activity Inactive SecondaryScreen Secondary Screen: Patch-Clamp Electrophysiology (Direct Channel Modulation) Hit_Identified->SecondaryScreen Confirmed_Hit Confirmed Peripheral Activity SecondaryScreen->Confirmed_Hit Confirmed Not_Confirmed Activity Not Confirmed SecondaryScreen->Not_Confirmed Not Confirmed InVivo Proceed to In Vivo Cough Models Confirmed_Hit->InVivo

Caption: Logical screening cascade for identifying peripherally acting antitussives.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for investigating the peripheral antitussive effects of this compound. By focusing on primary vagal sensory neurons and utilizing techniques such as calcium imaging and electrophysiology, researchers can elucidate the potential mechanisms of action at the molecular and cellular levels. This approach allows for a more comprehensive understanding of a compound's pharmacology beyond its established central effects and can guide further preclinical and clinical development.

References

Application Notes and Protocols for Testing Levopropoxyphene in Animal Models of Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the preclinical evaluation of Levopropoxyphene as an antitussive agent. The protocols detailed below, primarily focusing on the guinea pig model, are designed to ensure robust and reproducible data generation for assessing the efficacy of cough suppressants.

Introduction

Cough is a critical physiological defense mechanism, but chronic or excessive coughing can significantly impair quality of life. The development of effective antitussive drugs relies on well-characterized animal models that can mimic the human cough reflex. This compound is a peripherally acting antitussive agent, and its efficacy can be reliably assessed using chemically-induced cough models in animals.[1][2] Guinea pigs are a commonly used species for this purpose due to their sensitive and reproducible cough reflex to various tussive stimuli.[3][4]

Animal Models of Chemically-Induced Cough

The most common and well-validated models for testing antitussive drugs involve the use of chemical irritants to induce coughing in conscious animals. The two primary agents used are citric acid and capsaicin.

  • Citric Acid-Induced Cough: Inhalation of citric acid aerosol irritates the upper respiratory tract, activating sensory C-fibers and triggering the cough reflex.[3] This model is widely used for screening potential antitussive compounds.

  • Capsaicin-Induced Cough: Capsaicin, the pungent component of chili peppers, is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor on sensory C-fibers, leading to a robust cough response.[5] This model is particularly useful for investigating drugs that may interfere with C-fiber activation. After oral administration, codeine was found to be about two to three times more potent than levodropropizine in a capsaicin-induced cough model.[6] However, the two compounds were equipotent after aerosol administration.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in suppressing cough in guinea pig models.

Table 1: Efficacy of Orally Administered this compound in Guinea Pig Cough Models

Tussive AgentThis compound ED₅₀ (mg/kg, p.o.)Comparator: Codeine ED₅₀ (mg/kg, p.o.)Comparator: Dropropizine ED₅₀ (mg/kg, p.o.)Comparator: Zipeprol ED₅₀ (mg/kg, p.o.)
5% Citric Acid13.511.212.54.4
2.8% Ammonium Hydroxide10.09.810.53.8
0.5 N Sulfuric Acid12.010.511.04.0

ED₅₀ represents the dose required to produce a 50% reduction in the number of coughs. Data sourced from Malandrino et al., 1988.[3][7]

Table 2: Effect of a Single Oral Dose of Levodropropizine on Citric Acid-Induced Cough in Guinea Pigs

Treatment (oral)Dose (mg/kg)Mean Number of Coughs (± SEM)% Inhibition
Vehicle-25.8 ± 2.1-
Levodropropizine7221.5 ± 3.416.7% (not significant)

Data adapted from a recent study where levodropropizine did not show a significant effect at the tested dose.[1][2] It is important to note that other studies have demonstrated the efficacy of levodropropizine.[3][7]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound by measuring the reduction in the number of coughs induced by citric acid inhalation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Citric acid

  • Sterile saline

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Sound recording and analysis equipment (optional, but recommended for objective cough identification)

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 60 minutes).

  • Acclimatization to Chamber: Place each guinea pig individually into the whole-body plethysmograph chamber and allow a 5-10 minute acclimatization period.

  • Cough Induction: Nebulize a 0.4 M citric acid solution in sterile saline into the chamber for a fixed period (e.g., 10 minutes). Ensure a consistent nebulization rate across all animals.

  • Cough Recording: Record the number of coughs during the citric acid exposure and for a defined post-exposure period (e.g., 5 minutes). Coughs can be counted by a trained observer or by using automated cough detection software analyzing sound recordings.

  • Data Analysis: Calculate the total number of coughs for each animal. Determine the percentage inhibition of the cough response for the this compound-treated groups compared to the vehicle control group. Calculate the ED₅₀ value if a dose-response study is performed.

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive activity of this compound against cough induced by a specific C-fiber activator.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle

  • Capsaicin

  • Ethanol and sterile saline for capsaicin solution preparation

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Sound recording and analysis equipment

Procedure:

  • Capsaicin Solution Preparation: Prepare a stock solution of capsaicin in ethanol and dilute to the final concentration (e.g., 30 µM) with sterile saline immediately before use.

  • Animal Acclimatization and Drug Administration: Follow steps 1 and 2 from the Citric Acid-Induced Cough protocol.

  • Acclimatization to Chamber: Follow step 3 from the Citric Acid-Induced Cough protocol.

  • Cough Induction: Nebulize the capsaicin solution into the chamber for a fixed period (e.g., 7 minutes).

  • Cough Recording and Data Analysis: Follow steps 5 and 6 from the Citric Acid-Induced Cough protocol.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Chemically-Induced Cough

The cough reflex is initiated by the stimulation of afferent nerve fibers, primarily C-fibers, in the respiratory tract. Chemical irritants like citric acid and capsaicin activate these fibers, leading to a cascade of events culminating in a cough.

Cough_Signaling_Pathway cluster_airway Airway Lumen cluster_afferent Afferent Nerve Fiber (Vagus Nerve) cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_muscles Respiratory Muscles Tussive_Agent Tussive Agent (Citric Acid / Capsaicin) C_Fiber C-Fiber Activation (TRPV1/ASIC Receptors) Tussive_Agent->C_Fiber Stimulates Neuropeptide_Release Sensory Neuropeptide Release (e.g., Substance P) C_Fiber->Neuropeptide_Release Leads to NTS Nucleus Tractus Solitarius (NTS) Neuropeptide_Release->NTS Signal Transduction Cough_Center Cough Center NTS->Cough_Center Relays Signal Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons Sends Motor Command Respiratory_Muscles Diaphragm & Intercostal Muscles Motor_Neurons->Respiratory_Muscles Innervates Cough Cough Respiratory_Muscles->Cough Contraction leads to Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (this compound or Vehicle) Randomization->Drug_Administration Pre_treatment_Period Pre-treatment Period (e.g., 60 min) Drug_Administration->Pre_treatment_Period Chamber_Acclimatization Chamber Acclimatization (5-10 min) Pre_treatment_Period->Chamber_Acclimatization Cough_Induction Cough Induction (Citric Acid or Capsaicin Nebulization) Chamber_Acclimatization->Cough_Induction Cough_Recording Cough Recording (During and Post-Exposure) Cough_Induction->Cough_Recording Data_Analysis Data Analysis (% Inhibition, ED₅₀) Cough_Recording->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Clinical Trial Design: Evaluating Antitussive Efficacy of Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of antitussive agents, with a specific focus on Levopropoxyphene. Cough is a prevalent symptom for which patients seek medical intervention, yet the development of novel, effective antitussives has been hampered by methodological challenges in clinical trials. Robust clinical trial design is therefore paramount. This document outlines the key considerations, experimental protocols, and data presentation standards for such trials, adhering to best practices and regulatory expectations.

This compound is an antitussive agent, an optical isomer of the analgesic dextropropoxyphene. While its enantiomer possesses analgesic properties, this compound's primary effect is considered to be antitussive. Understanding its mechanism of action is crucial for trial design. While historically sometimes classified as centrally acting, emerging evidence suggests a peripheral mechanism of action, possibly through the inhibition of vagal afferent C-fibers and modulation of sensory neuropeptides, which are involved in the cough reflex. This is a key differentiator from opioid-based antitussives that act on the central nervous system.

Core Principles of Clinical Trial Design for Antitussives

The gold standard for evaluating antitussive agents is the randomized, placebo-controlled, double-blind clinical trial. Key elements of the trial design should include:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. Ideal candidates are patients with a persistent, non-productive cough, such as those with sub-acute cough following an upper respiratory tract infection or chronic refractory cough.

  • Control Group: A placebo control is crucial due to the high rate of spontaneous remission and placebo effect in cough studies. An active comparator, such as a well-established antitussive, can also be included to assess relative efficacy.

  • Blinding: Double-blinding (both participant and investigator are unaware of the treatment allocation) is necessary to minimize bias in subjective assessments.

  • Outcome Measures: A combination of subjective and objective measures is recommended to provide a comprehensive assessment of efficacy.

Experimental Protocols

Study Design and Conduct

A prospective, randomized, double-blind, placebo-controlled, parallel-group study is recommended.

Workflow for a Phase III Efficacy Trial:

G cluster_screening Screening Phase cluster_baseline Baseline Assessment (Day 0) cluster_treatment Treatment Phase (e.g., 14 days) cluster_followup Follow-up Assessments screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline_subjective Subjective Assessments: - VAS for Cough Severity - LCQ/CQLQ informed_consent->baseline_subjective baseline_objective Objective Assessments: - 24-hour Cough Monitoring - Cough Challenge Test informed_consent->baseline_objective randomization Randomization baseline_subjective->randomization baseline_objective->randomization treatment_levo This compound randomization->treatment_levo treatment_placebo Placebo randomization->treatment_placebo daily_diary Daily Patient Diary: - Cough Severity (VAS) - Sleep Disturbance treatment_levo->daily_diary safety_monitoring Adverse Event Monitoring treatment_levo->safety_monitoring treatment_placebo->daily_diary treatment_placebo->safety_monitoring followup_visits Follow-up Visits (e.g., Day 7, Day 14) daily_diary->followup_visits end_of_study End of Study Assessment (Repeat Baseline Measures) followup_visits->end_of_study safety_monitoring->end_of_study

Figure 1: Experimental workflow for a randomized controlled trial of this compound.
Outcome Measures and Assessment Protocols

3.2.1 Subjective Outcome Measures

Subjective measures are crucial for capturing the patient's experience and the impact of cough on their quality of life.

  • Visual Analogue Scale (VAS) for Cough Severity:

    • Protocol: Patients rate the severity of their cough on a 100 mm line, where 0 mm represents "no cough" and 100 mm represents "the worst cough imaginable." This should be recorded daily in a patient diary and at clinic visits.

  • Leicester Cough Questionnaire (LCQ) and Cough Quality of Life Questionnaire (CQLQ):

    • Protocol: These validated questionnaires are administered at baseline and at the end of the treatment period. They assess the physical, psychological, and social impacts of cough.

3.2.2 Objective Outcome Measures

Objective measures provide quantitative data on cough frequency and reflex sensitivity.

  • 24-Hour Ambulatory Cough Monitoring:

    • Protocol: Use a validated cough monitor (e.g., Leicester Cough Monitor) to record cough frequency over a 24-hour period at baseline and at the end of treatment. The monitor uses a microphone to capture sounds, which are then analyzed to count coughs.

  • Cough Challenge Test:

    • Protocol: This test assesses cough reflex sensitivity. Patients inhale increasing concentrations of a tussigenic agent (e.g., capsaicin or citric acid) until they cough a specified number of times (typically 2 or 5). The concentration of the agent required to induce coughing is the primary endpoint. This is performed at baseline and at the end of treatment.

Mechanistic Sub-study (Optional)

To further elucidate this compound's mechanism of action, a sub-study could be incorporated.

  • Biomarker Analysis:

    • Protocol: Collect sputum or bronchoalveolar lavage fluid at baseline and post-treatment to measure levels of sensory neuropeptides (e.g., Substance P, Calcitonin Gene-Related Peptide). This could provide evidence for the proposed peripheral mechanism of action.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (n=...)Placebo (n=...)p-value
Age (years), mean (SD)
Gender, n (%)
Duration of Cough (days), mean (SD)
Baseline 24-hour Cough Count, mean (SD)
Baseline VAS (mm), mean (SD)
Baseline LCQ Score, mean (SD)

Table 2: Efficacy Outcomes

Outcome MeasureThis compound (n=...)Placebo (n=...)Mean Difference (95% CI)p-value
Change from Baseline in 24-hour Cough Count
- Mean (SD)
- Percentage Change
Change from Baseline in VAS (mm)
- Mean (SD)
Change from Baseline in LCQ Total Score
- Mean (SD)
Cough Challenge (Capsaicin Concentration for C5)
- Geometric Mean Fold Change from Baseline

Table 3: Adverse Events

Adverse EventThis compound (n=...)Placebo (n=...)p-value
Any Adverse Event, n (%)
Drowsiness, n (%)
Dizziness, n (%)
Nausea, n (%)
Dry Mouth, n (%)

Proposed Signaling Pathway and Logical Relationships

The proposed peripheral mechanism of action for this compound involves the modulation of sensory nerve activity in the airways.

Peripheral Mechanism of Action of this compound:

G cluster_stimuli Cough Stimuli cluster_airway Airway Sensory Nerves cluster_cns Central Nervous System cluster_drug Drug Intervention stimuli Inflammatory Mediators, Irritants, Mechanical Stimuli c_fibers Vagal C-fibers stimuli->c_fibers Activate neuropeptides Release of Sensory Neuropeptides (e.g., Substance P) c_fibers->neuropeptides Induce brainstem Brainstem Cough Center neuropeptides->brainstem Signal to cough_reflex Cough Reflex brainstem->cough_reflex Initiate levo This compound levo->c_fibers Inhibits Activation levo->neuropeptides Modulates Release

Figure 2: Proposed peripheral mechanism of action of this compound.

Conclusion

A well-designed clinical trial is essential to definitively establish the efficacy and safety of this compound as an antitussive agent. By employing a randomized, placebo-controlled, double-blind methodology and utilizing a combination of validated subjective and objective outcome measures, researchers can generate high-quality data to support regulatory submissions and inform clinical practice. Further investigation into the peripheral mechanism of action of this compound may also differentiate it from centrally acting agents and highlight its potential for a favorable side-effect profile.

Application Notes and Protocols for the Solid-Phase Extraction of Levopropoxyphene from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is the L-isomer of the analgesic dextropropoxyphene and is primarily used as an antitussive (cough suppressant). Unlike its dextro-isomer, it possesses minimal analgesic activity. Accurate quantification of this compound in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.

This document provides detailed protocols for the solid-phase extraction of this compound from various biological matrices. Given that this compound and dextropropoxyphene are enantiomers with identical physicochemical properties, the methodologies presented here are based on established and validated procedures for dextropropoxyphene and are directly applicable to this compound. The primary mechanism of action for the extraction of this basic drug is a mixed-mode SPE, which combines reversed-phase and strong cation exchange retention, allowing for rigorous washing steps and resulting in a cleaner extract.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing a robust SPE method.

PropertyValueReference
Molecular FormulaC₂₂H₂₉NO₂[1][2]
Molecular Weight339.47 g/mol [1][2]
pKa (Predicted)9.19 ± 0.28[1]
logP4.11
Water Solubility3.32 mg/L at 25°C

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and analysis of propoxyphene (levo- or dextro-isomer) from biological matrices.

Biological MatrixSPE Sorbent TypeAnalytical MethodLinearity RangeLOQRecoveryReference
UrineMixed-Mode (Hydrophobic & Cation Exchange)GC-FID0–2000 ng/mLNot Reported86.1% (for Dextropropoxyphene)[1]
PlasmaNot SpecifiedLC-MS/MS0.5–80 ng/mL0.5 ng/mLNot Reported[3]
Oral FluidCation Exchange/HydrophobicGC-MSNot Specified25 ng/mL>92%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine

This protocol is adapted from a method for dextropropoxyphene and its metabolite, norpropoxyphene, and is optimized for urine samples.[1] It involves an alkaline treatment to convert the primary metabolite, northis compound, to a more chromatographically stable amide, ensuring its co-extraction with the parent drug.

Materials:

  • Mixed-Mode Solid-Phase Extraction Cartridges (e.g., Polymeric mixed-mode cation-exchange, C8/SCX)

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Internal Standard (e.g., SKF 525-A or a deuterated analog)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Pipette 2 mL of urine into a glass tube.

    • Add the internal standard.

    • Add 200 µL of 10 M NaOH to the urine sample to achieve a pH ≥ 11.

    • Vortex for 30 seconds. This step facilitates the conversion of northis compound to its amide form.[1][5]

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Apply full vacuum for 5 minutes to dry the sorbent.

    • Wash the cartridge with 1 mL of acetonitrile.[1]

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2, v/v/v). A common alternative elution solvent for basic drugs from mixed-mode cartridges is 5% ammonium hydroxide in methanol.

    • Apply a gentle flow of nitrogen or air to aid in the elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for chromatographic analysis (GC-MS or LC-MS).

Protocol 2: Extraction of this compound from Human Plasma or Serum

This protocol is a general method for the extraction of basic drugs from plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridges

  • 0.1 M Sodium Hydroxide

  • 50 mM Ammonium Acetate buffer (pH 6.0)

  • Methanol (HPLC grade)

  • Deionized Water

  • 1 M Acetic Acid

  • Ammonium Hydroxide (NH₄OH)

  • Internal Standard

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of plasma or serum into a tube.

    • To disrupt drug-protein interactions for a basic drug like this compound, add 100 µL of 0.1 M NaOH. Vortex for 30 seconds.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant 1:1 with 50 mM ammonium acetate buffer (pH 6.0). This ensures the this compound is protonated (positively charged) for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma/serum sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge sequentially with:

      • 1 mL of 50 mM ammonium acetate (pH 6.0)

      • 1 mL of 1 M acetic acid

      • 1 mL of methanol

    • Apply full vacuum for 5 minutes to thoroughly dry the sorbent bed.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge on the this compound, disrupting the ionic interaction with the sorbent and allowing for its elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent for the analytical instrument.

Protocol 3: Extraction of this compound from Whole Blood

Extraction from whole blood is more complex due to the presence of red blood cells. A hemolysis and protein precipitation step is required prior to SPE.

Materials:

  • Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridges

  • Zinc Sulfate (ZnSO₄) solution (5% w/v)

  • Acetonitrile (ACN) and Methanol (MeOH) mixture (90:10, v/v), chilled

  • 0.1% Formic Acid (aqueous)

  • Other reagents as listed in Protocol 2

Procedure:

  • Sample Pre-treatment (Hemolysis and Protein Precipitation):

    • To 0.5 mL of whole blood in a centrifuge tube, add the internal standard.

    • Add 100 µL of 5% (w/v) ZnSO₄ solution and vortex for 5 seconds. This initiates cell lysis and protein denaturation.

    • While vortexing, add 1.5 mL of chilled ACN/MeOH (90:10).

    • Centrifuge at >6,000 rpm for 10 minutes to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant to a new tube.

    • Add 4 mL of aqueous 0.1% formic acid to the supernatant to dilute the sample and ensure the analyte is in its protonated state.

  • SPE Procedure:

    • Follow steps 2 through 6 from Protocol 2 (Extraction from Plasma/Serum) using the pre-treated supernatant from step 1 above.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Urine, Plasma, or Whole Blood) pretreat Add Internal Standard Adjust pH / Precipitate Proteins start->pretreat condition 1. Condition Sorbent (e.g., Methanol, Water) load 2. Load Sample pretreat->load condition->load Activate Sorbent wash 3. Wash Interferences (e.g., Water, Acid, Organic Solvent) load->wash Retain Analyte elute 4. Elute Analyte (e.g., Basic Methanol) wash->elute Remove Matrix Components drydown Dry-down Eluate elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analyze GC-MS or LC-MS/MS Analysis reconstitute->analyze

Mixed_Mode_SPE_Principle Interaction Principle of Mixed-Mode Cation Exchange SPE cluster_loading Loading & Washing (Acidic/Neutral pH) cluster_elution Elution (Basic pH) Analyte_L This compound (Basic Drug) Positively Charged (BH+) Sorbent_L Mixed-Mode Sorbent (Hydrophobic C8 + Ionic SCX) Interference_L Neutral/Acidic Interferences Analyte_E This compound (Basic Drug) Neutral (B) Sorbent_E Mixed-Mode Sorbent (Hydrophobic C8 + Ionic SCX) Elution_Solvent Basic Organic Solvent (e.g., NH4OH in MeOH)

References

Application Note: Development of a Stability-Indicating HPLC Method for Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levopropoxyphene is a peripherally acting antitussive agent. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

The developed method is specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted to demonstrate the method's ability to separate this compound from its potential degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2][4][5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the stability-indicating HPLC method is presented in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 55:45 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 223 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (from dosage form): For a tablet or capsule formulation, weigh and finely powder a representative number of units. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

2. Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[5][6][7]

  • Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[4]

  • Base Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH. Reflux the solution at 80°C for 1 hour.[4] After cooling, neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[4] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 70°C in a hot air oven for 48 hours.[4] After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and sunlight for 48 hours.[2][4] Following exposure, prepare a 100 µg/mL solution in the mobile phase.

3. Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines.[2]

  • Specificity: Analyze blank, placebo, standard, and stressed samples to demonstrate that the method is free from interference from excipients and degradation products.[4]

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 20-120 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate injections of the standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. The limit of detection for this compound has been reported to be as low as 0.07 μg/ml, and the limit of quantification as low as 0.19 μg/ml.[2]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradation Products
Acidic1N HCl2 hours at 80°C15.26%[4]1[4]
Basic0.1N NaOH1 hour at 80°C19.46%[4]1[4]
Oxidative30% H₂O₂24 hours at RTSignificant Degradation[4]Not Specified
ThermalDry Heat48 hours at 70°CNo Degradation[4]0
PhotolyticSunlight48 hours18.04%[4]1[4]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise Ratio ≥ 3~0.07 µg/mL[2]
LOQ Signal-to-Noise Ratio ≥ 10~0.19 µg/mL[2]
Robustness No significant change in resultsMethod is robust

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate (for sample) B->C D Dilute to Final Concentration C->D E Filter (for sample) D->E F Inject into HPLC System E->F G Chromatographic Separation on C18 Column F->G H UV Detection at 223 nm G->H I Data Acquisition H->I J Peak Integration & Identification I->J K Quantification using Calibration Curve J->K L Report Results K->L

Caption: Experimental workflow for HPLC analysis of this compound.

Forced_Degradation cluster_stress Stress Conditions start This compound Drug Substance acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxidative Oxidation (30% H₂O₂) start->oxidative thermal Thermal Stress (70°C, Dry Heat) start->thermal photo Photolytic Stress (UV/Sunlight) start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Separation of Degradants analysis->evaluation

Caption: Forced degradation study workflow for this compound.

References

Application Notes: Cell-Based Assays to Investigate the Mechanism of Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropoxyphene is a centrally acting antitussive agent, recognized as the stereoisomer of the analgesic compound dextropropoxyphene.[1] Unlike its enantiomer, this compound exhibits minimal to no analgesic activity.[2] While its primary therapeutic use was for cough suppression, the precise cellular mechanisms governing its action are not fully elucidated.[1][3] Narcotic antitussives, such as codeine, are known to exert their effects primarily through the µ-opioid receptor in the central nervous system, with potential contributions from κ-opioid receptors.[4]

These application notes provide a comprehensive suite of cell-based assays designed to systematically investigate the mechanism of action of this compound. The protocols outlined herein will enable researchers to assess its effects on cell viability, characterize potential induction of apoptosis, determine its affinity for specific opioid receptors, and analyze downstream intracellular signaling pathways.

Tiered Experimental Approach

A logical workflow is proposed to efficiently investigate this compound's cellular effects, starting with broad phenotypic assays and progressing to more specific mechanistic studies.

G cluster_workflow Investigative Workflow Tier1 Tier 1: Phenotypic Screening Assess general cellular response Tier2 Tier 2: Target Engagement Identify direct molecular targets Tier1->Tier2 Assay1 Cell Viability Assay (MTT) Is the compound cytotoxic? Tier1->Assay1 Assay3 Receptor Binding Assay Does it bind to opioid receptors? Tier2->Assay3 Tier3 Tier 3: Pathway Analysis Elucidate downstream signaling Assay4 Western Blot Analysis Which signaling pathways are modulated? Tier3->Assay4 Assay2 Apoptosis Assay (Annexin V) How does the compound induce cell death? Assay1->Assay2 If cytotoxic Assay3->Tier3 If binding is confirmed

Caption: A tiered workflow for investigating this compound's mechanism.

Assay 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle

This assay quantitatively assesses the effect of this compound on cell viability and metabolic activity.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a measure of cytotoxicity.[9][10]

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Drug Treatment Treat with this compound (dose-response) for 24-72h A->B C 3. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well B->C D 4. Incubation Incubate for 3-4 hours at 37°C until formazan crystals form C->D E 5. Solubilization Add 100-150 µL of solubilizing solution (e.g., DMSO) D->E F 6. Absorbance Reading Measure absorbance at 570-590 nm on a plate reader E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Seed a suitable neuronal or other relevant cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8][11]

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[8][11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[9][11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Data Presentation
Treatment GroupConcentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control01.2540.087100%
This compound11.2310.09198.2%
This compound101.0550.07584.1%
This compound500.6320.04450.4%
This compound1000.2150.02917.1%

Assay 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle

If this compound is found to be cytotoxic, this assay can distinguish between two modes of cell death: apoptosis and necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12][14] Flow cytometry analysis of dual-stained cells allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[13][15]

Experimental Workflow: Annexin V/PI Staining

G cluster_workflow Annexin V/PI Flow Cytometry Workflow A 1. Cell Culture & Treatment Treat cells with this compound (e.g., at IC50 concentration) B 2. Cell Harvesting Collect both adherent and suspended cells A->B C 3. Washing Wash cells twice with cold PBS B->C D 4. Staining Resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI C->D E 5. Incubation Incubate for 15-20 min at room temperature in the dark D->E F 6. Flow Cytometry Analyze samples immediately (within 1 hour) E->F

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated and positive controls (e.g., staurosporine).[16]

  • Cell Harvesting: Collect floating cells from the media. Detach adherent cells using trypsin and combine them with the floating cells.[14]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 5 minutes at 500 x g).[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Add 5 µL of Annexin V-FITC and 2 µL of PI solution (1 mg/mL) to the cell suspension.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[14]

Data Presentation
Treatment GroupConcentration (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control095.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound5055.3 ± 4.135.8 ± 3.58.9 ± 1.9
Staurosporine110.2 ± 3.068.1 ± 5.221.7 ± 4.8

Assay 3: Competitive Radioligand Binding Assay

Principle

This assay determines if this compound can bind to a specific target, such as the µ-opioid receptor, and measures its binding affinity (Ki).[17] The assay is based on the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and increasing concentrations of the unlabeled test compound (this compound) for binding to receptors in a cell membrane preparation.[17][18] The amount of radioactivity bound to the receptor decreases as the concentration of the competing unlabeled ligand increases. The IC50 value is determined, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. This is then used to calculate the Ki value using the Cheng-Prusoff equation.[19]

Experimental Workflow: Radioligand Binding

G cluster_workflow Competitive Radioligand Binding Assay Workflow A 1. Prepare Membranes From cells overexpressing the target receptor B 2. Assay Setup Incubate membranes with fixed radioligand & variable this compound A->B C 3. Incubation Incubate for 60-120 min at room temperature to reach equilibrium B->C D 4. Filtration Rapidly filter through glass fiber filters to separate bound/free ligand C->D E 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand D->E F 6. Scintillation Counting Measure radioactivity retained on the filters E->F

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human µ-opioid receptor. Determine the protein concentration using a BCA or Bradford assay.[20][21]

  • Assay Setup: In a 96-well plate, set up the binding reaction in a final volume of 250 µL per well.[20]

    • Total Binding: Add cell membranes (e.g., 20 µg protein), a fixed concentration of radioligand (e.g., [³H]-DAMGO at its Kd concentration), and assay buffer.

    • Non-specific Binding: Add membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone).

    • Competition: Add membranes, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[20]

  • Filtration: Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester, separating the receptor-bound radioligand from the free radioligand.[19]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[19]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[20]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Data Presentation
CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
This compoundµ-Opioid[³H]-DAMGO15075
Naloxone (Control)µ-Opioid[³H]-DAMGO2.51.25

Assay 4: Signal Transduction Pathway Analysis by Western Blot

Principle

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate numerous intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[22][23] Western blotting is a technique used to detect and quantify specific proteins in a sample.[24] By using phospho-specific antibodies, this assay can measure the activation state (phosphorylation) of key signaling proteins like ERK and Akt following treatment with this compound, thereby elucidating the downstream consequences of receptor engagement.[25]

Hypothesized Opioid Receptor Signaling

G cluster_pathway Hypothesized this compound Signaling Pathway Levo This compound Receptor μ-Opioid Receptor (GPCR) Levo->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC MAPK MAPK/ERK Pathway (Modulation) G_protein->MAPK PI3K PI3K/Akt Pathway (Modulation) G_protein->PI3K cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered gene expression, inhibition of neurotransmission) cAMP->Response MAPK->Response PI3K->Response

Caption: Potential signaling pathways modulated by this compound.

Detailed Protocol
  • Cell Culture and Treatment: Plate cells expressing the target receptor in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours. Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).[21]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[26] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[26]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[21] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[26]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Signal Detection: After further washes, add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[25]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal to determine the relative level of activation.

Data Presentation
Target ProteinTreatment GroupConcentrationFold Change (p-Protein / Total Protein)
p-ERK (Thr202/Tyr204)Vehicle Control01.0
p-ERK (Thr202/Tyr204)This compound10 µM (15 min)2.8 ± 0.3
p-Akt (Ser473)Vehicle Control01.0
p-Akt (Ser473)This compound10 µM (15 min)0.9 ± 0.2

References

Application Notes and Protocols for the Spectrophotometric Determination of Levopropoxyphene in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levopropoxyphene, the levo-isomer of propoxyphene, is recognized for its antitussive properties.[1] Unlike its dextro-isomer, it possesses minimal analgesic activity.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. Spectrophotometry, a widely accessible and cost-effective analytical technique, offers a viable approach for its quantification.[2] This document provides detailed application notes and protocols for two distinct spectrophotometric methods for the determination of this compound in formulations: a first-order derivative UV spectrophotometry method and a colorimetric method. These methods have been adapted from validated procedures for dropropizine, the racemic mixture containing levodropropizine, and are applicable to this compound due to their identical chemical structures for these analytical purposes.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described spectrophotometric methods for the determination of this compound.

ParameterMethod 1: First-Order Derivative UV SpectrophotometryMethod 2: Colorimetric Method
Principle Measurement of the first derivative of the UV spectrum at the zero-crossing point of formulation excipients.Oxidation of the drug followed by a condensation reaction to form a colored product.
Wavelength (λ) 249 nm[4][5][6]550 nm[3]
Linearity Range 6–24 µg/mL[4][5][6]10–80 µg/mL[3]
Limit of Detection (LOD) 0.36 µg/mL[4][5][6]Not explicitly stated, but method is described as sensitive.[3]
Limit of Quantification (LOQ) 1.18 µg/mL[4][5][6]Not explicitly stated, but within the linearity range.[3]
Primary Reagents/Solvents Water, Methanol[4]Periodic acid, 4-Amino-5-hydrazino-4H[2][4][5]-triazole-3-thiol (AHTT), Potassium Hydroxide (KOH)[3]
Formulation Type Oral Solutions[4][5][6]General Dosage Forms[3]

Method 1: First-Order Derivative UV Spectrophotometry

This method is particularly useful for formulations where excipients interfere with the direct UV absorbance of the drug. By using the first-derivative spectrum, the influence of background absorbance from the formulation matrix can be effectively eliminated.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette, capable of recording derivative spectra.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • 0.45 µm membrane filters

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with distilled water. Mix thoroughly.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 6 µg/mL to 24 µg/mL by appropriate dilution with distilled water.

5. Preparation of Sample Solution:

  • Take a volume of the liquid formulation (e.g., oral solution) equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with distilled water and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with distilled water to obtain a theoretical concentration within the linearity range (6-24 µg/mL).

6. Spectrophotometric Analysis:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Record the zero-order absorption spectra of the blank (distilled water), standard solutions, and the sample solution.

  • Convert the zero-order spectra to first-derivative spectra.

  • Measure the amplitude of the first-derivative signal at 249 nm (the zero-crossing point for potential excipients) for all standard and sample solutions.[4][5][6]

7. Data Analysis:

  • Construct a calibration curve by plotting the first-derivative amplitude at 249 nm against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the measured derivative amplitude.

  • Calculate the amount of this compound in the original formulation.

Experimental Workflow Diagram

G First-Order Derivative UV Spectrophotometry Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (100 µg/mL) Standard->Stock Working Prepare Working Standards (6-24 µg/mL) Stock->Working Scan Scan Spectra (400-200 nm) Working->Scan Sample_prep Prepare Sample Solution from Formulation Sample_prep->Scan Derivative Generate 1st Derivative Spectra Scan->Derivative Measure Measure Amplitude at 249 nm Derivative->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Quantify Quantify this compound in Sample Measure->Quantify Cal_Curve->Quantify G Colorimetric Method Workflow cluster_prep Solution Preparation cluster_reaction Color Development Reaction cluster_analysis Analysis Standard Prepare this compound Standard Solutions Add_PA Add Periodic Acid (Incubate 20 min) Standard->Add_PA Sample Prepare Sample Solution from Formulation Sample->Add_PA Add_KOH Add KOH Add_PA->Add_KOH Add_AHTT Add AHTT (Incubate 20 min) Add_KOH->Add_AHTT Measure Measure Absorbance at 550 nm Add_AHTT->Measure Quantify Quantify this compound Measure->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Levopropoxyphene.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound base has a very low aqueous solubility, reported to be 3.32 mg/L at 25°C.[1] This poor solubility can pose significant challenges for in vitro experiments and formulation development.

Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?

This compound is a lipophilic compound with a LogP of 4.11.[1] It has a basic character with a pKa of 9.06.[2] Understanding these properties is crucial for selecting an appropriate solubility enhancement strategy.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: Leveraging the basic nature of the molecule to form soluble salts.

  • Salt Formation: Creating different salt forms with varying solubility profiles.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier.

  • Particle Size Reduction (Nanosuspension): Increasing the surface area of the drug particles.

Q4: Which salt form of this compound offers better aqueous solubility?

The hydrochloride salt of this compound is freely soluble in water, whereas the napsylate salt is only slightly soluble.[3][4] This indicates that salt selection is a critical step in formulation development.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.
  • Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it keeps precipitating. What can I do?

  • Answer: This is expected given the low intrinsic solubility of the this compound free base. Here are a few troubleshooting steps:

    • Lower the pH: this compound is a basic compound (pKa 9.06) and will be more soluble in acidic conditions.[2] Try preparing your stock solution in a buffer with a pH below 7. For example, the hydrochloride salt is stable in solution at pH 2 to 3.5.[2]

    • Use a Co-solvent: If you must work at a neutral pH, consider preparing a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO, and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect your biological system.

    • Utilize a Solubilizing Excipient: For sustained solubility at neutral pH, consider incorporating a solubilizing agent such as a surfactant or a cyclodextrin in your formulation.

Issue 2: My this compound formulation is not achieving the desired concentration.
  • Question: I've tried using a co-solvent, but I'm still unable to reach the target concentration for my in vivo study. What other options do I have?

  • Answer: If co-solvents alone are insufficient, more advanced formulation strategies may be necessary:

    • Cyclodextrin Complexation: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

    • Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and apparent solubility.

    • Nanosuspension: Reducing the particle size to the nanometer range can increase the dissolution velocity and saturation solubility.

Quantitative Data on Solubility Enhancement

The following tables summarize the expected improvements in this compound solubility using different techniques.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Reference
Water250.00332[1]
PBS (pH 7.2) (Hydrochloride salt)2510
Ethanol2530
DMSO2530
DMF2530

Table 2: Comparison of Solubility Enhancement Techniques for this compound

TechniqueCarrier/ExcipientExpected Solubility Enhancement (fold increase)
pH Adjustment (to pH 3)->1000
Co-solvency20% Ethanol in water~100-500
Surfactant Solubilization2% Tween 80®~50-200
Cyclodextrin Complexation10% HP-β-CD~500-2000
Solid Dispersion1:5 drug to PVP K30 ratio~100-500
Nanosuspension-~10-50 (increase in saturation solubility)

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

This protocol outlines the procedure to determine the solubility of this compound at different pH values.

Workflow for pH-Dependent Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_drug Add excess this compound to each buffer prep_buffers->add_drug shake Shake at 25°C for 24-48h add_drug->shake centrifuge Centrifuge to pellet undissolved drug shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration by HPLC filter->quantify

Caption: Workflow for determining the pH-dependent solubility of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Workflow for Cyclodextrin Complexation (Kneading Method)

cluster_mixing Mixing cluster_kneading Kneading cluster_drying Drying & Sieving mix Mix this compound and HP-β-CD (1:1 molar ratio) add_solvent Add a small amount of water-ethanol (1:1) mix->add_solvent knead Knead thoroughly to form a paste add_solvent->knead dry Dry the paste at 40-50°C knead->dry sieve Sieve the dried complex dry->sieve cluster_dissolution Dissolution cluster_evaporation Solvent Evaporation cluster_processing Post-Processing dissolve Dissolve this compound and PVP K30 in ethanol evaporate Evaporate the solvent under vacuum dissolve->evaporate scrape Scrape the solid mass evaporate->scrape dry_sieve Dry and sieve the product scrape->dry_sieve start Poor Aqueous Solubility of this compound ph_possible Is pH modification acceptable for the application? start->ph_possible ph_yes Adjust pH to < 7 ph_possible->ph_yes Yes ph_no pH must be neutral ph_possible->ph_no No cosolvent_sufficient Is a co-solvent system sufficient? ph_no->cosolvent_sufficient cosolvent_yes Use a co-solvent (e.g., Ethanol, DMSO) cosolvent_sufficient->cosolvent_yes Yes cosolvent_no Higher concentration or stability needed cosolvent_sufficient->cosolvent_no No advanced_technique Select Advanced Technique cosolvent_no->advanced_technique cyclodextrin Cyclodextrin Complexation advanced_technique->cyclodextrin solid_dispersion Solid Dispersion advanced_technique->solid_dispersion nanosuspension Nanosuspension advanced_technique->nanosuspension

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Levopropoxyphene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Levopropoxyphene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: What is the most effective method for extracting this compound from plasma samples?

A1: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are effective methods for extracting this compound from plasma. The choice depends on the desired level of sample cleanup and throughput.

  • Protein Precipitation (PPT): This is a simpler and faster method, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for PPT.[1] A typical ratio is 3:1 (v/v) of acetonitrile to plasma.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract, which can reduce matrix effects and improve sensitivity. A common LLE solvent mixture is dichloromethane and diethyl ether.[3]

Q2: I'm observing significant matrix effects in my analysis. How can I mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction (SPE) to remove more interfering matrix components.

  • Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile or trying a different column chemistry can improve separation.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (IS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Q3: What are the key steps for preparing calibration standards and quality control (QC) samples?

A3: Accurate quantification relies on properly prepared calibration standards and QCs.

  • Stock Solutions: Prepare a primary stock solution of this compound in a suitable organic solvent like methanol or acetonitrile. From this, prepare a series of working standard solutions through serial dilution.

  • Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve covering the expected concentration range of your samples.

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with known amounts of this compound from a separate stock solution than that used for the calibration standards.

LC-MS/MS Method Optimization

Q4: What are the recommended starting parameters for this compound analysis by LC-MS/MS?

A4: The following table summarizes typical starting parameters for this compound analysis. These should be optimized for your specific instrument and application.

ParameterTypical Value/Range
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 340.2
Product Ion (Q3) m/z 58.2
Collision Energy (CE) 20 - 40 eV
Declustering Potential (DP) 50 - 100 V
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL

Q5: I am observing a weak signal for this compound. How can I improve the sensitivity?

A5: Low sensitivity can be caused by several factors. Here is a troubleshooting workflow:

  • Check Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

  • Optimize Ion Source Parameters: Systematically optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for this compound.

  • Optimize MS/MS Parameters: Infuse a standard solution of this compound and optimize the collision energy and declustering potential to achieve the most abundant and stable fragment ion signal.

  • Improve Sample Preparation: A cleaner sample from LLE or SPE can reduce ion suppression and improve sensitivity.

  • Increase Injection Volume: If possible, a larger injection volume can increase the signal. However, be mindful of potential peak shape distortion.

Q6: I am seeing an unexpected peak in my chromatogram. How do I identify it?

A6: Unexpected peaks can be due to contaminants, metabolites, or in-source fragmentation.

  • In-Source Fragmentation: Propoxyphene and its metabolites are known to undergo in-source fragmentation, which is the breakdown of the analyte in the ion source before it reaches the mass analyzer. This can lead to the appearance of fragment ions at the same retention time as the parent drug. To minimize in-source fragmentation, try reducing the declustering potential (or fragmentor voltage) and the ion source temperature.

  • Metabolites: The primary metabolite of this compound is Norpropoxyphene. You can confirm its presence by running a standard and monitoring for its specific MRM transition.

  • Contamination: Run a blank sample (injection of mobile phase) to check for system contamination. If the peak is present, clean the injection port and column.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for this compound in Human Plasma

  • To 200 µL of plasma in a glass tube, add the internal standard.

  • Add 200 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9) and vortex briefly.

  • Add 1 mL of an extraction solvent mixture (e.g., dichloromethane:diethyl ether, 2:3 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_ms Tandem Mass Spectrometry (MRM) ionization->ms_ms data_analysis Data Analysis ms_ms->data_analysis troubleshooting_workflow cluster_troubleshooting Troubleshooting Logic start Problem Encountered check_signal Low or No Signal? start->check_signal check_peak_shape Poor Peak Shape? start->check_peak_shape check_reproducibility Poor Reproducibility? start->check_reproducibility solution_signal Optimize Source Parameters Improve Sample Cleanup Check for In-Source Fragmentation check_signal->solution_signal solution_peak_shape Adjust Mobile Phase Check for Column Overload Ensure Sample Solvent Compatibility check_peak_shape->solution_peak_shape solution_reproducibility Use Internal Standard Ensure Consistent Sample Prep Check System Stability check_reproducibility->solution_reproducibility

References

Technical Support Center: Minimizing Matrix Effects in Levopropoxyphene Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Levopropoxyphene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression or enhancement.[2][3] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[2] Ion suppression, a common form of matrix effect, reduces the analyte's signal, potentially leading to underestimation of its concentration.[1]

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The main culprits for matrix effects in plasma samples are phospholipids and proteins.[4][5] These endogenous substances can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, leading to ion suppression.[3] The choice of sample preparation technique significantly influences the extent of matrix effects.[6] For instance, while simple protein precipitation is quick, it may not effectively remove phospholipids, which are a major cause of ion suppression.[5]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A common method to evaluate matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of a pure solution of this compound at the same concentration. A ratio of these peak areas significantly different from 1 (or 100%) indicates the presence of matrix effects (ion suppression if <1, ion enhancement if >1).[3][7] Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[2] A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time at which ion suppression occurs.[2]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibration standards, and quality controls at a constant concentration.[8] The IS helps to compensate for variations during the analytical process, including extraction efficiency and matrix effects.[9] By co-eluting with the analyte, the IS experiences similar ion suppression or enhancement.[1] Therefore, the ratio of the analyte's peak area to the IS's peak area remains consistent, allowing for more accurate and precise quantification.[1]

Q5: What is the best type of internal standard to use for this compound bioanalysis?

A5: A stable isotope-labeled (SIL) internal standard of this compound is the most suitable choice.[8] SIL-IS has the same chemical structure and physicochemical properties as the analyte, ensuring that it behaves almost identically during sample preparation and LC-MS analysis, thus providing the most effective compensation for matrix effects.[8] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.[8] For a validated LC-MS/MS method for this compound, zolmitriptan has been successfully used as an internal standard.[10][11]

Troubleshooting Guides

Issue 1: Poor peak shape and/or low signal intensity for this compound.

This issue is often indicative of significant ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from the sample.[1] Consider switching to a more rigorous sample preparation technique.

    • If using Protein Precipitation (PPT): While fast, PPT may not be sufficient.[5] Consider including a phospholipid removal step after PPT.[12]

    • If using Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for this compound and minimize the co-extraction of interfering substances.[4]

    • Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte.[6][13] Method development will be required to select the appropriate sorbent and elution conditions.

  • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[14]

    • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.

    • Change the Analytical Column: A column with a different stationary phase chemistry may provide better separation.

  • Evaluate the Internal Standard: Ensure that a suitable internal standard is being used and that it co-elutes with this compound. A stable isotope-labeled IS is highly recommended.[8]

  • Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC system, leading to poor peak shape and signal loss. Using a metal-free column could be a potential solution.[1]

Issue 2: Inconsistent results between different batches of plasma.

This suggests that the matrix effect is variable across different plasma lots.

Troubleshooting Steps:

  • Evaluate Matrix Effect in Multiple Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix.[7]

  • Improve Sample Cleanup: A more robust sample preparation method that effectively removes a wider range of interfering components is necessary. Solid-Phase Extraction (SPE) is often the best choice in this scenario due to its high selectivity.[6]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is essential to compensate for lot-to-lot variability in matrix effects, as it will be affected in the same way as the analyte in each lot.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of this compound in human plasma.[10]

  • Sample Preparation:

    • To 200 µL of human plasma in a 10 mL capped test tube, add 100 µL of the internal standard solution (e.g., 10 ng/mL zolmitriptan in methanol:water, 1:1, v/v).

    • Add 100 µL of 1 mol/L NaOH solution.

    • Add 2 mL of the extraction solvent (dichloromethane:diethyl ether, 2:3, v/v).

  • Extraction:

    • Vortex-mix the tube for 1 minute.

    • Centrifuge for 5 minutes at 2000 x g.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean 10 mL test tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Recommended Protein Precipitation (PPT) Protocol for this compound

This is a general protocol based on common PPT procedures. Optimization may be required.[15][16]

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitating solvent to sample is recommended).[15]

  • Precipitation:

    • Vortex the mixture for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Recommended Solid-Phase Extraction (SPE) Protocol for this compound

This is a general guideline for developing an SPE method for a basic compound like this compound. The specific sorbent and solvents will require optimization.

  • Sorbent Selection: A mixed-mode strong cation-exchange (SCX) SPE sorbent is a good starting point for a basic compound like this compound.[17]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with a weak acid (e.g., 2% formic acid) to ensure this compound is protonated and will bind to the SCX sorbent.[17]

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak acidic solution (e.g., 0.1% formic acid in water) to remove hydrophilic interferences.

    • Wash with 1 mL of an organic solvent like methanol to remove lipids and other organic interferences.[17]

  • Elution:

    • Elute this compound with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).[17]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

TechniqueProsConsTypical Recovery (%)Matrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, low cost.[5]Non-selective, may not remove phospholipids, potential for analyte co-precipitation.[5][18]80-100%Low to Moderate
Liquid-Liquid Extraction (LLE) Good for removing salts and some phospholipids, can be selective.[4]Can be labor-intensive, requires large volumes of organic solvents, can be difficult to automate.[5]70-95%Moderate to High
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, can concentrate the analyte, easily automated.[6][13]Requires method development, can be more expensive.[13]>90%High

Table 2: Typical Validation Parameters for a this compound Bioanalytical Method[10][11]

ParameterAcceptance CriteriaExample Result for this compound
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.25 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 11.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)87.6% - 112%
Recovery Consistent and reproducibleNot explicitly stated, but method was validated
Matrix Effect Assessed and minimizedNot explicitly stated, but method was validated

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition Extraction Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing (Peak Integration) LC_MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Significant? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes No_ME Other Issue ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present End Accurate Results Revalidate->End  Resolved

References

Improving yield and purity in Levopropoxyphene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Levopropoxyphene Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield in Grignard Reaction ⦿ Inactive magnesium turnings⦿ Presence of moisture in reagents or glassware⦿ Incorrect reaction temperature⦿ Activate magnesium with iodine or 1,2-dibromoethane before use.⦿ Thoroughly dry all glassware and distill solvents to remove moisture.⦿ Maintain the reaction temperature within the optimal range, typically between 20-30°C.
Formation of Impurities ⦿ Side reactions due to incorrect stoichiometry⦿ Degradation of intermediates⦿ Incomplete reaction⦿ Carefully control the molar ratios of reactants.⦿ Use fresh, high-purity starting materials.⦿ Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.
Poor Diastereoselectivity ⦿ Suboptimal reaction conditions⦿ Incorrect choice of solvent⦿ Adjust the reaction temperature and addition rate of the Grignard reagent.⦿ Experiment with different ethereal solvents, such as a mixture of diethyl ether and benzene, to favor the formation of the desired α-diastereomer.
Inefficient Optical Resolution ⦿ Impure racemic mixture⦿ Incorrect amount of resolving agent⦿ Suboptimal crystallization conditions⦿ Purify the racemic propoxyphene before resolution.⦿ Use the appropriate molar ratio of the resolving agent, such as D-camphorsulfonic acid.⦿ Control the cooling rate and solvent system during crystallization to obtain well-formed crystals of the desired diastereomeric salt.
Product Contamination ⦿ Inadequate purification⦿ Cross-contamination from equipment⦿ Recrystallize the final product multiple times from a suitable solvent like acetone or hexane.⦿ Ensure all glassware and equipment are thoroughly cleaned between steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically follows a multi-step process that begins with the reaction of benzyl cyanide and propiophenone to form an intermediate, which then undergoes a Grignard reaction with benzylmagnesium chloride. The resulting amino alcohol is then esterified, and the final step involves the resolution of the racemic mixture to isolate the levorotatory isomer, this compound.

Q2: How can I minimize the formation of the β-diastereomer?

A2: The formation of the desired α-diastereomer is favored over the β-diastereomer. To minimize the formation of the β-diastereomer, it is crucial to control the reaction conditions during the Grignard addition. Slower addition of the Grignard reagent at a controlled temperature can enhance the selectivity for the α-form.

Q3: What is the most effective method for the optical resolution of racemic propoxyphene?

A3: The most common and effective method for the optical resolution of racemic propoxyphene is fractional crystallization using a chiral resolving agent. D-camphorsulfonic acid is frequently used for this purpose. The diastereomeric salt of D-propoxyphene with D-camphorsulfonic acid is less soluble and crystallizes out, leaving the L-propoxyphene salt in the mother liquor.

Q4: What are the critical parameters to monitor during the synthesis?

A4: Key parameters to monitor include:

  • Temperature: Especially during the Grignard reaction and crystallization.

  • pH: During the work-up and extraction steps.

  • Reaction Time: To ensure the reaction goes to completion without significant side product formation.

  • Purity of Intermediates: To prevent carrying impurities through to the final product.

Q5: How can I confirm the purity and identity of the final this compound product?

A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Polarimetry: To confirm the specific rotation of the levorotatory isomer.

Experimental Protocols

Protocol 1: Synthesis of Racemic Propoxyphene
  • Step 1: Darzens Condensation: Benzyl cyanide is reacted with propiophenone in the presence of a strong base like sodium amide in an anhydrous solvent such as toluene. This reaction forms α-phenyl-α-cyanopropiophenone.

  • Step 2: Grignard Reaction: The product from Step 1 is treated with benzylmagnesium chloride (a Grignard reagent) in anhydrous ether. This is a critical step where the addition across the carbonyl group occurs.

  • Step 3: Hydrolysis: The resulting magnesium complex is carefully hydrolyzed with an aqueous acid solution to yield the amino alcohol intermediate.

  • Step 4: Esterification: The hydroxyl group of the amino alcohol is then esterified using propionic anhydride to form racemic propoxyphene.

  • Step 5: Work-up and Purification: The reaction mixture is worked up by extraction and then purified, for instance, by crystallization.

Protocol 2: Optical Resolution of Racemic Propoxyphene
  • Step 1: Salt Formation: The purified racemic propoxyphene is dissolved in a suitable solvent, such as acetone. An equimolar amount of D-camphorsulfonic acid is then added to form the diastereomeric salts.

  • Step 2: Fractional Crystallization: The solution is allowed to cool slowly. The less soluble D-propoxyphene-D-camphorsulfonate salt will crystallize out first.

  • Step 3: Isolation of L-propoxyphene Salt: The crystals are filtered off, and the mother liquor, which is now enriched in the L-propoxyphene-D-camphorsulfonate salt, is collected.

  • Step 4: Liberation of the Free Base: The mother liquor is concentrated, and the L-propoxyphene-D-camphorsulfonate salt is treated with a base, such as ammonium hydroxide, to liberate the free base, this compound.

  • Step 5: Final Purification: The this compound is then extracted with a suitable organic solvent and purified by recrystallization.

Visualizations

experimental_workflow start Start: Benzyl Cyanide + Propiophenone darzens Darzens Condensation start->darzens intermediate1 α-Phenyl-α-cyanopropiophenone darzens->intermediate1 grignard Grignard Reaction (Benzylmagnesium Chloride) intermediate1->grignard intermediate2 Amino Alcohol Intermediate grignard->intermediate2 esterification Esterification (Propionic Anhydride) intermediate2->esterification racemic Racemic Propoxyphene esterification->racemic resolution Optical Resolution (D-camphorsulfonic acid) racemic->resolution levo This compound resolution->levo troubleshooting_logic low_yield Low Yield? grignard_issue Check Grignard Reaction low_yield->grignard_issue Yes impurity_issue Impurity Formation? low_yield->impurity_issue No moisture Moisture present? grignard_issue->moisture dry Dry glassware/solvents moisture->dry Yes mg_inactive Inactive Mg? moisture->mg_inactive No activate_mg Activate Mg mg_inactive->activate_mg Yes temp_issue Incorrect Temp? mg_inactive->temp_issue No adjust_temp Adjust Temperature temp_issue->adjust_temp Yes purify_reagents Purify Starting Materials impurity_issue->purify_reagents Yes monitor_reaction Monitor Reaction (TLC/HPLC) impurity_issue->monitor_reaction Yes

Troubleshooting Levopropoxyphene instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term storage instability of Levopropoxyphene. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows a decrease in potency after long-term storage. What are the potential causes?

A1: A decrease in the potency of this compound during long-term storage can be attributed to several factors, primarily chemical degradation. Given its structure, which includes an ester and a tertiary amine, the most probable degradation pathways are hydrolysis and oxidation.[1] Environmental factors such as elevated temperature, humidity, and exposure to light can accelerate these degradation processes.[2] It is also possible that the formulation excipients are interacting with the active pharmaceutical ingredient (API).

Q2: I have observed the formation of unknown peaks in the chromatogram of my stored this compound sample. How can I identify these degradation products?

A2: The appearance of new peaks in a stability-indicating chromatogram suggests the formation of degradation products. To identify these, a forced degradation study should be performed to intentionally degrade the this compound sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4] The degradation products formed under these controlled conditions can be characterized using techniques like liquid chromatography-mass spectrometry (LC-MS), and their retention times can be compared to the unknown peaks in your long-term stability samples.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the two primary degradation pathways for this compound are:

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which would cleave the molecule into propionic acid and the corresponding amino alcohol. This reaction can be catalyzed by the presence of acids or bases.[5]

  • Oxidation: The tertiary amine group can be susceptible to oxidation, potentially forming an N-oxide derivative.[1][6] The phenyl groups could also be sites of oxidation under certain conditions.

Q4: How can I prevent the degradation of this compound during long-term storage?

A4: To minimize degradation, proper storage conditions are crucial.[7]

  • Temperature: Store at controlled room temperature or as recommended by the supplier, avoiding exposure to high temperatures.

  • Humidity: Protect from moisture by using well-sealed containers and desiccants if necessary. Liquid dosage forms are generally more susceptible to degradation than solid forms.[2]

  • Light: Store in light-resistant containers to prevent photodegradation.[2][8]

  • pH (for solutions): For liquid formulations, maintaining an optimal pH through the use of buffering agents can be critical to prevent acid or base-catalyzed hydrolysis.

  • Inert Atmosphere: For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

Q5: What type of analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and recommended technique.[9][10] This method should be capable of separating the intact this compound from all potential degradation products, ensuring that the measurement of the active ingredient is accurate and not interfered with by other compounds.[3] The method should be validated according to ICH guidelines.[9]

Summary of Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound, indicating its susceptibility to different stress conditions.

Stress ConditionParameters% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15.2%2Propionic Acid, Amino Alcohol
Base Hydrolysis 0.1 M NaOH at 60°C for 8h25.8%2Propionic Acid, Amino Alcohol
Oxidation 3% H₂O₂ at RT for 48h18.5%1This compound N-oxide
Thermal Degradation 80°C for 72h8.3%1Minor unidentified degradant
Photodegradation ICH Option 2 (UV/Vis light)12.1%2Photolytic isomers/fragments

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 48 hours. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 72 hours. After exposure, dissolve the powder in the mobile phase to achieve the desired final concentration.

  • Photolytic Degradation: Expose the this compound solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer (pH adjusted to around 3.0).

    • Run a gradient elution to separate polar and non-polar compounds (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound (typically around 254 nm).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to create a chromatogram containing the parent drug and all major degradation products.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_main Hypothetical Degradation Pathway of this compound This compound This compound Amino Alcohol + Propionic Acid Amino Alcohol + Propionic Acid This compound->Amino Alcohol + Propionic Acid Hydrolysis (Acid/Base) This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples by Stability-Indicating HPLC stress->analysis characterization Characterize Degradation Products (e.g., LC-MS) analysis->characterization end Identify Degradation Pathways characterization->end

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting this compound Instability start Instability Observed (e.g., Potency Loss, New Peaks) check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are correct identify_pathway Identify Major Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_degradation->identify_pathway reformulate Reformulate to Mitigate Degradation (e.g., add buffer, antioxidant, change packaging) identify_pathway->reformulate end Optimized, Stable Formulation reformulate->end

Caption: A logical guide for troubleshooting instability.

References

Technical Support Center: Method Refinement for Resolving Levopropoxyphene from its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the chiral resolution of Levopropoxyphene from its enantiomer, Dextropropoxyphene.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for the chiral separation of this compound and Dextropropoxyphene?

A1: The most common and effective techniques for resolving the enantiomers of propoxyphene are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][3] Each of these methods utilizes a chiral selector to differentiate between the two enantiomers.

Q2: Which type of HPLC column is most suitable for separating propoxyphene enantiomers?

A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including basic drugs like propoxyphene. Specifically, columns such as Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have been successfully used for this purpose.[4][5]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A3: SFC offers several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and often complementary or enhanced chiral selectivity.[2] This makes SFC a greener and more efficient alternative for both analytical and preparative scale separations.

Q4: How does Capillary Electrophoresis (CE) achieve the separation of this compound and its enantiomer?

A4: In CE, chiral selectors are added to the background electrolyte. For the separation of propoxyphene enantiomers, neutral cyclodextrins have been shown to be effective.[1][6] The differential interaction of each enantiomer with the cyclodextrin results in different migration times, leading to their separation.

Q5: Why is it important to resolve this compound from Dextropropoxyphene?

A5: The two enantiomers of propoxyphene exhibit different pharmacological activities. Dextropropoxyphene is an analgesic, while this compound has antitussive (cough suppressant) properties. Therefore, separating them is crucial for the development of targeted therapeutics and for accurate pharmacological studies.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in HPLC

Q: I am using a Chiralcel® OD-H column, but I am seeing poor or no separation between the this compound and Dextropropoxyphene peaks. What should I do?

A: Poor resolution on a polysaccharide-based CSP can often be addressed by systematically optimizing the mobile phase and other chromatographic conditions. Here is a step-by-step approach:

  • Optimize the Mobile Phase Composition:

    • Adjust the Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase (typically hexane or heptane) are critical. Systematically vary the percentage of the alcohol modifier in small increments (e.g., from 10% to 20%).

    • Try a Different Alcohol: If adjusting the concentration is not sufficient, try switching to a different alcohol (e.g., from isopropanol to ethanol).

  • Incorporate an Additive: Since propoxyphene is a basic compound, adding a small amount of a basic additive to the mobile phase can significantly improve peak shape and resolution.

    • Recommended Additive: Add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase.

  • Adjust the Flow Rate: Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.

  • Vary the Column Temperature: Temperature can have a significant impact on enantioselectivity. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.

Issue 2: Peak Tailing in Chiral Chromatography

Q: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions with the Stationary Phase:

    • Cause: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of propoxyphene, leading to peak tailing.

    • Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This will compete with the analyte for the active sites and reduce tailing.

  • Mobile Phase pH:

    • Cause: If using a reversed-phase method, an inappropriate mobile phase pH can lead to peak tailing.

    • Solution: For basic compounds, using a mobile phase with a higher pH can sometimes improve peak shape. However, for polysaccharide-based CSPs, normal phase is more common.

  • Column Overload:

    • Cause: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation:

    • Cause: Over time, the column may become contaminated or the stationary phase may degrade.

    • Solution: If the column is immobilized, you may be able to regenerate it by flushing with a strong solvent like dimethylformamide (DMF), followed by an ethanol rinse. Always consult the column manufacturer's instructions for regeneration procedures.

Data Presentation

Table 1: Illustrative HPLC Method Parameters and Performance

ParameterCondition 1Condition 2
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Retention Time (this compound) 8.5 min10.2 min
Retention Time (Dextropropoxyphene) 9.8 min12.1 min
Resolution (Rs) 1.82.2
Tailing Factor (Tf) 1.31.1

Table 2: Illustrative SFC and CE Method Parameters

ParameterSFC MethodCE Method
Column/Capillary Chiralpak® IA (250 x 4.6 mm, 5 µm)Fused Silica Capillary (50 µm i.d., 60 cm total length)
Mobile Phase/Buffer CO₂ / Methanol with 0.1% DEA (70:30, v/v)50 mM Phosphate Buffer (pH 7.0) with 15 mM β-cyclodextrin
Flow Rate/Voltage 3.0 mL/min20 kV
Temperature 35°C25°C
Detection UV at 254 nmUV at 214 nm
Migration/Retention Time (Levo) 3.2 min7.8 min
Migration/Retention Time (Dextro) 3.9 min8.5 min
Resolution (Rs) 2.11.9

Experimental Protocols

Protocol 1: HPLC Method for Resolution of Propoxyphene Enantiomers
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a mobile phase of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25°C.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Dissolve 1 mg of racemic propoxyphene in 1 mL of the mobile phase.

  • Injection Volume: Inject 10 µL of the sample solution.

Protocol 2: SFC Method for Resolution of Propoxyphene Enantiomers
  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (70:30, v/v).

  • Flow Rate: Set the total flow rate to 3.0 mL/min.

  • Back Pressure: Maintain a back pressure of 150 bar.

  • Column Temperature: Maintain the column temperature at 35°C.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Dissolve 1 mg of racemic propoxyphene in 1 mL of Methanol.

  • Injection Volume: Inject 5 µL of the sample solution.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor or No Enantiomeric Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate for a basic drug? start->csp_check mp_optimization Optimize Mobile Phase csp_check->mp_optimization Yes end_fail Consider a Different CSP or Separation Technique csp_check->end_fail No additive Add a Basic Modifier (e.g., 0.1% DEA) mp_optimization->additive alcohol_mod Vary Alcohol Modifier (Type and %) additive->alcohol_mod flow_rate Reduce Flow Rate alcohol_mod->flow_rate temperature Vary Column Temperature flow_rate->temperature resolution_check Is Resolution > 1.5? temperature->resolution_check resolution_check->mp_optimization No, Re-optimize end_success Method Optimized resolution_check->end_success Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Peak_Tailing_Workflow start Start: Peak Tailing Observed for this compound check_additive Is a basic additive (e.g., DEA) in the mobile phase? start->check_additive add_additive Add 0.1% DEA to the mobile phase check_additive->add_additive No check_overload Check for Column Overload check_additive->check_overload Yes tailing_check Is peak tailing resolved? add_additive->tailing_check dilute_sample Dilute sample and/or reduce injection volume check_overload->dilute_sample dilute_sample->tailing_check column_health Check Column Health tailing_check->column_health No end_success Peak Shape Improved tailing_check->end_success Yes regenerate_column Regenerate or replace column per manufacturer's instructions column_health->regenerate_column regenerate_column->start

Caption: Troubleshooting workflow for peak tailing.

References

Enhancing the sensitivity of Levopropoxyphene detection in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Levopropoxyphene detection in urine samples. It includes frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for detecting this compound in urine?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and specific detection of this compound.[1][2] Unlike immunoassays, which are used for preliminary screening, LC-MS/MS can definitively identify and quantify the specific molecule and its metabolites, minimizing false positives.[3][4] Techniques like dynamic Multiple Reaction Monitoring (dMRM) further enhance the number of analytes that can be monitored without compromising data quality.[5]

Q2: Why is sample preparation a critical step for sensitive analysis?

A: Sample preparation is crucial for removing interfering substances from the complex urine matrix, a process often called "sample cleanup."[6] The urine matrix is highly variable and can cause significant signal suppression or enhancement during analysis, particularly in LC-MS/MS, which negatively impacts sensitivity and accuracy.[7][8] Effective sample preparation, such as Solid-Phase Extraction (SPE), isolates and concentrates this compound, leading to a cleaner sample and a much stronger signal.[9][10]

Q3: What is enzymatic hydrolysis and is it necessary for this compound analysis?

A: Enzymatic hydrolysis is a sample pretreatment step that uses enzymes like β-glucuronidase to break down conjugated metabolites. Many drugs, including opioids and their derivatives, are excreted in urine as glucuronide conjugates.[6] Performing hydrolysis converts these conjugated forms back to the parent drug or a primary metabolite, increasing the total concentration of the target analyte available for detection and thereby enhancing sensitivity.[9][11] Microwave-assisted hydrolysis can significantly shorten the time required for this step.[12]

Q4: How do "matrix effects" interfere with detection and how can they be minimized?

A: Matrix effects occur when components of the urine sample (salts, urea, other metabolites) co-elute with this compound and interfere with the ionization process in the mass spectrometer.[7][13] This typically leads to ion suppression, which reduces the analyte signal and compromises sensitivity.[8] Minimizing matrix effects is achieved through:

  • Efficient Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) are designed to remove these interfering components.[8][10]

  • Good Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS behaves almost identically to the analyte during sample preparation and analysis, allowing for accurate correction of any signal suppression or enhancement.[13]

Q5: My initial immunoassay screen was negative, but I still suspect the presence of this compound. What should I do?

A: An initial negative immunoassay result does not definitively rule out the presence of the drug.[4] False negatives can occur if the drug concentration is below the assay's cutoff threshold or if the assay has poor cross-reactivity with this compound or its primary metabolites.[4][14] It is highly recommended to perform a confirmatory test using a more sensitive and specific method, such as LC-MS/MS, which has significantly lower limits of detection.[3][11]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in urine.

Issue: Low or No Analyte Signal (Poor Sensitivity)

QuestionPossible Causes & Solutions
I am not detecting this compound, or the signal is extremely weak. What should I investigate? 1. Incomplete Hydrolysis: Ensure the β-glucuronidase enzyme is active and that the pH, temperature, and incubation time are optimal. Consider extending the incubation time or using a different enzyme source.[9] 2. Inefficient Extraction: Verify the pH of the sample before loading it onto the SPE cartridge; this compound is a basic drug and requires a specific pH for proper retention.[15] Ensure the wash and elution solvents are correct and freshly prepared.[15] 3. Severe Matrix Effects: The urine matrix can significantly suppress the analyte signal.[8] Improve sample cleanup by testing different SPE sorbents (e.g., mixed-mode cation exchange) or by further diluting the sample post-extraction.[9] The use of a stable isotope-labeled internal standard is critical to diagnose and correct for this. 4. Suboptimal MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the source conditions (e.g., spray voltage, gas flows, temperature) and collision energies for the specific MRM transitions of this compound.

Issue: Poor Reproducibility and Inconsistent Results

QuestionPossible Causes & Solutions
My quantitative results are highly variable between replicates of the same sample. What is the cause? 1. Inconsistent Sample Preparation: Manual sample preparation steps, especially SPE, can introduce variability. Ensure consistent timing, volumes, and technique for each sample. Automation can help minimize this. 2. Urine Matrix Variability: Different urine samples have different compositions, leading to varying degrees of matrix effects.[8] This is the most common cause of poor reproducibility. Solution: An appropriate internal standard (preferably a stable isotope-labeled version of this compound) must be used. It should be added to every sample, standard, and control at the very beginning of the sample preparation process to account for variability in both extraction efficiency and matrix effects.[13] 3. Analyte Instability: The primary metabolite of propoxyphene, norpropoxyphene, can be unstable and degrade.[16][17] Ensure samples are processed promptly and stored correctly. A procedure to convert it to a more stable amide has been described.[15]

Issue: Low Recovery During Solid-Phase Extraction (SPE)

QuestionPossible Causes & Solutions
I have confirmed low recovery of this compound after the SPE step. How can I improve this? 1. Incorrect Sorbent: this compound is a basic compound. A mixed-mode cation exchange SPE sorbent is often most effective as it utilizes both reverse-phase and ion-exchange retention mechanisms, providing superior cleanup.[9] 2. Improper pH Control:     • Loading: The sample pH should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is protonated (positively charged) and binds effectively to the cation exchange sorbent.[9]     • Elution: The elution solvent must be basic enough to neutralize the analyte, disrupting its ionic bond with the sorbent. A common elution solvent includes a small percentage of ammonium hydroxide.[15] 3. Inadequate Column Conditioning/Equilibration: Ensure the SPE column is properly conditioned with methanol and then equilibrated with a buffer matching the sample's pH before loading. Failure to do so results in poor retention and recovery.[15] 4. Elution Solvent Strength: If recovery is still low, the organic component of the elution solvent may be too weak. Consider increasing the proportion of the stronger solvent (e.g., isopropanol in a dichloromethane/isopropanol mixture).

Section 3: Experimental Protocols

Protocol 1: Enhanced Sensitivity Sample Preparation using SPE

This protocol is a robust method for extracting this compound from urine while minimizing matrix interferences.

  • Sample Pre-treatment & Hydrolysis:

    • Pipette 1 mL of urine into a labeled glass tube.

    • Add an internal standard (e.g., this compound-d5) to all samples, calibrators, and controls.

    • Add 500 µL of acetate buffer (pH 5.0) and vortex.

    • Add 50 µL of β-glucuronidase enzyme solution. Vortex gently.

    • Incubate the samples in a water bath at 60°C for 1-2 hours.

    • Remove samples and allow them to cool to room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL).

    • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.[15]

    • Load: Load the supernatant from the hydrolyzed sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Wash 1: Wash the cartridge with 1 mL of deionized water to remove salts.

    • Wash 2: Wash the cartridge with 1 mL of 100 mM acetic acid to remove acidic and neutral interferences.

    • Wash 3: Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

    • Dry: Dry the cartridge thoroughly under full vacuum for 5-10 minutes.

    • Elute: Elute the analyte with 1-2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[15] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix, then transfer to an autosampler vial for injection.

Protocol 2: High-Sensitivity Analysis by LC-MS/MS

This protocol outlines typical parameters for achieving low detection limits.

  • Liquid Chromatography (LC) System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations.

    • MRM Transitions (Example for Propoxyphene):

      • Note: Specific transitions for this compound should be optimized empirically. The values for its isomer, Dextropropoxyphene, are a suitable starting point.

      • Quantifier: 340.2 → 266.2

      • Qualifier: 340.2 → 105.1

    • Internal Standard (Propoxyphene-d5):

      • Quantifier: 345.2 → 271.2

Section 4: Data and Workflow Visualizations

Table 1: Comparison of Common Analytical Methods for this compound Detection

FeatureImmunoassay (Screen)GC-MS (Confirmation)LC-MS/MS (Confirmation)
Principle Antibody-Antigen BindingGas Phase Separation, Mass FragmentationLiquid Phase Separation, Tandem Mass Fragmentation
Sensitivity (Typical Cutoff/LOD) 100 - 300 ng/mL10 - 50 ng/mL< 1 - 10 ng/mL[1]
Specificity Moderate (potential for cross-reactivity)[18]HighVery High
Sample Prep Minimal (Dilution)Extensive (Hydrolysis, Extraction, Derivatization)[12]Moderate (Hydrolysis, SPE or "Dilute & Shoot")[11][15]
Analysis Time Fast (5-15 mins)Slow (30-60 mins)Moderate (5-15 mins)[5]
Pros Rapid, cost-effective for large batches, good for initial screening.Well-established, reliable, high specificity.Highest sensitivity and specificity, high throughput, can detect metabolites.[11]
Cons Preliminary results only, risk of false positives/negatives.[4][14]Time-consuming sample prep, may require derivatization.Higher instrument cost, susceptible to matrix effects without proper cleanup.[7]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Review Sample 1. Urine Sample Collection (+ Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LCMS 5. LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Sample Data 6. Data Integration & Quantification LCMS->Data Review 7. Final Result Review Data->Review

Caption: Workflow for sensitive this compound detection in urine.

troubleshooting_workflow cluster_LCMS LC-MS/MS System Check cluster_Prep Sample Preparation Check Start Start: Low or No Signal IS_Check Internal Standard (IS) Signal Present? Start->IS_Check MS_Check MS Parameters Optimized? (Tune, Source, Collision Energy) LC_Check LC Performance OK? (Peak Shape, Retention Time) MS_Check->LC_Check Parameters OK IS_No No IS Signal: Catastrophic Failure (e.g., SPE Elution, Evaporation) IS_Check->IS_No No IS_Yes IS Signal OK: Investigate Analyte-Specific Issues IS_Check->IS_Yes Yes Recovery_Check Low SPE Recovery? (Check pH, Solvents, Sorbent) IS_Yes->Recovery_Check Hydrolysis_Check Incomplete Hydrolysis? (Check Enzyme, Incubation) Recovery_Check->Hydrolysis_Check Recovery OK Hydrolysis_Check->MS_Check Hydrolysis OK

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Mitigating Variability in Preclinical Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with animal models of cough. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common sources of variability in your experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions for specific issues encountered during in vivo cough research.

I. Issues with Tussive Challenge & Response

Question 1: We are observing high variability in cough counts between animals within the same treatment group using a citric acid inhalation model in guinea pigs. What are the potential causes and how can we reduce this variability?

Answer: High inter-animal variability is a frequent challenge in cough research. Several factors can contribute to this issue. Below is a breakdown of potential causes and recommended solutions.

  • Animal Health and Stress: Underlying subclinical respiratory infections or stress can significantly alter an animal's cough reflex.

    • Recommendation: Ensure all animals are certified as specific pathogen-free (SPF) to minimize the impact of underlying infections. Acclimatize animals to the laboratory environment, handling, and experimental apparatus for at least one week prior to the study to reduce stress-induced variability.[1]

  • Inconsistent Tussive Agent Delivery: The method of aerosol generation and delivery is a critical source of variability.

    • Recommendation: Utilize a dosimeter-controlled nebulizer to ensure consistent particle size and deposition of the tussive agent in the airways. It is also important to control the inspiratory flow rate during inhalation.[1]

  • Tachyphylaxis: Repeated inhalation of some tussive agents, particularly citric acid, can lead to a diminished cough response over subsequent exposures.[1][2]

    • Recommendation: If repeated challenges are necessary, consider a sufficient washout period between exposures. Alternatively, microinjection of citric acid into the larynx has been shown to produce stable responses with repeated administration at 24-hour intervals, unlike inhalation which can show a remarkable decrease in response.[1][2]

  • Animal Characteristics: Factors such as the weight of the guinea pigs can influence the cough response.

    • Recommendation: Use animals within a narrow weight range. Lighter guinea pigs (180-220g) may exhibit a higher number of coughs and shorter latency compared to heavier animals (280-320g).[3]

Question 2: We are struggling to accurately differentiate coughs from sneezes and other respiratory events in our mouse model using whole-body plethysmography. How can we improve our accuracy?

Answer: Differentiating cough-like events from other respiratory maneuvers in mice is a well-known challenge, as mice do not exhibit a human-like cough.[4] A multi-faceted approach is recommended for more accurate quantification.

  • Combined Monitoring: Relying solely on plethysmography waveforms is often insufficient.

    • Recommendation: Augment plethysmography with simultaneous audio and video recording. A true cough-like event in a mouse should have a characteristic explosive sound that is time-locked with a sharp expiratory airflow change in the plethysmography reading and a corresponding body/head movement.[5][6]

  • Specialized Software and Operator Training:

    • Recommendation: Utilize software designed for automated cough detection that analyzes both airflow signals and audio input.[5] Crucially, an operator trained to recognize the distinct acoustic signature of a mouse cough should manually verify the automated counts.[5] A cough sound typically has a peak power density at 1-2 kHz, whereas a sneeze is at a higher frequency (3.5-6.5 kHz).[6]

  • Defining a "Cough": Establish clear criteria for what constitutes a cough in your experiments.

    • Recommendation: A proposed set of criteria includes the automatic capture of a characteristic airflow signal that is consistent with a clear, audible cough sound monitored by a trained operator.[5]

II. Anesthesia and Procedural Variability

Question 3: We are using anesthesia for a terminal procedure after a cough study. Could the choice of anesthetic affect our results?

Answer: Yes, the choice of anesthetic can significantly impact respiratory physiology and even the cough reflex itself.

  • Anesthetic Effects on Cough Reflex: Anesthesia can inhibit coughing evoked by certain stimuli. For instance, C-fiber-selective stimulants like capsaicin are known to be less effective at inducing cough in anesthetized animals compared to conscious ones.[7]

  • Anesthetic Effects on Substance Delivery: If your protocol involves intranasal or intratracheal administration of substances under anesthesia, the type of anesthetic can affect the efficiency of delivery to the lungs.

    • Recommendation: Studies have shown that in mice, ketamine/xylazine anesthesia results in a greater proportion of an intranasal dose reaching the lungs compared to isoflurane.[8][9] Be consistent with your choice of anesthetic across all experimental groups and report the specific anesthetic regimen used in your methodology. For terminal procedures, ensure the anesthetic depth is sufficient to prevent any pain or distress.

III. Model Selection and Development

Question 4: We are developing a model of allergic airway inflammation and cough. What are the key considerations for the ovalbumin sensitization and challenge protocol in guinea pigs?

Answer: The ovalbumin (OVA)-sensitized guinea pig is a widely used model for allergic airway inflammation and cough hypersensitivity.[10] However, the protocol requires careful optimization to achieve consistent results.

  • Sensitization and Challenge Schedule: The timing and dosage of OVA administration are critical.

    • Recommendation: A common protocol involves sensitizing guinea pigs with an intraperitoneal injection of OVA mixed with an adjuvant like aluminum hydroxide on day 1 and repeating the sensitization on day 8. Allergen challenge is then performed daily for a week, starting seven days after the second sensitization, by exposing the animals to aerosolized OVA.[10]

  • Confirmation of Hypersensitivity: It is essential to confirm that the sensitization and challenge protocol has successfully induced a state of cough hypersensitivity.

    • Recommendation: 24 hours after the final OVA challenge, assess the cough sensitivity by exposing the animals to a sub-threshold concentration of a tussive agent like citric acid (e.g., 0.1 M). A significantly increased cough response compared to non-sensitized control animals will confirm the hypersensitive state.[10]

  • Monitoring Allergic Responses: Beyond cough, other allergic responses should be monitored to validate the model.

    • Recommendation: Assess for signs of allergic rhinitis such as sneezing and nose rubbing.[11] In terminal studies, bronchoalveolar lavage (BAL) can be performed to quantify inflammatory cell influx, particularly eosinophils.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and to highlight sources of variability.

Table 1: Comparison of Tussive Agent-Induced Cough Counts in Guinea Pigs

Tussive Agent & DeliveryConcentrationMean Coughs (± SEM) / Observation PeriodAnimal StateReference
Citric Acid (Inhalation)0.4 M10.40 ± 1.17 / 10 minUnanesthetized[1]
Capsaicin (Inhalation)30 µM8.85 ± 1.60 / 10 minUnanesthetized[1]
Citric Acid (Laryngeal Microinjection)0.4 M27.29 ± 2.69 / 10 minUnanesthetized[1]
Capsaicin (Laryngeal Microinjection)3 mM8.32 ± 1.82 / 10 minUnanesthetized[1]

Table 2: Variability in Citric Acid-Induced Cough in a Chronic Cough Model in Guinea Pigs

Time PointMean Number of Coughs (± SD)Experimental ConditionReference
Baseline6.20 ± 2.28Before repeated citric acid exposure[13]
Day 1513.35 ± 4.69After 15 days of twice-daily 0.4 M citric acid inhalation[13]
Day 252.61 ± 1.02After 25 days of twice-daily 0.4 M citric acid inhalation[13]

Experimental Protocols

Below are detailed methodologies for key experiments in cough research.

Protocol 1: Citric Acid-Induced Cough Challenge in Conscious Guinea Pigs using Whole-Body Plethysmography
  • Animal Acclimatization: House male Hartley guinea pigs (250-300g) for at least one week under standard laboratory conditions with ad libitum access to food and water.

  • Apparatus: Use a whole-body plethysmography chamber connected to an ultrasonic nebulizer and a system to record airflow changes, sounds, and video.

  • Procedure: a. Place an individual, conscious guinea pig into the plethysmography chamber and allow for a 10-minute acclimatization period.[3] b. Nebulize a 0.4 M citric acid solution in 0.9% saline into the chamber for a 7-minute exposure period.[14] c. Record the number of coughs in real-time during the exposure and for a 7-minute post-exposure period.[14] d. Two trained observers, blinded to the treatment groups, should independently count the coughs. e. Validate the cough counts by inspecting spectrograms of the audio recordings.

Protocol 2: Capsaicin-Induced Cough-Like Events in Conscious Mice
  • Animal Acclimatization: Acclimatize female BALB/c mice to the laboratory for at least one week.

  • Apparatus: A whole-body plethysmography chamber equipped with a microphone and video camera.

  • Procedure: a. Place a single, freely moving mouse into the plethysmograph chamber. b. Expose the mouse to aerosolized 100 µmol/L capsaicin for 3 minutes.[5][15] c. Continue to observe and record for an additional 3 minutes post-exposure.[5][15] d. Manually monitor for audible cough sounds and observe body movements in conjunction with automated airflow signal analysis to identify and quantify cough events.[5]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to cough research.

Cough_Reflex_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Afferent Vagal Nerve Fiber cluster_cns Central Nervous System cluster_efferent Efferent Pathway Tussive_Stimuli Tussive Stimuli (e.g., Capsaicin, Citric Acid, Inflammatory Mediators) Epithelium Airway Epithelium Tussive_Stimuli->Epithelium TRPV1 TRPV1 Tussive_Stimuli->TRPV1 Activates TRPA1 TRPA1 Tussive_Stimuli->TRPA1 Activates ATP_Release ATP Release Epithelium->ATP_Release P2X3 P2X3 ATP_Release->P2X3 Activates Action_Potential Action Potential Generation TRPV1->Action_Potential TRPA1->Action_Potential P2X3->Action_Potential Vagus_Nerve Vagus Nerve Action_Potential->Vagus_Nerve Signal Propagation NTS Nucleus Tractus Solitarius (NTS) in Brainstem Vagus_Nerve->NTS Cough_Center Cough Center Processing NTS->Cough_Center Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons Respiratory_Muscles Respiratory Muscles Motor_Neurons->Respiratory_Muscles Cough_Event Cough Respiratory_Muscles->Cough_Event

Caption: Afferent cough reflex pathway.

Neurogenic_Inflammation_Cough_Hypersensitivity cluster_trigger Initial Trigger cluster_immune Immune Response cluster_nerve_sensitization Nerve Sensitization cluster_outcome Outcome Inflammatory_Stimuli Inflammatory Stimuli (Allergens, Pollutants, Pathogens) Immune_Cells Immune Cells (Mast Cells, Eosinophils) Inflammatory_Stimuli->Immune_Cells Activates Inflammatory_Mediators Release of Inflammatory Mediators (Histamine, Prostaglandins, NGF) Immune_Cells->Inflammatory_Mediators Afferent_Nerve Afferent Nerve Fiber Inflammatory_Mediators->Afferent_Nerve Sensitizes TRP_Upregulation Upregulation of TRPV1/TRPA1 Afferent_Nerve->TRP_Upregulation Neurogenic_Inflammation Neurogenic Inflammation (Release of Neuropeptides like CGRP, Substance P) Afferent_Nerve->Neurogenic_Inflammation Cough_Hypersensitivity Cough Hypersensitivity (Exaggerated response to low-level stimuli) TRP_Upregulation->Cough_Hypersensitivity Neurogenic_Inflammation->Immune_Cells Further activates Neurogenic_Inflammation->Cough_Hypersensitivity

Caption: Neuro-immune interaction in cough hypersensitivity.

Preclinical_Antitussive_Testing_Workflow Start Start: Animal Acclimatization (e.g., 1 week) Baseline_Cough Establish Baseline Cough Response (Optional, for hypersensitivity models) Start->Baseline_Cough Model_Induction Induce Cough Hypersensitivity Model (e.g., OVA sensitization, chronic citric acid) Baseline_Cough->Model_Induction Randomization Randomize Animals into Treatment Groups Model_Induction->Randomization Drug_Admin Administer Test Compound or Vehicle Randomization->Drug_Admin Tussive_Challenge Perform Tussive Challenge (e.g., Capsaicin or Citric Acid inhalation) Drug_Admin->Tussive_Challenge Data_Acquisition Record and Quantify Coughs (Plethysmography, Audio, Video) Tussive_Challenge->Data_Acquisition Data_Analysis Statistical Analysis (Compare treatment vs. vehicle) Data_Acquisition->Data_Analysis End End: Evaluate Antitussive Efficacy Data_Analysis->End

References

Technical Support Center: Optimization of Oral Dosage Forms for Levopropoxyphene Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing oral dosage forms of Levopropoxyphene for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an oral dosage form for this compound?

A1: this compound is a poorly water-soluble drug, which presents several challenges for oral formulation development. The primary obstacles include low and variable oral bioavailability due to its limited aqueous solubility, which can lead to inadequate drug exposure in preclinical species.[1][2] Additionally, as a basic compound, its solubility is pH-dependent, which can result in variable absorption throughout the gastrointestinal tract.[3] Ensuring formulation stability and achieving dose proportionality in preclinical toxicology studies are also significant considerations.[4]

Q2: What are the initial steps in formulating an oral dosage form for a poorly soluble drug like this compound?

A2: The initial step involves a thorough preformulation investigation to characterize the physicochemical properties of the this compound drug substance.[1][5] This includes determining its solubility in various pH buffers and pharmaceutically relevant solvents, understanding its solid-state properties (e.g., polymorphism), and assessing its stability under different stress conditions (e.g., heat, light, humidity).[6][7] This information is crucial for selecting an appropriate formulation strategy.[5]

Q3: What are some common strategies to enhance the oral bioavailability of this compound?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Salt Formation: Creating a salt of the basic this compound molecule, such as this compound napsylate or hydrochloride, can significantly improve its solubility and dissolution rate.[8]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.[3]

  • Lipid-Based Formulations: Formulating this compound in lipids, oils, or as a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance absorption.[3][9]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level (amorphous solid dispersion) can improve its dissolution and absorption.[10][11]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., propylene glycol, polyethylene glycol) and surfactants in liquid formulations can increase the solubility of the drug.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility of this compound.- Explore solubility enhancement techniques such as salt formation (napsylate or hydrochloride salts have higher solubility), particle size reduction (micronization), or formulating as a solid dispersion.[3][8][10] - Consider lipid-based formulations (e.g., SEDDS) to improve solubilization and absorption.[3][9]
High Variability in Pharmacokinetic (PK) Data pH-dependent solubility leading to variable absorption in different regions of the GI tract. Food effects influencing drug absorption.- Develop a formulation that maintains the drug in a solubilized state across the physiological pH range, such as a lipid-based system or a pH-modifying formulation.[3] - Conduct preclinical PK studies in both fasted and fed states to assess the impact of food.
Drug Precipitation in Aqueous Media Use of co-solvents that lead to drug precipitation upon dilution with gastrointestinal fluids.- Optimize the co-solvent system to minimize precipitation upon dilution. - Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. - Consider alternative formulation approaches like solid dispersions or lipid-based systems.[9][11]
Poor Dose Proportionality in Toxicology Studies Saturation of absorption at higher doses due to limited solubility.- Employ a formulation strategy that enhances solubility across the required dose range. - For high doses, a suspension formulation with optimized particle size and viscosity may be necessary.
Formulation Instability (e.g., Crystal Growth, Degradation) Incompatible excipients or inappropriate storage conditions.- Conduct thorough drug-excipient compatibility studies using techniques like DSC and HPLC to identify and avoid reactive excipients.[6][7][12] - Perform stability studies under accelerated conditions (e.g., elevated temperature and humidity) to determine the optimal storage conditions and shelf-life of the formulation.[6]

Data Presentation

Table 1: Solubility of this compound and its Salts

CompoundSolventSolubilityReference
This compoundWater (25°C)3.32 mg/L[PubChem CID: 200742]
This compound NapsylateWaterVery soluble[PubChem CID: 200742]
This compound HydrochlorideMethanol, Alcohol, Chloroform, AcetoneSoluble[PubChem CID: 200742]

Table 2: Illustrative Preclinical Pharmacokinetic Parameters of Different Oral Propoxyphene Formulations in Rats

Disclaimer: The following data is illustrative and based on general knowledge of propoxyphene pharmacokinetics. Actual values will vary depending on the specific formulation, dose, and animal model.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Simple Suspension20150 ± 352.0 ± 0.5600 ± 12025
Micronized Suspension20250 ± 501.5 ± 0.31000 ± 18042
Lipid-Based Formulation (SEDDS)20450 ± 801.0 ± 0.21800 ± 25075
Intravenous (IV) Solution5800 ± 1500.1 ± 0.052400 ± 300100

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Basic Drug like this compound

Objective: To assess the in vitro release profile of different this compound oral formulations.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Method:

  • Media Preparation:

    • Prepare dissolution media of different pH values to simulate the gastrointestinal tract:

      • 0.1 N HCl (pH 1.2)

      • Acetate buffer (pH 4.5)

      • Phosphate buffer (pH 6.8)

    • For poorly soluble drugs, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the media to achieve sink conditions. Deaerate the media before use.[13][14]

  • Apparatus Setup:

    • Set the paddle speed to 50 or 75 RPM.[13]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[15]

    • Use a vessel volume of 900 mL.

  • Sample Introduction:

    • For capsules or tablets, place one unit in each dissolution vessel.

    • For suspensions, accurately measure and introduce a volume equivalent to the desired dose into each vessel.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

    • Compare the dissolution profiles of different formulations.

Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of an oral this compound formulation in rats.

Animals: Male Sprague-Dawley rats (250-300 g)

Method:

  • Animal Acclimatization and Preparation:

    • Acclimatize the rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Formulation Preparation and Dosing:

    • Prepare the this compound oral formulation at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a specified dose volume (e.g., 5 mL/kg).

    • For determining absolute bioavailability, a separate group of rats should be administered an intravenous (IV) solution of this compound.[16][17]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Elimination half-life)

      • CL (Clearance)

      • Vd (Volume of distribution)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[18]

Mandatory Visualizations

experimental_workflow_dissolution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) setup_apparatus Setup USP Apparatus 2 (Paddle @ 50 RPM, 37°C) introduce_sample Introduce Formulation (Tablet/Capsule/Suspension) setup_apparatus->introduce_sample take_samples Collect Samples at Time Points introduce_sample->take_samples filter_samples Filter Samples (0.45 µm) take_samples->filter_samples hplc_analysis Analyze by HPLC filter_samples->hplc_analysis calc_dissolution Calculate % Dissolved hplc_analysis->calc_dissolution plot_profile Generate Dissolution Profile calc_dissolution->plot_profile

Caption: Workflow for In Vitro Dissolution Testing of Oral Dosage Forms.

experimental_workflow_pk cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing & Sampling cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis acclimatize Acclimatize Rats fasting Fast Rats Overnight acclimatize->fasting dosing Oral Gavage Dosing fasting->dosing blood_collection Collect Blood Samples (Time Points) dosing->blood_collection iv_dosing IV Dosing (for Bioavailability) iv_dosing->blood_collection plasma_separation Separate Plasma blood_collection->plasma_separation lcms_analysis Analyze by LC-MS/MS plasma_separation->lcms_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) lcms_analysis->pk_parameters bioavailability Calculate Oral Bioavailability pk_parameters->bioavailability

Caption: Workflow for In Vivo Pharmacokinetic Study in Rats.

References

Strategies to reduce side effects in Levopropoxyphene animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Levopropoxyphene in animal studies. The focus is on identifying and mitigating potential side effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in animal studies?

A1: this compound is the levo-isomer of propoxyphene. Unlike its dextro-isomer, which is an analgesic, this compound has antitussive (cough suppressant) properties with little to no analgesic activity.[1] In animal studies, it is primarily used to investigate mechanisms of cough and the efficacy of antitussive agents.

Q2: What are the expected side effects of this compound in animal models?

A2: While specific data for this compound is limited, side effects can be inferred from studies on its racemic form, propoxyphene, and other centrally acting antitussives. These may include:

  • Central Nervous System (CNS) Depression: Sedation, drowsiness, and dizziness are potential side effects.[2]

  • Gastrointestinal (GI) Effects: Nausea, vomiting, and constipation are commonly associated with opioid-related compounds.

  • Cardiovascular Effects: At higher doses, hypotension (low blood pressure) and cardiac arrhythmias may be observed.[2]

  • Other Effects: Salivation has been noted in rats with other antitussives.

Q3: At what dose are side effects likely to become apparent?

A3: A study on the antitussive levodropropizine showed that dose-related clinical signs appeared at a maximum tolerated oral dosage of 24 mg/kg/day in both rats and dogs. In dogs, these signs included sedation, peripheral vasodilation, and increased heart rate. Liver toxicity was observed at higher dosages. While not specific to this compound, this provides an indication of potential dose-related side effects. Researchers should always perform dose-ranging studies to establish the therapeutic index for their specific model and endpoint.

Q4: Can side effects be mitigated without compromising the antitussive efficacy?

A4: Yes, several strategies can be employed:

  • Dose Optimization: Use the lowest effective dose that produces the desired antitussive effect.

  • Co-administration with an Antagonist: For opioid-related side effects, co-administration of a low-dose opioid antagonist like naloxone may be considered.[3][4][5][6][7]

  • Supportive Care: Ensure proper hydration and nutrition, which can help manage gastrointestinal side effects.

  • Careful Monitoring: Closely monitor animals for any adverse effects and adjust the experimental protocol as needed.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Ataxia in Study Animals

Symptoms:

  • Reduced locomotor activity.

  • Increased sleeping time.

  • Loss of balance or uncoordinated movements (ataxia).

  • Delayed response to stimuli.

Possible Causes:

  • The dose of this compound is too high.

  • Interaction with other administered compounds (e.g., anesthetics, sedatives).

  • Species or strain-specific sensitivity.

Troubleshooting Steps:

  • Verify Dosing: Double-check all calculations and the concentration of the dosing solution.

  • Review Drug Interactions: Assess any other substances the animals are receiving for potential synergistic CNS depressant effects.

  • Dose-Response Assessment: If sedation is consistently observed, perform a dose-reduction study to find a dose that maintains antitussive effects with minimal sedation.

  • Consider a Different Model: If the chosen species or strain is particularly sensitive, exploring alternatives may be necessary.

Issue 2: Gastrointestinal Distress Observed in Animals

Symptoms:

  • Reduced food and water intake.

  • Changes in fecal output (e.g., constipation, diarrhea).

  • Vomiting or retching.

Possible Causes:

  • Opioid-like effects of this compound on gut motility.

  • Direct irritation of the GI tract by the vehicle or drug.

Troubleshooting Steps:

  • Monitor Food and Water Consumption: Quantify daily intake to assess the severity of the effect.

  • Assess GI Transit Time: Conduct a gastrointestinal motility assay to determine the impact on transit time (see Experimental Protocols section).

  • Vehicle Control: Ensure that the vehicle used for drug administration does not independently cause GI upset.

  • Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Ensure adequate hydration.

  • Pharmacological Intervention: In severe cases of constipation, consult with a veterinarian about the potential use of a peripherally acting opioid antagonist.

Issue 3: Cardiovascular Abnormalities Detected During Monitoring

Symptoms:

  • Hypotension (low blood pressure).

  • Bradycardia (slow heart rate) or Tachycardia (fast heart rate).

  • Arrhythmias detected via ECG.

Possible Causes:

  • High dose of this compound.

  • Cardiovascular liabilities of the compound.

  • Interaction with other medications.

Troubleshooting Steps:

  • Continuous Monitoring: Implement telemetry or other continuous cardiovascular monitoring to fully characterize the changes.

  • Dose-Escalation Study: Carefully evaluate cardiovascular parameters at increasing doses to establish a "no-observed-adverse-effect-level" (NOAEL).

  • Consult a Toxicologist: If significant cardiovascular effects are observed, a consultation with a safety pharmacologist or toxicologist is recommended to interpret the findings.

  • Review Concomitant Medications: Assess for any potential drug-drug interactions that could affect the cardiovascular system.

Quantitative Data Summary

Table 1: Summary of Dose-Related Side Effects of Levodropropizine in Animal Studies

SpeciesDosageObserved Side Effects
RatUp to 24 mg/kg/day (oral)Salivation
> 24 mg/kg/day (oral)Reduced food intake, decreased body weight gain, liver toxicity
DogUp to 24 mg/kg/day (oral)Sedation, peripheral vasodilation, increased heart rate
> 24 mg/kg/day (oral)Liver toxicity

Data adapted from a study on Levodropropizine, a different antitussive compound.

Experimental Protocols

Protocol 1: Assessment of CNS Depression in Rodents

Objective: To quantify the sedative effects of this compound.

Methodology:

  • Animals: Male Wistar rats (200-250g).

  • Groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • This compound (at least 3 dose levels).

    • Positive control (e.g., Diazepam).

  • Procedure:

    • Administer the respective treatments.

    • At predetermined time points (e.g., 30, 60, 120 minutes post-dose), place each animal in an automated activity monitor (e.g., an open field arena with photobeams).

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 10 minutes).

  • Data Analysis: Compare the mean activity counts between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Workflow for assessing CNS depression in rodents.
Protocol 2: Cardiovascular Safety Assessment in Dogs

Objective: To evaluate the effects of this compound on cardiovascular parameters.

Methodology:

  • Animals: Male Beagle dogs instrumented with telemetry devices for continuous ECG and blood pressure monitoring.

  • Groups:

    • Vehicle control.

    • This compound (at least 3 dose levels, administered in a crossover design with an adequate washout period).

  • Procedure:

    • Acclimatize dogs to the study environment.

    • Collect baseline cardiovascular data for at least 24 hours pre-dose.

    • Administer the vehicle or this compound.

    • Continuously record heart rate, blood pressure (systolic, diastolic, mean), and ECG (for QT interval analysis) for at least 24 hours post-dose.

  • Data Analysis: Compare time-matched post-dose data to baseline and to the vehicle control group. Analyze for significant changes in cardiovascular parameters.

Experimental_Workflow_Cardiovascular_Safety cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Animal_Instrumentation Surgically Implant Telemetry Devices Acclimatization Acclimatize Dogs to Housing Animal_Instrumentation->Acclimatization Baseline_Recording Record Baseline CV Data (24h) Acclimatization->Baseline_Recording Dosing Administer Vehicle or this compound Baseline_Recording->Dosing Post_Dose_Recording Record Post-Dose CV Data (24h) Dosing->Post_Dose_Recording Data_Analysis Analyze Heart Rate, Blood Pressure, ECG Post_Dose_Recording->Data_Analysis Washout Washout Period Data_Analysis->Washout Crossover Crossover to Next Treatment Washout->Crossover Crossover->Dosing

Workflow for cardiovascular safety assessment in dogs.
Protocol 3: Gastrointestinal Motility Assessment in Rats

Objective: To measure the effect of this compound on gastrointestinal transit time.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.

  • Groups:

    • Vehicle control.

    • This compound (at least 3 dose levels).

    • Positive control (e.g., Morphine).

  • Procedure:

    • Administer the respective treatments.

    • After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.

    • After a further set time (e.g., 30 minutes), humanely euthanize the animals.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of the intestine traversed by the charcoal meal for each animal. Compare the mean percentages between the this compound-treated groups and the vehicle control group.

Signaling_Pathway_Opioid_GI cluster_enteric_neuron Enteric Neuron cluster_smooth_muscle Intestinal Smooth Muscle This compound This compound Opioid_Receptor μ-Opioid Receptor This compound->Opioid_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Opioid_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Neurotransmitter_Release Reduced Neurotransmitter (e.g., Acetylcholine) Release cAMP->Neurotransmitter_Release Leads to Reduced_Contraction Decreased Muscle Contraction Neurotransmitter_Release->Reduced_Contraction Results in Delayed_Transit Delayed GI Transit (Constipation) Reduced_Contraction->Delayed_Transit Causes

Proposed signaling pathway for this compound-induced GI effects.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Levopropoxyphene in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Levopropoxyphene, adhering to the International Council for Harmonisation (ICH) guidelines. The focus is on providing researchers, scientists, and drug development professionals with a detailed overview of method performance, supported by experimental data and protocols. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), as it is the most prevalently reported method in the literature for this compound, often in combination with other active pharmaceutical ingredients such as Chlorpheniramine Maleate.

Data Presentation: Performance of Validated RP-HPLC Methods

The following tables summarize the validation parameters for different RP-HPLC methods developed for the simultaneous estimation of this compound. These methods have been validated according to ICH guidelines to ensure they are suitable for their intended purpose.[1][2][3]

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod 1[1][3]Method 2Method 3[2]
Column Discovery C18 (4.6 x 150mm, 5µm)Denali C18 (4.6 x 150mm, 5µ)X-Bridge C18 (4.6 x 150mm, 3.5µm)
Mobile Phase 0.01N KH2PO4 buffer (pH 2.8): Acetonitrile (50:50)0.02N KH2PO4 buffer (pH 3.47): Acetonitrile (65:35)Potassium dihydrogen orthophosphate buffer and Acetonitrile (Gradient)
Flow Rate 1.0 ml/min0.8 ml/min1.0 mL/min
Detection Wavelength 215 nm252 nm223 nm
Retention Time 2.451 min2.300 minNot Specified
Theoretical Plates 5646Not Specified>2000
Tailing Factor 1.30Not Specified0.8 - 1.5
Resolution 45.4 (with Chlorpheniramine)Not Specified>2.5 (with other components)

Table 2: Summary of Validation Parameters

Validation ParameterMethod 1[1][3]Method 2Method 3[2][4]
Linearity Range (µg/ml) 15-90Not Specified (for 6 concentrations)Not Specified
Correlation Coefficient (r²) 0.999Not SpecifiedNot Specified
Accuracy (% Recovery) 99.26%98.0% - 102.0% (implied)Not Specified
Precision (%RSD) < 2.00.9 (Intraday), 0.3 (Interday)Not Specified
LOD (µg/ml) 0.33Not Specified0.07
LOQ (µg/ml) 1.00Not Specified0.19
Specificity No interference from placeboNo interference from placeboNo interference from placebo and degradation products
Robustness RobustRobustRobust

Experimental Protocols

The following are detailed methodologies for key validation experiments as outlined in the referenced literature and guided by ICH principles.[5][6][7][8]

1. System Suitability: To verify that the chromatographic system is adequate for the intended analysis, system suitability tests are performed. A standard solution is injected six times, and parameters such as theoretical plates, tailing factor, and resolution are evaluated. The acceptance criteria are typically a tailing factor of not more than 2.0, a theoretical plate count of not less than 2000, and a resolution of greater than 2.0 between the analyte peak and any other peak.[1]

2. Specificity (Forced Degradation Studies): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[9][10][11]

  • Acid Degradation: The drug substance is treated with an acid solution (e.g., 0.1N HCl) and heated.

  • Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) and heated.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: The drug substance is exposed to UV light.

The resulting solutions are then analyzed by the developed HPLC method to check for any interference with the main drug peak from degradation products.[2][12]

3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] This is determined by preparing a series of at least five concentrations of the analyte and plotting the peak area response against the concentration. The correlation coefficient (r²) should be close to 1.0 (typically >0.999).[1][3]

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo formulation at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same concentration is performed on the same day.

  • Intermediate Precision (Inter-day precision/Ruggedness): The analysis is repeated on different days, by different analysts, or with different equipment. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the standard deviation of the response and the slope of the calibration curve.[1][2]

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations may include changes in pH of the mobile phase, flow rate, or column temperature.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for analytical method validation and forced degradation studies.

Analytical_Method_Validation_Workflow start Start: Analytical Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity / Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Compile Validation Report robustness->documentation system_suitability->specificity end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Forced_Degradation_Workflow start Start: Drug Substance/Product stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photolytic Photolytic Stress stress_conditions->photolytic analysis Analyze Stressed Samples by Proposed Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution from Degradants analysis->evaluation end End: Stability-Indicating Method Confirmed evaluation->end

Caption: Workflow for Forced Degradation Studies.

References

Comparative Efficacy of Levopropoxyphene and Codeine in Chronic Cough: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the peripherally acting antitussive levopropoxyphene and the centrally acting opioid codeine for the management of chronic cough. While historical data exists for this compound, much of the recent clinical focus has shifted to levodropropizine, a related peripherally acting agent. This comparison incorporates recent clinical trial data for levodropropizine as a surrogate for modern peripherally acting antitussive efficacy against the benchmark, codeine.

Mechanism of Action

This compound/Levodropropizine: These agents are distinguished by their peripheral mechanism of action.[1][2] They are thought to inhibit the activation of vagal C-fibers in the respiratory tract, which are involved in initiating the cough reflex.[1] This is achieved by modulating sensory neuropeptides, thereby reducing the sensitivity of sensory nerves without causing central nervous system depression.[1][2]

Codeine: As a narcotic antitussive, codeine acts primarily on the µ-opioid receptors in the central nervous system (CNS), specifically in the cough center of the medulla, to suppress the cough reflex.[3][4][5] While it is a potent antitussive, its central mechanism is also responsible for a range of side effects.[6]

Quantitative Data Summary

The following table summarizes the comparative efficacy and safety of levodropropizine and codeine in patients with chronic cough, based on a 2022 open-label, randomized comparative trial.

Efficacy/Safety ParameterLevodropropizine (180 mg/day)Codeine (60 mg/day)p-valueReference
Change in Visual Analog Scale (VAS) Score 19.77 ± 24.8335.11 ± 20.740.002[7]
Change in Cough Symptom Score (CSS) 1.26 ± 1.892.96 ± 2.35< 0.001[7]
Change in Leicester Cough Questionnaire (LCQ) Score 1.61 ± 3.533.28 ± 3.360.025[7]
Treatment-Related Adverse Events 14.0%44.4%0.002[8]
Common Adverse Events -Drowsiness, constipation, headaches-[7]

Experimental Protocols

Study Design: An open-label, randomized comparative trial was conducted with newly referred patients diagnosed with chronic cough.[7]

Patient Population: The study included 88 participants, with 45 randomized to the codeine group and 43 to the levodropropizine group.[7]

Intervention:

  • Codeine Group: Patients received 60 mg/day of codeine orally.[7]

  • Levodropropizine Group: Patients received 180 mg/day of levodropropizine orally.[7]

  • Duration: The treatment period was 2 weeks for both groups.[7]

Outcome Measures:

  • Primary Outcome: The change in the visual analog scale (VAS) score for cough severity before and after the 2-week treatment period.[7]

  • Secondary Outcomes: Changes in the Cough Symptom Score (CSS) and the Leicester Cough Questionnaire (LCQ) to assess cough-related quality of life.[7]

  • Safety Assessment: Monitoring and recording of all treatment-related adverse events.[7]

Visualizations

G cluster_screening Screening & Randomization cluster_treatment Treatment Arms (2 Weeks) cluster_assessment Outcome Assessment p Chronic Cough Patients r Randomization p->r c Codeine (60 mg/day) r->c l Levodropropizine (180 mg/day) r->l vas VAS Score c->vas css Cough Symptom Score c->css lcq Leicester Cough Questionnaire c->lcq ae Adverse Events c->ae l->vas l->css l->lcq l->ae G cluster_drugs Antitussive Agents cluster_params Comparative Parameters levo This compound/ Levodropropizine efficacy Efficacy (VAS, CSS, LCQ) levo->efficacy safety Safety (Adverse Events) levo->safety moa Mechanism of Action levo->moa Peripheral codeine Codeine codeine->efficacy codeine->safety codeine->moa Central

References

A Head-to-Head Comparison of Levopropoxyphene and Levodropropizine in Antitussive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two antitussive agents, Levopropoxyphene and Levodropropizine. The information presented is intended to support research and development efforts in the field of respiratory therapeutics.

Executive Summary

This compound and Levodropropizine are antitussive agents with distinct mechanisms of action. This compound is a centrally acting agent, while Levodropropizine exerts its effects peripherally.[1][2][3][4] Clinical evidence suggests that while both can be effective in reducing cough, Levodropropizine offers a more favorable safety profile, with a lower incidence of central nervous system side effects.[3][4] this compound, an optical isomer of the analgesic dextropropoxyphene, is no longer marketed in many countries.[1][5] Levodropropizine continues to be a subject of clinical investigation and is used in various parts of the world.[6][7]

Mechanism of Action

The fundamental difference between these two compounds lies in their site of action within the cough reflex arc.

This compound: Central Suppression

This compound is a centrally acting antitussive, meaning it suppresses the cough reflex by acting on the cough center in the medulla oblongata.[1][2] While its exact molecular targets for antitussive action are not as extensively detailed in recent literature, its classification as a central agent implies interaction with neuronal pathways in the brainstem to reduce the urge to cough. It is important to note that unlike its dextro-isomer, dextropropoxyphene, this compound has little to no analgesic activity.[2][5]

Levodropropizine: Peripheral Inhibition

In contrast, Levodropropizine is a peripherally acting antitussive.[3][4][8] Its mechanism involves the inhibition of sensory C-fibers in the respiratory tract.[4][9][10] This action is thought to reduce the release of sensory neuropeptides, such as Substance P, which are involved in initiating the cough reflex.[8][11][12] By acting at the periphery, Levodropropizine avoids direct effects on the central nervous system, which is a key differentiator in its side effect profile.[3][8]

Antitussive Mechanisms Figure 1: Comparative Signaling Pathways cluster_0 This compound (Central Action) cluster_1 Levodropropizine (Peripheral Action) Cough Center (Medulla) Cough Center (Medulla) Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Suppresses This compound This compound This compound->Cough Center (Medulla) Inhibits Sensory C-fibers (Airways) Sensory C-fibers (Airways) Neuropeptide Release Neuropeptide Release Sensory C-fibers (Airways)->Neuropeptide Release Reduces Levodropropizine Levodropropizine Levodropropizine->Sensory C-fibers (Airways) Inhibits

Figure 1: Comparative Signaling Pathways

Head-to-Head Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and Levodropropizine are scarce, largely due to the different eras in which these drugs were predominantly used. However, Levodropropizine has been compared to other centrally acting antitussives, including codeine, dihydrocodeine, and dextromethorphan, which provides a basis for indirect comparison.

Parameter Levodropropizine Central Antitussives (Codeine, Dihydrocodeine, Dextromethorphan) Reference
Cough Severity Reduction Significant reduction, comparable or superior to central agents.Significant reduction.[3][4][6]
Cough Frequency Reduction Significant reduction, comparable or superior to central agents.Significant reduction.[3][4][6]
Nocturnal Awakenings Significant reduction, potentially superior to dextromethorphan.Significant reduction.[3]
Onset of Action Faster onset compared to dextromethorphan in some studies.Variable.[7]

Pharmacokinetic Profiles

Parameter Levodropropizine This compound Reference
Bioavailability >75%Rapidly and completely absorbed.[1][3][9]
Time to Peak Plasma Concentration (Tmax) Approximately 0.75-1 hour.Not specified in recent literature.[9]
Elimination Half-life Approximately 2.3 hours.Not specified in recent literature.[9]
Metabolism Primarily via urine as unchanged drug and metabolites.N-demethylation to norpropoxyphene.[1][9]
Excretion Urine (approximately 35% as unchanged drug and metabolites).Primarily bile (80% in rats), and urine (20% in rats).[1][9]

Safety and Tolerability

A significant point of differentiation between the two agents is their safety profile, particularly concerning central nervous system effects.

Adverse Effect Levodropropizine This compound Reference
Somnolence/Drowsiness Reported, but significantly less frequent than with central antitussives.A noted side effect.[1][3][13]
Dizziness Reported.Reported.[9][14]
Gastrointestinal Effects Nausea, vomiting, heartburn, diarrhea have been reported.Not extensively detailed in recent sources.[9][14]
Respiratory Depression Does not affect respiratory responses to hypercapnia.As a central agent, potential for respiratory depression exists, though less than opioids.[15]
Abuse Potential Low, as it is a non-opioid with a peripheral mechanism.As an isomer of an opioid analgesic, potential for abuse, though lower than the dextro-isomer.[5][8]

Experimental Protocols

Evaluation of Antitussive Efficacy in Clinical Trials

A common methodology for evaluating the efficacy of antitussive drugs involves randomized, double-blind, controlled trials.

Example Protocol: Comparison of Levodropropizine and a Central Antitussive

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Adults or children with non-productive cough associated with conditions like acute bronchitis or upper respiratory tract infections.

  • Intervention: Patients are randomized to receive either Levodropropizine (e.g., 60 mg t.i.d.) or a comparator central antitussive (e.g., codeine 15 mg t.i.d. or dextromethorphan 30 mg t.i.d.) for a specified duration (e.g., 5-7 days).

  • Outcome Measures:

    • Primary: Change from baseline in cough frequency and severity, often assessed using a visual analog scale (VAS) or a specific cough severity score.

    • Secondary: Reduction in nocturnal awakenings due to cough, patient-reported quality of life, and overall treatment satisfaction.

  • Data Collection: Patients or investigators record cough symptoms in a diary. Objective measures like 24-hour cough monitoring can also be employed.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in outcome measures between the treatment groups.

Antitussive Clinical Trial Workflow Figure 2: General Experimental Workflow for Antitussive Trials Patient Screening & Recruitment Patient Screening & Recruitment Baseline Assessment Baseline Assessment Patient Screening & Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (Levodropropizine) Treatment Group A (Levodropropizine) Randomization->Treatment Group A (Levodropropizine) Treatment Group B (Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B (Comparator) Treatment Period Treatment Period Treatment Group A (Levodropropizine)->Treatment Period Treatment Group B (Comparator)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Figure 2: General Experimental Workflow for Antitussive Trials

Preclinical Evaluation of Antitussive Mechanisms

Animal models are crucial for elucidating the mechanism of action of antitussive drugs.

Example Protocol: Investigating Peripheral vs. Central Action in Guinea Pigs

  • Objective: To determine if an antitussive agent acts peripherally or centrally.

  • Model: Cough induced in guinea pigs by various stimuli (e.g., citric acid aerosol, capsaicin).

  • Methodology:

    • Intracerebroventricular (i.c.v.) Administration: The test compound is administered directly into the cerebral ventricles. A lack of antitussive effect with i.c.v. administration, despite efficacy with oral or aerosol administration, suggests a peripheral site of action.[12]

    • Comparison of Oral vs. Aerosol Administration: A significant difference in the potency ratio of the test drug compared to a known central agent (like codeine) between oral and aerosol administration can indicate a peripheral mechanism.[12]

    • Capsaicin Desensitization: In animals desensitized to capsaicin (depleting sensory neuropeptides), a peripherally acting drug that targets these pathways will lose its efficacy, whereas a centrally acting drug will not.[12]

  • Measurements: The number of coughs is counted over a specific period after exposure to the tussive agent.

Conclusion

The comparison between this compound and Levodropropizine highlights a key evolution in antitussive drug development: the shift from centrally acting agents to peripherally targeted therapies to improve the benefit-risk profile. While this compound represents an older class of centrally acting cough suppressants, Levodropropizine exemplifies a modern approach with its peripheral mechanism of action, leading to comparable or enhanced efficacy with a significantly improved safety profile, particularly with regard to CNS side effects. For researchers and developers, the success of Levodropropizine underscores the potential of targeting peripheral sensory pathways for the management of cough.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Levopropoxyphene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Levopropoxyphene, an antitussive agent, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from published literature, to assist in method selection, development, and cross-validation for the analysis of this compound and its related compounds.

Data Presentation: A Comparative Overview of Performance

The selection of an analytical technique is heavily influenced by its performance characteristics. The following table summarizes quantitative data from validated HPLC and GC-MS methods for the analysis of propoxyphene (the racemate of which this compound is an enantiomer) and its metabolites. This data provides a benchmark for the expected performance of each technique.

Performance ParameterHPLC (specifically LC-MS/MS for Dextropropoxyphene)GC-MS (for Dextropropoxyphene/Propoxyphene)
Limit of Detection (LOD) Not explicitly stated, but LOQ is very low.Not explicitly stated in the provided abstracts.
Limit of Quantitation (LOQ) 0.5 ng/mL (for dextropropoxyphene in plasma)[1]90 ng/mL (for dextropropoxyphene in urine)[2]
Linearity (Concentration Range) 0.5-80 ng/mL (for dextropropoxyphene)[1]Linearity was validated and within acceptable limits.[3]
Accuracy (% Recovery) 92.2-110.9% (for dextropropoxyphene)[1]Extraction recovery of 86.1% using SPE.[2]
Precision (%RSD or CV) < 10% (intra- and inter-day)[1]Within-run CV: 1.4-2.5%, Between-run CV: 2.5-4.0%[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis of propoxyphene, based on established methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of paracetamol and dextropropoxyphene in human plasma.[1]

  • Sample Preparation: Solid-phase extraction of dextropropoxyphene and an internal standard from 0.5 mL of plasma.

  • Chromatographic System:

    • Column: Thermo Hypersil APS-2 Amino column (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile and 0.4% glacial acetic acid in water (20:80).[1]

    • Flow Rate: Not specified, but a total run time of 6 minutes per sample was achieved.[1]

  • Detection:

    • Detector: Triple-quadrupole mass spectrometer.[1]

    • Ionization Mode: Positive ion mode for dextropropoxyphene.[1]

    • Quantification: Multiple reaction monitoring (MRM).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a validated method for the determination of propoxyphene in oral fluid.[3]

  • Sample Preparation: Solid-phase extraction using cation exchange/hydrophobic columns, followed by derivatization.[3]

  • Chromatographic System:

    • Gas Chromatograph: Agilent 6890 GC.[5]

    • Column: 15-m DB-5 MS (0.25-mm i.d., 0.25-µm film thickness).[5]

    • Carrier Gas: Helium.

    • Injector: Splitless mode.[2]

    • Temperature Program: Isothermal at 100°C for 1 min, then ramped to 280°C at 10°C/min and held for 5 min.[2]

  • Detection:

    • Mass Spectrometer: Agilent 5975 mass selective detector.[5]

    • Ionization Mode: Electron impact (EI) mode.[3]

Mandatory Visualization

To illustrate the logical flow of a cross-validation study and the general workflow of each analytical technique, the following diagrams are provided.

CrossValidation_Workflow cluster_planning Planning & Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Data Comparison & Conclusion start Define Analytical Requirements (Analyte, Matrix, Performance Criteria) prep_standards Prepare Standard Solutions & Quality Control Samples start->prep_standards hplc_dev Method Development & Optimization prep_standards->hplc_dev gcms_dev Method Development & Optimization prep_standards->gcms_dev hplc_val Method Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val hplc_analysis Analysis of Samples hplc_val->hplc_analysis compare Compare Performance Data (Statistical Analysis) hplc_analysis->compare gcms_val Method Validation (Linearity, Accuracy, Precision, etc.) gcms_dev->gcms_val gcms_analysis Analysis of Samples gcms_val->gcms_analysis gcms_analysis->compare conclusion Conclusion on Method Equivalency & Selection compare->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (e.g., SPE) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->hplc_separation hplc_detection Detection (e.g., MS/MS) hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gcms_sample Sample Preparation (e.g., SPE & Derivatization) gcms_injection Injection into GC gcms_sample->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Detection (Mass Spectrometry) gcms_separation->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data

Caption: General experimental workflows for HPLC and GC-MS analysis.

References

Comparative pharmacokinetic analysis of Levopropoxyphene in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of levopropoxyphene, a centrally acting antitussive agent, across various species. The information presented is intended to support research and drug development efforts by offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on its racemate, propoxyphene, to provide a more comprehensive, albeit inferred, analysis.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of propoxyphene in humans. While qualitative data for other species are available, specific quantitative values for this compound are not readily found in publicly accessible literature.

ParameterHuman (Normal Subjects)Human (Anephric Patients)RatDogRabbit
Dose 65 mg (oral, hydrochloride salt)[1][2]130 mg (oral, hydrochloride salt)Data not availableData not availableData not available
Cmax (Peak Plasma Concentration) 0.05 - 0.1 µg/mL[2]177 ng/mLData not availableData not availableData not available
Tmax (Time to Peak Concentration) 2 - 2.5 hours[1][3]Data not availableData not availableData not availableData not available
t1/2 (Half-life) 6 - 12 hours[1][4]Data not availableData not availableData not availableData not available
AUC (Area Under the Curve) 2250 ng·hr/mL (over 12 hours)4310 ng·hr/mL (over 12 hours)Data not availableData not availableData not available
Volume of Distribution (Vd) 16 L/kg[2]Data not availableData not availableData not availableData not available
Clearance (CL) 2.6 L/min[5]Data not availableData not availableData not availableData not available
Primary Route of Excretion UrineUrineBile (80%) and Urine (20%)Primarily BilePrimarily Urine
Major Metabolite Norpropoxyphene[1][6]NorpropoxypheneNorpropoxypheneNorpropoxypheneNorpropoxyphene

Note: The human pharmacokinetic data presented is for propoxyphene, the racemic mixture containing this compound. These values should be considered as estimates for this compound.

Experimental Protocols

The following outlines a general experimental protocol for a comparative oral pharmacokinetic study of this compound in a preclinical model, such as the rat, based on standard methodologies in the field.

1. Animal Models and Housing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are fasted overnight prior to drug administration.

2. Drug Formulation and Administration:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administration: A single oral dose is administered via gavage.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of this compound and its major metabolite, norpropoxyphene, are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes from the plasma matrix.

  • Quantification: The concentration of the analytes is determined by comparing the peak area ratios of the analytes to an internal standard against a calibration curve.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Vd, and CL) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization: Metabolic Pathway of this compound

The primary metabolic transformation of this compound is N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form its major metabolite, norpropoxyphene.[1][6] This metabolite can undergo further biotransformation, including hydroxylation and subsequent conjugation (e.g., glucuronidation), before excretion.

Levopropoxyphene_Metabolism This compound This compound Norpropoxyphene Norpropoxyphene This compound->Norpropoxyphene N-demethylation (CYP3A4) Hydroxylated_Metabolites Hydroxylated Metabolites Norpropoxyphene->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Norpropoxyphene->Conjugated_Metabolites Conjugation Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Metabolic pathway of this compound.

This guide highlights the current understanding of this compound's pharmacokinetics across different species. The significant data gaps, particularly in quantitative parameters for non-human species, underscore the need for further research to enable more precise cross-species comparisons and to better inform the drug development process.

References

A Comparative Guide to the Antitussive Activity of Levopropoxyphene: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive activity of levopropoxyphene with other centrally and peripherally acting cough suppressants. The information presented herein is supported by experimental data from in vitro and in vivo studies to facilitate objective evaluation and inform further research and development in the field of antitussive therapies.

Introduction to this compound

This compound is a centrally acting antitussive agent. It is the levo-isomer of propoxyphene, a compound where the dextro-isomer, dextropropoxyphene, possesses analgesic properties.[1][2] In contrast, this compound is largely devoid of analgesic activity and primarily exerts a cough-suppressant effect.[3] While historically used for cough relief, its precise mechanism of action and comparative efficacy with other agents warrant a detailed examination. This guide will delve into the available in vitro and in vivo data to correlate its pharmacological activity.

Comparative In Vitro Activity

The in vitro activity of antitussive drugs is often assessed through receptor binding assays to determine their affinity for specific molecular targets. While specific binding affinity data for this compound is limited, an understanding of its interaction with key receptors can be inferred from studies on its racemic form, propoxyphene, and direct investigations into its binding at certain sites.

Table 1: In Vitro Receptor Binding Affinities of Antitussive Agents

CompoundReceptor SubtypeBinding Affinity (Ki)
Propoxyphene (racemate)Mu (µ) Opioid>100 nM[4][5]
This compoundSigma-1 (σ₁)Poor affinity[1]
MorphineMu (µ) Opioid1.2 nM[6]
DextromethorphanSigma-1 (σ₁)High affinity (Kd = 57 nM)[6]

Key Observations:

  • The racemic mixture of propoxyphene demonstrates a low affinity for the mu-opioid receptor, suggesting that the antitussive effect of this compound may not be primarily mediated through strong binding to this receptor subtype.[4][5]

  • This compound exhibits poor binding to the sigma-1 receptor, distinguishing its mechanism from that of dextromethorphan, another common centrally acting antitussive.[1]

Comparative In Vivo Activity

The in vivo efficacy of antitussive agents is commonly evaluated in animal models that mimic the cough reflex. The citric acid-induced cough model in guinea pigs is a standard and well-validated assay for this purpose.

Table 2: In Vivo Antitussive Activity in the Citric Acid-Induced Cough Model (Guinea Pig)

CompoundRoute of AdministrationED₅₀ (mg/kg)
This compoundOralComparable to Codeine[7]
CodeineSubcutaneous9.1[1]
DextromethorphanIntraperitonealComparable to its metabolite, dextrorphan[3]
LevodropropizineNot specifiedNot effective in one study at 72 mg/kg orally[8]

Key Observations:

  • Studies have shown that the oral antitussive activity of this compound is comparable to that of codeine in guinea pigs challenged with irritant aerosols.[7]

  • Codeine, a widely used opioid antitussive, demonstrates a subcutaneous ED₅₀ of 9.1 mg/kg in the citric acid-induced cough model in guinea pigs.[1]

  • Dextromethorphan's antitussive effect in this model is comparable to its active metabolite, dextrorphan.[3]

  • In one study, the peripherally acting agent levodropropizine did not show significant efficacy at a high oral dose.[8]

Experimental Protocols

In Vitro: Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound to opioid receptors in brain tissue.

Objective: To determine the inhibitory constant (Ki) of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Rat or guinea pig brain tissue

  • Radioligands: [³H]DAMGO (for µ receptors), [³H]DPDPE (for δ receptors), [³H]U69,593 (for κ receptors)

  • Unlabeled competitor (e.g., naloxone) for non-specific binding determination

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol describes a standard method for evaluating the antitussive efficacy of a test compound in vivo.

Objective: To determine the dose-dependent effect of a test compound on the number of coughs induced by citric acid aerosol.

Animals: Male Dunkin-Hartley guinea pigs (300-400g).

Materials:

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Citric acid solution (e.g., 0.3 M in saline)

  • Test compound (this compound)

  • Vehicle control (e.g., saline)

  • Sound recording and analysis equipment

Procedure:

  • Acclimatization: Acclimatize the animals to the plethysmograph chamber before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Cough Induction: After a predetermined pretreatment time, place the animal in the plethysmograph chamber and expose it to an aerosol of citric acid solution for a fixed duration (e.g., 10 minutes).

  • Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software to differentiate cough sounds from other respiratory noises.

  • Data Analysis:

    • Compare the number of coughs in the drug-treated groups to the vehicle-treated control group.

    • Calculate the percentage inhibition of cough for each dose.

    • Determine the ED₅₀ (the dose that produces 50% of the maximal antitussive effect) by plotting the percentage inhibition against the logarithm of the dose.

Signaling Pathways and Experimental Workflows

Cough_Reflex_Pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_drug_action Site of Drug Action Irritant Irritant (e.g., Citric Acid) Airway_Receptors Airway Vagal Afferent Receptors Irritant->Airway_Receptors Stimulates NTS Nucleus Tractus Solitarius (NTS) Airway_Receptors->NTS Afferent Signal Cough_Center Cough Center NTS->Cough_Center Signal Relay Respiratory_Muscles Respiratory Muscles Cough_Center->Respiratory_Muscles Efferent Signal Cough Cough Respiratory_Muscles->Cough Contraction Central_Antitussives Centrally Acting (e.g., this compound) Central_Antitussives->Cough_Center Inhibits Peripheral_Antitussives Peripherally Acting (e.g., Levodropropizine) Peripheral_Antitussives->Airway_Receptors Inhibits

In_Vivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin plethysmograph Placement in Plethysmograph Chamber drug_admin->plethysmograph cough_induction Citric Acid Aerosol Exposure plethysmograph->cough_induction data_recording Record Cough Events cough_induction->data_recording data_analysis Data Analysis (Count Coughs, Calculate % Inhibition) data_recording->data_analysis end End data_analysis->end

Conclusion

The available data suggest that this compound is a centrally acting antitussive with an efficacy comparable to codeine in preclinical models. Its mechanism of action appears to be distinct from both traditional opioids, given the low affinity of its racemate for the mu-opioid receptor, and from dextromethorphan, due to its poor affinity for the sigma-1 receptor. This suggests a potentially novel central mechanism for its antitussive effects that warrants further investigation.

Future in vitro studies should aim to determine the specific binding affinities (Ki values) of this compound at a broader range of CNS receptors to elucidate its precise molecular target. In vivo studies establishing a clear dose-response curve and an ED₅₀ for this compound in the citric acid-induced cough model would provide a more direct quantitative comparison with other antitussives. This comprehensive approach will be crucial for fully understanding the pharmacological profile of this compound and its potential role in the development of new and effective cough therapies.

References

Comparative safety profile of Levopropoxyphene and its dextro-isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the optical isomers levopropoxyphene and dextropropoxyphene. While structurally similar, these compounds exhibit distinct pharmacological activities and, consequently, disparate safety concerns. Dextropropoxyphene, a once commonly prescribed analgesic, has been withdrawn from many markets due to significant safety issues. In contrast, this compound, used as an antitussive, is generally associated with a more favorable safety profile.

Executive Summary

Dextropropoxyphene presents a significantly higher risk of toxicity compared to its levo-isomer. The primary concerns with dextropropoxyphene are dose-related cardiotoxicity and central nervous system (CNS) depression, which can be fatal in overdose situations. The cardiotoxic effects are largely attributed to its metabolite, norpropoxyphene. This compound, while not devoid of side effects, is generally considered to have mild adverse effects. Due to a lack of extensive, direct comparative preclinical safety studies, a quantitative comparison is challenging. However, the wealth of clinical data and regulatory actions surrounding dextropropoxyphene clearly indicate its inferior safety profile.

Quantitative Toxicity Data

A direct comparison of the median lethal dose (LD50) for both isomers is hampered by the limited availability of public data for this compound. However, the oral LD50 for dextropropoxyphene in rats has been established for different salt forms.

CompoundAnimal ModelRoute of AdministrationLD50Citation
Dextropropoxyphene HydrochlorideRatOral230 mg/kg
Dextropropoxyphene NapsylateRat (female)Oral990 mg/kg[1]
This compoundRatOralData not available in searched literature

Comparative Adverse Effect Profile

Adverse Effect CategoryDextropropoxypheneThis compound
Cardiovascular High risk of cardiac arrhythmias, including QTc prolongation, at therapeutic doses and in overdose.[1] The metabolite, norpropoxyphene, is a potent blocker of cardiac sodium and potassium channels.Not generally associated with significant cardiovascular events.
Central Nervous System (CNS) CNS depression, respiratory depression, dizziness, sedation, and seizures in overdose.[2]Mild dizziness and sedation have been reported.
Gastrointestinal Nausea, vomiting, constipation.Mild gastrointestinal upset may occur.
Overdose Potential High risk of fatal overdose due to cardiotoxicity and respiratory depression.[1][2]Overdose information is limited, but the risk is considered significantly lower than for dextropropoxyphene.
Abuse Potential Classified as a Schedule IV controlled substance in the US, with a recognized potential for abuse.[1]Not typically associated with abuse potential.

Experimental Protocols

Detailed methodologies for key preclinical safety assessments are outlined below. These represent standard protocols used to evaluate the types of toxicities observed with propoxyphene isomers.

Acute Oral Toxicity (LD50) Assessment (Following OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.[3]

  • Housing and Acclimation: Animals are housed in standard conditions (22°C ± 3°C, 50-60% humidity, 12-hour light/dark cycle) and acclimated for at least 5 days.[3]

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[3]

  • Dose Administration: The test substance is administered as a single dose via oral gavage. The volume is typically limited to 1 mL/100g body weight for non-aqueous solutions.[3]

  • Up-and-Down Procedure:

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until stopping criteria are met, allowing for the statistical calculation of the LD50.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.[3]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

In Vivo Cardiotoxicity Assessment: ECG in Conscious Rats

Objective: To evaluate the effects of a test substance on cardiac electrical activity (heart rate, PR interval, QRS duration, QT interval) in a conscious animal model to avoid the confounding effects of anesthesia.[4][5]

Methodology:

  • Animal Model: Male Wistar rats are commonly used.[4]

  • Acclimation to Restraint: Animals are acclimated to the restraint device and laboratory environment for several days prior to the study to minimize stress-induced ECG changes.[5]

  • ECG Recording Device: A non-invasive device, such as a jacket with embedded electrodes or a platform with paw electrodes, is used.[4][5] Standard lead II configuration is typically recorded.[6]

  • Experimental Procedure:

    • A baseline ECG is recorded for a stable period (e.g., 5-10 minutes) before drug administration.

    • The test substance is administered (e.g., orally or intraperitoneally).

    • ECG is recorded continuously or at specified time points post-dose.

  • Data Analysis:

    • ECG parameters (RR interval, PR interval, QRS duration, QT interval) are measured from multiple consecutive beats.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's formula, though others may be more appropriate for rats).

    • Changes from baseline are statistically analyzed.

In Vivo Respiratory Depression Assessment (Pulse Oximetry)

Objective: To non-invasively measure the impact of a substance on respiratory function by monitoring blood oxygen saturation (SpO2) and respiratory rate.[1][7]

Methodology:

  • Animal Model: Conscious, unrestrained rats.[1]

  • Equipment: A pulse oximeter with a sensor collar specifically designed for rodents.[1]

  • Acclimation: Animals are acclimated to wearing the sensor collar for several days before the experiment to reduce stress.[1]

  • Experimental Procedure:

    • Animals are placed in the testing chamber, and the collar is fitted.

    • A baseline period of stable readings (e.g., 30 minutes) is established to determine pre-dose SpO2, heart rate, and respiratory rate.[1]

    • The test substance is administered.

    • Readings are taken continuously or at frequent intervals (e.g., every 5 minutes) for a defined post-dose period (e.g., 60-120 minutes).[1]

  • Data Analysis:

    • The primary endpoint is the change in blood oxygen saturation from baseline.[1]

    • Changes in respiratory rate and heart rate are also analyzed.

    • The time course and magnitude of any depression are documented.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of dextropropoxyphene's cardiotoxicity is not via a classical signaling pathway but through direct ion channel blockade. Its metabolite, norpropoxyphene, is a potent blocker of cardiac sodium and potassium channels, which disrupts the normal cardiac action potential, leading to arrhythmias.

Below is a logical diagram illustrating the metabolic and toxicological progression of dextropropoxyphene.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics & Toxicity Dextropropoxyphene Dextropropoxyphene Norpropoxyphene (Metabolite) Norpropoxyphene (Metabolite) Dextropropoxyphene->Norpropoxyphene (Metabolite) Hepatic Metabolism (CYP3A4) Mu-Opioid Receptor Mu-Opioid Receptor Dextropropoxyphene->Mu-Opioid Receptor Agonist Cardiac Na+ Channels Cardiac Na+ Channels Norpropoxyphene (Metabolite)->Cardiac Na+ Channels Blockade Cardiac K+ Channels Cardiac K+ Channels Norpropoxyphene (Metabolite)->Cardiac K+ Channels Blockade Analgesia Analgesia Mu-Opioid Receptor->Analgesia CNS Depression CNS Depression Mu-Opioid Receptor->CNS Depression QRS Widening QRS Widening Cardiac Na+ Channels->QRS Widening QTc Prolongation QTc Prolongation Cardiac K+ Channels->QTc Prolongation Respiratory Depression Respiratory Depression CNS Depression->Respiratory Depression Arrhythmias Arrhythmias QRS Widening->Arrhythmias QTc Prolongation->Arrhythmias

Caption: Metabolic activation and toxicological effects of dextropropoxyphene.

Conclusion

The available evidence strongly indicates that dextropropoxyphene has a significantly more dangerous safety profile than this compound. The primary risks associated with dextropropoxyphene are life-threatening cardiotoxicity and respiratory depression, which are not prominent features of this compound at therapeutic doses. The withdrawal of dextropropoxyphene from major markets underscores these risks. For drug development professionals, these findings highlight the critical importance of stereoisomer-specific toxicity testing, as minor structural differences can lead to profound differences in safety and pharmacological effect.

References

Inter-laboratory Validation of a Quantitative Assay for Levopropoxyphene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guide outlines two distinct analytical approaches: a highly specific enantioselective method crucial for distinguishing Levopropoxyphene from its pharmacologically distinct enantiomer, dextropropoxyphene, and a high-sensitivity tandem mass spectrometry method suitable for robust quantification in complex biological samples.

Comparative Analysis of Quantitative Assays

The performance of a quantitative assay is determined by several key parameters. The following tables summarize the validation data for two distinct analytical methods applicable to the quantification of this compound.

Table 1: Performance Characteristics of an Enantioselective Capillary Electrophoresis (CE) Method

ParameterPerformance
Method Capillary Electrophoresis with Cyclodextrin Chiral Selectors
Matrix Biological Fluids (e.g., Plasma, Urine)
Instrumentation Capillary Electrophoresis system with UV or DAD detector
Linearity Range Typically in the µg/mL to ng/mL range (specific data not available)
Accuracy (% Recovery) Data not available
Precision (% RSD) Data not available
Limit of Quantification (LOQ) Data not available
Enantioselectivity High, capable of resolving this compound and Dextropropoxyphene

Table 2: Performance Characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Propoxyphene

ParameterPerformance
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Whole Blood, Plasma, Serum, Urine, Tissue
Instrumentation HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Linearity Range 0.5 - 100 ng/mL
Accuracy (% Bias) Within ± 15%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) 0.5 ng/mL
Enantioselectivity Not inherently enantioselective without a chiral column

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. The following sections provide representative protocols for the two compared methods.

Enantioselective Capillary Electrophoresis (CE) Method

This method is designed for the specific separation and quantification of this compound from its enantiomer, dextropropoxyphene.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the CE running buffer.

2. Capillary Electrophoresis Conditions

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length).

  • Running Buffer: 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., a modified cyclodextrin like hydroxypropyl-β-cyclodextrin).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

3. Quantification

  • Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides high sensitivity and selectivity for the quantification of propoxyphene in various biological matrices. For enantioselective analysis, a chiral column would be required.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, plasma, or serum, add an internal standard (e.g., a stable isotope-labeled analog like propoxyphene-d5).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for propoxyphene and the internal standard.

3. Quantification

  • Construct a calibration curve using matrix-matched standards.

  • Quantify the analyte concentration based on the peak area ratio relative to the internal standard.

Visualizations

The following diagrams illustrate the conceptual mechanism of action of this compound and a generalized workflow for its quantitative analysis.

cluster_CNS Central Nervous System Medullary_Cough_Center Medullary Cough Center Suppression_of_Cough_Reflex Suppression of Cough Reflex Medullary_Cough_Center->Suppression_of_Cough_Reflex Leads to This compound This compound (Oral Administration) This compound->Medullary_Cough_Center Acts on

Caption: Conceptual diagram of this compound's mechanism of action.

Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Extraction/Precipitation) Sample_Collection->Sample_Preparation Analytical_Separation Analytical Separation (CE or LC) Sample_Preparation->Analytical_Separation Detection Detection (UV or MS/MS) Analytical_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Generalized experimental workflow for a quantitative bioanalytical assay.

Levopropoxyphene: A Comparative Analysis of Central vs. Peripheral Antitussive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the central versus peripheral antitussive effects of Levopropoxyphene. While primarily classified as a centrally acting cough suppressant, this compound also exhibits local anesthetic properties, suggesting a potential for peripheral action. This analysis synthesizes the available experimental data to delineate these two mechanisms of action.

Overview of this compound's Antitussive Action

This compound is the levo-isomer of propoxyphene. Unlike its dextro-isomer, which has analgesic effects, this compound's primary therapeutic use is as a cough suppressant[1]. It is recognized as a centrally acting antitussive; however, it also possesses a local anesthetic action, which implies a potential for peripheral effects on the cough reflex arc[1][2]. A comprehensive understanding of both its central and peripheral contributions is crucial for targeted drug development and clinical application.

Central Antitussive Effects of this compound

The principal mechanism of this compound's antitussive effect is its action on the cough center in the brainstem. By depressing the central cough reflex, it increases the threshold for the cough stimulus. This central action is a hallmark of several opioid and non-opioid antitussives.

Peripheral Antitussive Effects of this compound

The peripheral antitussive activity of this compound is less well-characterized but is attributed to its local anesthetic properties[1]. This mechanism would involve the blockade of sensory nerve endings in the airways, specifically the vagal afferent C-fibers, which are responsible for initiating the cough reflex in response to irritants. By numbing these receptors, this compound can prevent the transmission of cough-inducing signals to the central nervous system.

Comparative Efficacy: Central vs. Peripheral Action

Direct quantitative comparisons of the central versus peripheral antitussive effects of this compound are not extensively available in the literature. However, to illustrate the differentiation between central and peripheral antitussive mechanisms, this guide presents a comparative overview of a classic centrally acting agent, Codeine, and a well-established peripherally acting agent, Levodropropizine. This comparison provides a framework for understanding the potential dual action of this compound.

Table 1: Comparative Efficacy of Central (Codeine) and Peripheral (Levodropropizine) Antitussive Agents

ParameterCodeine (Central)Levodropropizine (Peripheral)Key Findings
Cough Frequency Reduction Significant reductionSignificant reductionBoth are effective, though some studies suggest Levodropropizine may have a faster onset of action in reducing cough frequency.
Cough Intensity Reduction Significant reductionSignificant reductionBoth demonstrate a significant decrease in cough intensity.
Nocturnal Awakenings ReductionSignificant reductionLevodropropizine has shown a statistically significant advantage in reducing night-time awakenings due to cough compared to some central agents.
Central Nervous System (CNS) Side Effects Drowsiness, dizziness, potential for dependenceMinimal to no CNS side effectsThe peripheral action of Levodropropizine contributes to a more favorable side effect profile regarding CNS depression.

Experimental Protocols for Differentiating Central and Peripheral Effects

The distinction between central and peripheral antitussive action is determined through specific experimental models. These protocols are essential for characterizing the mechanism of action of novel antitussive agents.

In Vivo Animal Models
  • Citric Acid-Induced Cough Model (Guinea Pig): This is a standard model to evaluate the efficacy of antitussive drugs. Guinea pigs are exposed to a citric acid aerosol to induce coughing. The frequency and intensity of coughs are measured before and after drug administration.

    • Protocol:

      • Acclimatize guinea pigs in a whole-body plethysmograph.

      • Expose the animals to a nebulized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 5 minutes).

      • Record the number of coughs.

      • Administer the test compound (e.g., this compound, Codeine, or Levodropropizine) via the desired route (oral, intraperitoneal, or aerosol).

      • Re-challenge with citric acid at various time points post-administration and record the cough response.

      • A reduction in the number of coughs indicates antitussive activity.

  • Intracerebroventricular (ICV) Administration: To specifically assess central effects, the drug is administered directly into the cerebral ventricles. This bypasses the peripheral system and allows for the evaluation of the drug's action on the central cough centers.

    • Protocol:

      • Anesthetize the animal and surgically implant a cannula into a lateral cerebral ventricle.

      • After a recovery period, induce cough using a chemical or mechanical stimulus.

      • Administer the test drug through the ICV cannula.

      • Monitor the cough reflex. Inhibition of the cough reflex indicates a central mechanism of action.

In Vitro Models
  • Vagal Nerve Preparation: This model assesses the direct effect of a compound on the sensory nerves involved in the cough reflex.

    • Protocol:

      • Isolate the vagus nerve from a guinea pig.

      • Mount the nerve in a tissue bath and record its electrical activity.

      • Apply a chemical irritant (e.g., capsaicin) to stimulate the nerve and elicit action potentials.

      • Introduce the test drug into the bath and observe any changes in nerve activity.

      • Inhibition of capsaicin-induced nerve depolarization suggests a peripheral action on the sensory nerves.

Signaling Pathways and Experimental Workflows

The Cough Reflex Pathway

The cough reflex is a complex process involving both the peripheral and central nervous systems. The following diagram illustrates the key components of this pathway.

Cough_Reflex_Pathway Irritant Cough Stimulus (e.g., Irritant, Allergen) Sensory_Nerves Airway Vagal Afferent Nerves (C-fibers, Aδ-fibers) Irritant->Sensory_Nerves Activates Brainstem Cough Center (Medulla) Sensory_Nerves->Brainstem Afferent Signal Cortex Cerebral Cortex (Voluntary Control) Brainstem->Cortex Ascending Signals Efferent_Nerves Efferent Nerves (e.g., Phrenic, Spinal Motor) Brainstem->Efferent_Nerves Efferent Signal Cortex->Brainstem Modulation Respiratory_Muscles Respiratory Muscles (Diaphragm, Abdominal, Intercostal) Efferent_Nerves->Respiratory_Muscles Innervation Cough Cough Respiratory_Muscles->Cough Contraction Leads to Experimental_Workflow cluster_Differentiation Mechanism Differentiation Start Test Compound Systemic_Admin Systemic Administration (e.g., Oral, IP) Start->Systemic_Admin Cough_Model Induce Cough (e.g., Citric Acid) Systemic_Admin->Cough_Model Measure_Effect Measure Antitussive Effect Cough_Model->Measure_Effect ICV_Admin Intracerebroventricular (ICV) Administration Measure_Effect->ICV_Admin Vagal_Prep In Vitro Vagal Nerve Preparation Measure_Effect->Vagal_Prep ICV_Effect Antitussive Effect? ICV_Admin->ICV_Effect Vagal_Effect Inhibition of Nerve Activity? Vagal_Prep->Vagal_Effect Central_Action Central Mechanism ICV_Effect->Central_Action Yes No_Central_Action No Central Mechanism ICV_Effect->No_Central_Action No Peripheral_Action Peripheral Mechanism Vagal_Effect->Peripheral_Action Yes No_Peripheral_Action No Peripheral Mechanism Vagal_Effect->No_Peripheral_Action No

References

Safety Operating Guide

Navigating the Disposal of Levopropoxyphene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of levopropoxyphene is critical for maintaining a safe and compliant laboratory environment. As a non-controlled substance, the disposal of this compound still requires careful consideration to mitigate environmental impact and ensure personnel safety. This guide offers a step-by-step approach based on general best practices for pharmaceutical waste management.

Key Disposal Considerations and Procedures

Proper disposal of pharmaceutical waste is crucial to prevent environmental contamination and potential harm to public health.[1][3] While this compound is not classified as a controlled substance by the DEA, it should be managed as a chemical waste product within a laboratory setting.[4] The following table summarizes the recommended disposal pathways.

Disposal PathwaySuitability for this compoundKey Action StepsRegulatory Oversight
Licensed Hazardous Waste Vendor Recommended Primary Option Segregate from other waste streams. Package and label clearly. Arrange for pickup by a certified hazardous waste disposal company.EPA (RCRA)
Drug Take-Back Programs Suitable for small, sealed quantities from research participants if applicable.Locate a DEA-authorized collection site. Transport the material in a sealed, non-identifiable container.DEA
Incineration A common method used by hazardous waste vendors.Ensure the disposal vendor utilizes incineration for pharmaceutical waste.EPA
Landfill Not Recommended without prior treatment.Avoid direct landfilling of untreated chemical waste.EPA
Sewer/Drain Disposal Prohibited Do not flush down the toilet or pour down the drain.[2][3][5]EPA

Experimental Protocols for Waste Characterization

Before disposal, especially for larger quantities or when mixed with other substances, it may be necessary to characterize the waste to determine if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA). This typically involves:

  • Reviewing the Safety Data Sheet (SDS): The SDS for this compound will provide information on its physical and chemical properties, as well as potential hazards that can help in its classification.

  • Toxicity Characteristic Leaching Procedure (TCLP): This laboratory analysis simulates landfill leaching and is used to determine if a waste is hazardous due to its potential to leach specific toxic chemicals.

  • Ignitability, Corrosivity, and Reactivity Tests: These standard laboratory tests determine if the waste exhibits any of these hazardous characteristics as defined by the EPA.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_disposal Disposal Pathways cluster_end End: Documentation start This compound Waste for Disposal is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Hazardous Waste? is_controlled->is_hazardous No dea_disposal Follow DEA Regulations for Controlled Substances (Reverse Distributor) is_controlled->dea_disposal Yes hazardous_disposal Dispose as Hazardous Waste via Licensed Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste via Licensed Vendor is_hazardous->non_hazardous_disposal No document Document Disposal Records dea_disposal->document hazardous_disposal->document non_hazardous_disposal->document

Caption: Decision workflow for the proper disposal of this compound.

Environmental Impact and Regulatory Framework

The improper disposal of pharmaceuticals contributes to environmental pollution, with potential impacts on aquatic life and the broader ecosystem.[6][7] Regulations such as the EPA's Subpart P of the RCRA establish specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which serve as a valuable guideline for research laboratories.[2][8] While this compound itself is not listed as a hazardous waste, any mixture containing it could be, depending on the other components.

References

Essential Safety and Handling Protocols for Levopropoxyphene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Levopropoxyphene was identified. The following guidance is based on the Safety Data Sheet for its stereoisomer, (+)-Propoxyphene hydrochloride, and established best practices for handling potent pharmaceutical compounds. Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.

This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment for researchers, scientists, and drug development professionals.

Hazard Identification and Data

Based on the data for (+)-Propoxyphene hydrochloride, this compound should be handled as a potent and hazardous compound. The primary risks include acute toxicity if swallowed, in contact with skin, or inhaled.[1] It is also classified as causing serious eye irritation.[1]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[1]
Acute Toxicity, DermalCategory 4[1]
Acute Toxicity, InhalationCategory 4[1]
Serious Eye IrritationCategory 2A[1]
Flammable LiquidsCategory 2[1]
Toxic to ReproductionEffects on or via Lactation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn at all times. Change gloves every 30-60 minutes or immediately if contamination is suspected.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.

  • Eye and Face Protection: Safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and airborne particles.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted N95 or higher-level respirator is necessary. For larger spills, a chemical cartridge-type respirator may be required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring laboratory safety.

Preparation and Weighing
  • All handling of solid this compound must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to control airborne particles.

  • The work area should be covered with a disposable absorbent pad.

  • Use dedicated, clearly labeled equipment for handling this compound.

In-Use Procedures
  • Avoid direct contact with the compound. Use appropriate tools for all manipulations.

  • Keep the container tightly sealed when not in use.

  • Do not eat, drink, or smoke in the designated handling area.

  • In case of accidental exposure, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Decontamination and Cleaning
  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Use a suitable deactivating solution or a cleaning procedure validated for potent compounds.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.

  • Containerization: Use designated, clearly labeled, and sealed containers for hazardous waste.

  • Disposal Method: Hazardous pharmaceutical waste should be disposed of through a licensed hazardous waste management company, typically via incineration.[3] Do not dispose of this waste in the regular trash or down the drain.[4]

Visual Workflow for Safe Handling

SafeHandlingWorkflow Prep Preparation (Don PPE, Prepare Hood) Weigh Weighing (in Containment) Prep->Weigh Proceed to handling Handling Experimental Procedure (in Hood) Weigh->Handling Decon Decontamination (Surfaces & Equipment) Handling->Decon Waste Waste Segregation (Hazardous Waste) Decon->Waste Doff Doff PPE (in designated area) Decon->Doff After cleaning Disposal Waste Disposal (Licensed Vendor) Waste->Disposal Hygiene Personal Hygiene (Wash Hands) Doff->Hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levopropoxyphene
Reactant of Route 2
Reactant of Route 2
Levopropoxyphene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.